DL-Aspartic acid-13C
説明
The exact mass of the compound L-Aspartic acid-1-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(2S)-2-amino(113C)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLJMWTZIZZHCS-GZPBOPPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([13C](=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583962 | |
| Record name | L-(1-~13~C)Aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81201-97-0 | |
| Record name | L-(1-~13~C)Aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 81201-97-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to DL-Aspartic acid-13C for Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Aspartic acid-13C is a stable isotope-labeled form of the non-essential amino acid DL-aspartic acid. In this isotopologue, one or more carbon atoms are replaced with the heavy isotope of carbon, ¹³C. This substitution imparts a greater mass to the molecule without altering its chemical properties, making it an invaluable tool in a variety of research and analytical applications. Its primary utility lies in its function as an internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, as well as a tracer in metabolic flux analysis studies.[1][][3] This guide provides a comprehensive overview of this compound, its chemical structure, properties, and detailed experimental methodologies for its application.
Chemical Structure and Properties
DL-Aspartic acid is a racemic mixture of the D- and L-enantiomers of aspartic acid. The ¹³C label can be incorporated at various positions within the molecule. A common commercially available form is DL-Aspartic acid-1-¹³C, where the carbon atom of one of the carboxyl groups is substituted with ¹³C.
Caption: Chemical Structure of DL-Aspartic acid-1-¹³C
Quantitative Data Summary
The following table summarizes the key quantitative data for various isotopologues of this compound.
| Property | Value | Source |
| DL-Aspartic acid-1-¹³C | ||
| Molecular Formula | C₃¹³CH₇NO₄ | MedChemExpress |
| Molecular Weight | 134.10 g/mol | MedChemExpress |
| CAS Number | 137168-39-9 | MedChemExpress |
| Isotopic Purity | ≥99% | MedChemExpress |
| Chemical Purity | ≥98% | MedChemExpress |
| DL-Aspartic acid-4-¹³C | ||
| Molecular Formula | C₃¹³CH₇NO₄ | Cambridge Isotope Laboratories |
| Molecular Weight | 134.1 g/mol | Cambridge Isotope Laboratories |
| CAS Number | 68315-35-5 | Cambridge Isotope Laboratories |
| Isotopic Purity | 99% | Cambridge Isotope Laboratories |
| Chemical Purity | 98% | Cambridge Isotope Laboratories |
| L-Aspartic acid-¹³C₄ | ||
| Molecular Formula | ¹³C₄H₇NO₄ | Cambridge Isotope Laboratories |
| Molecular Weight | 137.09 g/mol | Cambridge Isotope Laboratories |
| Isotopic Purity | 97-99% | Cambridge Isotope Laboratories |
| Chemical Purity | 98% | Cambridge Isotope Laboratories |
Applications in Research and Drug Development
Stable isotope-labeled compounds like this compound are crucial for enhancing the accuracy and reliability of analytical measurements.[4]
-
Internal Standard in Mass Spectrometry: In quantitative proteomics and metabolomics, a known amount of the ¹³C-labeled amino acid is spiked into a biological sample.[4] Since the labeled and unlabeled forms of the amino acid have nearly identical chemical and physical properties, they co-elute during chromatography and experience similar ionization efficiencies in the mass spectrometer.[4] The mass difference allows for their distinct detection. By comparing the signal intensity of the analyte to that of the internal standard, precise quantification can be achieved, correcting for sample loss during preparation and variations in instrument response.[4]
-
Metabolic Flux Analysis (MFA): ¹³C-MFA is a powerful technique used to investigate the flow of metabolites through biochemical pathways.[5][6] Cells are cultured in a medium containing a ¹³C-labeled substrate, such as ¹³C-glucose or a ¹³C-amino acid. The labeled atoms are incorporated into various downstream metabolites. By analyzing the mass isotopomer distribution of these metabolites using MS or NMR, the relative activities of different metabolic pathways can be determined.[5][6]
Experimental Protocols
1. Quantitative Analysis of Amino Acids in Biological Fluids using LC-MS/MS with this compound as an Internal Standard
This protocol provides a detailed methodology for the quantification of aspartic acid in a biological matrix, such as plasma or urine, using this compound as an internal standard.
a. Sample Preparation (Protein Precipitation) [7][8]
-
Thaw frozen biological samples (e.g., plasma, urine) on ice.
-
To a 50 µL aliquot of the sample, add 5 µL of 30% sulfosalicylic acid solution to precipitate proteins.[8]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer a known volume of the clear supernatant to a new microcentrifuge tube.
-
Add a known amount of this compound internal standard solution. The final concentration of the internal standard should be close to the expected concentration of the endogenous analyte.
-
Vortex the mixture for 30 seconds.
-
The sample is now ready for LC-MS/MS analysis.
b. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).
-
Chromatographic Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for the separation of polar analytes like amino acids.[9][10] An example is an Agilent InfinityLab Poroshell 120 HILIC-Z column.[9]
-
Mobile Phase A: 20 mM ammonium formate in water, pH 3.[9]
-
Mobile Phase B: 9:1 (v/v) acetonitrile/water with 20 mM ammonium formate.[9]
-
Gradient Elution:
-
0-1 min: 95% B
-
1-5 min: Linear gradient to 50% B
-
5-6 min: Hold at 50% B
-
6.1-8 min: Return to 95% B and re-equilibrate.
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS/MS Detection (MRM Mode):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Aspartic Acid (unlabeled): Precursor ion (m/z) -> Product ion (m/z) - To be determined empirically on the specific instrument.
-
This compound (labeled): Precursor ion (m/z) -> Product ion (m/z) - To be determined empirically on the specific instrument. The precursor ion will be shifted by the number of ¹³C atoms.
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument and analytes.
-
c. Data Analysis
-
Integrate the peak areas for both the unlabeled aspartic acid and the ¹³C-labeled internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Generate a calibration curve using a series of standards with known concentrations of unlabeled aspartic acid and a constant concentration of the internal standard.
-
Determine the concentration of aspartic acid in the unknown samples by interpolating their peak area ratios on the calibration curve.
Visualization of Experimental Workflow
Caption: Workflow for quantitative analysis using a ¹³C-labeled internal standard.
This compound is a versatile and essential tool for researchers, scientists, and drug development professionals. Its application as an internal standard significantly improves the accuracy and precision of quantitative analyses, while its use as a tracer in metabolic flux studies provides deep insights into cellular metabolism. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful implementation of this compound in various research settings.
References
- 1. waters.com [waters.com]
- 3. benchchem.com [benchchem.com]
- 4. research.vu.nl [research.vu.nl]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 7. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 8. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 9. agilent.com [agilent.com]
- 10. azolifesciences.com [azolifesciences.com]
An In-depth Technical Guide to DL-Aspartic acid-13C: Properties, Analysis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of DL-Aspartic acid-13C, a stable isotope-labeled amino acid crucial for a variety of research applications. This document details experimental protocols for its analysis and explores its role in metabolic research, serving as a valuable resource for scientists in academia and the pharmaceutical industry.
Core Physical and Chemical Properties
This compound is a non-proteinogenic amino acid where one or more carbon atoms have been replaced with the stable isotope ¹³C. This isotopic labeling makes it an invaluable tracer in metabolic studies and an internal standard for quantitative analysis.
General Properties
| Property | Value | Reference |
| Appearance | White to off-white solid | [1] |
| Isotopic Purity | Typically ≥99 atom % ¹³C | [2] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
Chemical Identifiers and Molecular Characteristics of DL-Aspartic acid-1-¹³C
| Identifier | Value | Reference |
| Molecular Formula | C₃¹³CH₇NO₄ | [1] |
| Molecular Weight | 134.10 g/mol | [1][2] |
| CAS Number | 137168-39-9 | [1][2] |
| SMILES | OC(CC(N)--INVALID-LINK--=O)=O | [1] |
| InChI | InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/i4+1 | [2] |
| InChIKey | CKLJMWTZIZZHCS-AZXPZELESA-N | [2] |
Physicochemical Data
| Property | Value | Reference |
| Melting Point | >300 °C (decomposition) | [2] |
| Solubility | Soluble in water. Solubility of unlabeled L-Aspartic acid is 5390 mg/L at 25 °C. | [3] |
| logP | -2.8 (for unlabeled DL-Aspartic acid) | [4] |
Experimental Protocols
The accurate characterization and quantification of this compound are paramount for its effective use in research. Below are detailed methodologies for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique to confirm the isotopic labeling and purity of this compound.
Objective: To acquire ¹H and ¹³C NMR spectra to verify the structure and determine the position and extent of ¹³C labeling.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., D₂O)
-
NMR tubes
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of D₂O in a clean, dry NMR tube.
-
Gently vortex the tube to ensure complete dissolution.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-5 seconds.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine relative proton ratios.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: 1024 or more scans (due to the lower natural abundance and gyromagnetic ratio of ¹³C, even when enriched), spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.
-
The signal corresponding to the ¹³C-labeled carbon will be significantly enhanced.
-
Process the spectrum similarly to the ¹H spectrum. The chemical shift will confirm the position of the label.
-
Expected Results: The ¹H NMR spectrum will show signals corresponding to the protons in the molecule. The ¹³C NMR spectrum will exhibit a significantly intensified signal at the chemical shift corresponding to the isotopically labeled carbon atom, confirming the position of the ¹³C label. For DL-Aspartic acid-1-¹³C, this will be one of the carboxyl carbons.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to quantify its incorporation into biological systems.
Objective: To determine the mass-to-charge ratio (m/z) of the labeled compound and its fragments.
Materials and Equipment:
-
This compound sample
-
Solvent (e.g., methanol/water mixture)
-
Mass spectrometer (e.g., LC-MS or GC-MS)
-
Appropriate column for chromatography
Procedure for LC-MS:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent mixture (e.g., 50:50 methanol:water).
-
-
Instrument Setup:
-
Equilibrate the LC-MS system with the initial mobile phase.
-
Set the electrospray ionization (ESI) source parameters (e.g., spray voltage, capillary temperature) to optimal values for amino acid analysis.
-
Calibrate the mass spectrometer using a standard calibration solution.
-
-
Data Acquisition:
-
Inject the sample onto the LC column.
-
Acquire data in full scan mode to detect the molecular ion. The expected [M+H]⁺ for DL-Aspartic acid-1-¹³C is approximately 135.04.
-
If necessary, perform fragmentation (MS/MS) to confirm the structure.
-
Procedure for GC-MS (after derivatization):
-
Derivatization: Amino acids are not volatile and require derivatization before GC-MS analysis. A common method is silylation (e.g., with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).
-
Dry the sample completely.
-
Add the derivatizing agent and a suitable solvent (e.g., acetonitrile).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.
-
-
Instrument Setup:
-
Set the GC oven temperature program to separate the derivatized amino acid.
-
Set the mass spectrometer to scan a relevant mass range.
-
-
Data Acquisition:
-
Inject the derivatized sample into the GC.
-
The mass spectrum will show the molecular ion and characteristic fragments of the derivatized, ¹³C-labeled aspartic acid.
-
Applications in Research and Drug Development
This compound is a versatile tool with significant applications in understanding cellular metabolism and in the drug development pipeline.
-
Metabolic Flux Analysis (MFA): As a stable isotope tracer, it is used to track the metabolic fate of aspartate in central carbon metabolism. By measuring the incorporation of ¹³C into downstream metabolites, researchers can quantify the rates (fluxes) of various metabolic pathways.[5][6]
-
Internal Standard: Due to its identical chemical properties but different mass from its unlabeled counterpart, it serves as an ideal internal standard for accurate quantification of DL-aspartic acid in complex biological samples by mass spectrometry.[1]
-
NMR-based Structural Biology: While less common for a small molecule like aspartic acid itself, ¹³C labeling is a cornerstone of NMR studies for determining the three-dimensional structure of proteins.
Visualizations
Experimental Workflow for Metabolic Flux Analysis
References
- 1. DL-天冬氨酸-1-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 2. L-Aspartic Acid | C4H7NO4 | CID 5960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (+-)-Aspartic Acid | C4H7NO4 | CID 424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Aspartic Acid Isomerization Characterized by High Definition Mass Spectrometry Significantly Alters the Bioactivity of a Novel Toxin from Poecilotheria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
Distinguishing DL-Aspartic Acid-13C and L-Aspartic Acid-13C: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern biochemical and pharmaceutical research, the precise understanding and differentiation of stereoisomers are paramount. This guide provides a comprehensive technical overview of the distinctions between DL-Aspartic acid-13C and L-Aspartic acid-13C, focusing on their fundamental chemical differences, analytical separation, and distinct biological roles. The incorporation of the stable isotope carbon-13 (¹³C) in these molecules offers a powerful tool for tracing their metabolic fates and understanding their mechanisms of action in complex biological systems.
Core Chemical and Physical Distinctions
Aspartic acid is a chiral amino acid, existing as two non-superimposable mirror images, or enantiomers: L-Aspartic acid and D-Aspartic acid. The designation "¹³C" indicates that one or more of the four carbon atoms in the aspartic acid molecule have been replaced with the carbon-13 isotope. This isotopic labeling does not alter the chemical properties of the molecule but provides a distinct mass signature for detection by mass spectrometry and a unique nuclear spin for nuclear magnetic resonance (NMR) spectroscopy.
L-Aspartic acid-13C refers to the isotopically labeled form of the pure L-enantiomer. In contrast, This compound is a racemic mixture, containing equal amounts (a 50:50 ratio) of L-Aspartic acid-13C and D-Aspartic acid-13C.[1][2][3] This fundamental difference in stereochemical composition gives rise to distinct physical properties, most notably their interaction with plane-polarized light. L-Aspartic acid is dextrorotatory (rotates plane-polarized light to the right), while D-Aspartic acid is levorotatory (rotates it to the left). A racemic mixture, such as DL-Aspartic acid, is optically inactive because the equal and opposite rotations of the two enantiomers cancel each other out.[4][5]
Data Presentation: Physicochemical Properties
| Property | L-Aspartic Acid | D-Aspartic Acid | DL-Aspartic Acid |
| Molecular Formula | C₄H₇NO₄ | C₄H₇NO₄ | C₄H₇NO₄ |
| Molecular Weight (unlabeled) | 133.10 g/mol | 133.10 g/mol | 133.10 g/mol |
| Melting Point | 270-271 °C | ~270 °C | >300 °C (decomposes) |
| Specific Optical Rotation | +25.0° (c=2, 5M HCl) | -23.8° to -25.8° (c=5, 5N HCl) | 0° |
| Solubility in Water (25 °C) | 5.36 g/L | Soluble | 4.5 g/L |
Note: The ¹³C labeling results in a slight increase in molecular weight depending on the number of ¹³C atoms incorporated, but does not significantly alter the macroscopic physical properties listed above.
Biological Significance and Signaling Pathways
The stereochemistry of aspartic acid dictates its biological function.
L-Aspartic Acid: As one of the 20 proteinogenic amino acids, L-aspartic acid is a fundamental building block of proteins.[6] It is also a key intermediate in several metabolic pathways, including the urea cycle and gluconeogenesis.[7][8] In the urea cycle, L-aspartate donates a nitrogen atom for the synthesis of argininosuccinate, a crucial step in the detoxification of ammonia. In gluconeogenesis, L-aspartate can be converted to oxaloacetate, a precursor for glucose synthesis.[9]
D-Aspartic Acid: While less abundant, D-aspartic acid plays significant roles in the nervous and neuroendocrine systems.[2] It acts as a signaling molecule, modulating neurotransmission and hormone production.[2][10] In the neuroendocrine system, D-aspartic acid is involved in the synthesis and release of hormones such as testosterone and luteinizing hormone.[11][12]
Visualization of Key Signaling Pathways
Experimental Protocols for Differentiation and Analysis
The differentiation and quantification of L- and D-aspartic acid, especially when isotopically labeled, require specialized analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful method for separating enantiomers.[5]
Methodology:
-
Column Selection: A chiral stationary phase (CSP) is essential. For underivatized amino acids like aspartic acid, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based columns) are effective.[5]
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of water, an organic modifier (e.g., methanol), and an acidic additive (e.g., formic acid).[5] The exact composition needs to be optimized to achieve the best separation.
-
Sample Preparation: The this compound or L-Aspartic acid-13C sample is dissolved in the mobile phase or a compatible solvent.
-
Chromatographic Run: The sample is injected into the HPLC system. The enantiomers will interact differently with the chiral stationary phase, leading to different retention times and, thus, separation.
-
Detection: A standard HPLC detector (e.g., UV-Vis) can be used. For isotopically labeled compounds, coupling the HPLC to a mass spectrometer (LC-MS) allows for sensitive and specific detection of the ¹³C-labeled enantiomers.
References
- 1. Differentiating aspartic acid isomers and epimers with charge transfer dissociation mass spectrometry (CTD-MS) - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 9. Gluconeogenesis - Wikipedia [en.wikipedia.org]
- 10. D-Aspartic acid: an endogenous amino acid with an important neuroendocrine role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The putative effects of D-Aspartic acid on blood testosterone levels: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Technical Guide to DL-Aspartic Acid-¹³C: Commercial Availability and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial landscape and key research applications of DL-Aspartic acid-¹³C. This stable isotope-labeled amino acid serves as a critical tool in metabolic research, drug development, and quantitative proteomics. This document details commercially available sources, provides pricing information, and outlines generalized experimental protocols for its use in metabolic tracing, nuclear magnetic resonance (NMR), and mass spectrometry (MS).
Commercial Suppliers and Pricing
The availability of DL-Aspartic acid-¹³C varies among suppliers in terms of isotopic purity, position of the ¹³C label, and quantity. The following table summarizes offerings from prominent commercial suppliers. Please note that pricing is subject to change and may not be publicly available for all vendors without an institutional account.
| Supplier | Product Name | Catalog Number (Example) | Isotopic Purity | Quantity | Price (USD) |
| MedChemExpress | DL-Aspartic acid-¹³C | HY-W015824S | >99% | 1 mg | Inquire |
| 5 mg | Inquire | ||||
| 10 mg | Inquire | ||||
| Sigma-Aldrich | DL-Aspartic acid-1-¹³C | 492345 | 99 atom % ¹³C | Various | Login required |
| DL-Aspartic acid-1,4-¹³C₂ | 743603 | 99 atom % ¹³C | Various | Login required | |
| Thermo Scientific | DL-Aspartic acid, 99+% | AC105030050 | Not specified for ¹³C | 5 g | ~$30 |
| (Note: This is for unlabeled DL-Aspartic acid, ¹³C variants may be available through their custom synthesis services) | |||||
| CP Lab Safety | DL-Aspartic acid-1-¹³C | CLM-1571-0.1 | min 99 atom% ¹³C | 250 mg | $1,407.50 - $1,560.79[1] |
| Cambridge Isotope Laboratories, Inc. | L-Aspartic acid (¹³C₄, 97-99%) | CDNLM-6803-PK | 97-99% | 0.25 g | $1123[2] |
| L-Aspartic acid (¹³C₄, 99%; ¹⁵N, 99%) | CNLM-544-H-0.25 | 99% | Inquire | Inquire[3] | |
| Eurisotop (a subsidiary of CIL) | DL-ASPARTIC ACID (4-¹³C, 99%) | CLM-518-PK | 99% | 0.25 g | €446.20 |
| 0.5 g | €638.30 | ||||
| 1 g | €1,016.60[4] |
Core Applications and Experimental Methodologies
DL-Aspartic acid-¹³C is primarily utilized as a tracer in metabolic studies to elucidate biochemical pathways and quantify metabolic fluxes.[5] Its incorporation into cellular metabolites allows for their detection and analysis by NMR and MS.
Metabolic Flux Analysis (MFA)
Generalized Experimental Protocol for ¹³C-MFA in Cell Culture:
-
Cell Culture Preparation: Culture cells in a standard medium to the desired cell density.
-
Isotope Labeling: Replace the standard medium with a medium containing a known concentration of DL-Aspartic acid-¹³C. The exact concentration and labeling duration will depend on the specific cell line and the metabolic pathway under investigation.
-
Metabolite Extraction: After the desired incubation period, rapidly quench metabolic activity and harvest the cells. Extract intracellular metabolites using a suitable solvent system (e.g., a cold methanol/water/chloroform mixture).
-
Sample Preparation for Analysis:
-
For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatize the extracted metabolites to increase their volatility.
-
For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, samples may be directly analyzed or may require chromatographic separation prior to infusion into the mass spectrometer.
-
-
Data Acquisition and Analysis: Analyze the samples using GC-MS or LC-MS to determine the mass isotopomer distribution in metabolites downstream of aspartate metabolism. This data is then used in computational models to calculate metabolic fluxes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine the position of the ¹³C label within a molecule, providing valuable information about the specific metabolic pathways that have been active.
Generalized Protocol for ¹³C-NMR Sample Preparation:
-
Metabolite Extraction: Follow the same extraction procedure as for MFA to obtain a sample of intracellular metabolites.
-
Sample Purification: Depending on the complexity of the extract and the concentration of the target metabolite, further purification using techniques like HPLC may be necessary.
-
NMR Sample Preparation:
-
Dissolve the purified metabolite extract in a suitable deuterated solvent (e.g., D₂O).
-
Transfer the solution to an NMR tube.
-
Add a known concentration of an internal standard (e.g., DSS) for chemical shift referencing and quantification.
-
-
NMR Data Acquisition: Acquire ¹³C NMR spectra on a high-field NMR spectrometer. Specific pulse sequences and acquisition parameters will need to be optimized for the sample and the desired information.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to detect and quantify the incorporation of ¹³C into various metabolites.
Generalized Experimental Workflow for LC-MS based Metabolic Tracing:
-
Cell Culture and Labeling: Grow cells and introduce DL-Aspartic acid-¹³C as described in the MFA protocol.
-
Metabolite Extraction: Extract intracellular metabolites.
-
LC-MS Analysis:
-
Inject the metabolite extract into a liquid chromatography system for separation of the components.
-
The separated components are then introduced into the mass spectrometer.
-
The mass spectrometer is set to detect the mass-to-charge ratio of the expected metabolites and their ¹³C-labeled isotopologues.
-
-
Data Analysis: The relative abundance of the different isotopologues is determined from the mass spectra, which provides information on the extent of ¹³C incorporation and the activity of the metabolic pathways.
Signaling Pathways and Logical Relationships
While specific signaling pathways directly modulated by the isotopic nature of DL-Aspartic acid-¹³C are not established, its utility lies in tracing the flow of the aspartate carbon backbone through central metabolic pathways. One such fundamental pathway is the conversion of aspartate to other amino acids and its entry into the TCA cycle.
Conclusion
DL-Aspartic acid-¹³C is a valuable research tool for scientists in academia and industry. Its commercial availability from a range of suppliers facilitates its use in sophisticated analytical techniques aimed at unraveling the complexities of cellular metabolism. While detailed, compound-specific experimental protocols are often developed and optimized within individual research laboratories, the generalized methodologies presented in this guide provide a solid foundation for the application of DL-Aspartic acid-¹³C in metabolic flux analysis, NMR spectroscopy, and mass spectrometry. These techniques are instrumental in advancing our understanding of cellular physiology and are critical in the development of new therapeutic agents.
References
- 1. calpaclab.com [calpaclab.com]
- 2. L-Aspartic acid (¹³Câ, 97-99%; Dâ, 97-99%; ¹âµN, 97-99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. L-Aspartic acid (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-544-H-0.25 [isotope.com]
- 4. DL-ASPARTIC ACID | Eurisotop [eurisotop.com]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Core Applications of 13C Labeled Amino Acids in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled amino acids, particularly those incorporating Carbon-13 (¹³C), have become indispensable tools in modern life sciences research.[1] By replacing the naturally abundant ¹²C with the heavier, non-radioactive ¹³C isotope, researchers can trace the metabolic fate of amino acids and the proteins into which they are incorporated.[2][3] This powerful technique provides unparalleled insights into complex biological processes, from cellular metabolism to protein dynamics and signaling networks. This guide delves into the key applications of ¹³C labeled amino acids, providing in-depth technical details, experimental protocols, and data interpretation strategies for researchers, scientists, and drug development professionals.
The primary applications covered in this guide are:
-
Quantitative Proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): A robust method for accurately quantifying relative changes in protein abundance between different cell populations.[4][5]
-
¹³C Metabolic Flux Analysis (¹³C-MFA): A powerful technique to elucidate and quantify the rates (fluxes) of intracellular metabolic pathways.[3][6][7]
-
Protein Turnover Studies: Measuring the rates of protein synthesis and degradation to understand protein dynamics within a cell or organism.[8][9]
Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a widely used metabolic labeling strategy for the accurate quantification of thousands of proteins from complex samples.[5][10] The principle lies in growing two or more cell populations in media that are identical except for the isotopic composition of specific essential amino acids.[4] One population is cultured in "light" medium containing the natural amino acid (e.g., ¹²C₆-Arginine), while the other is grown in "heavy" medium containing the ¹³C-labeled counterpart (e.g., ¹³C₆-Arginine).[11]
After a sufficient number of cell divisions to ensure complete incorporation of the labeled amino acids, the cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control).[5][12] The samples are then combined, and the proteins are extracted, digested, and analyzed by mass spectrometry (MS).[10][13] Peptides containing the "light" and "heavy" amino acids are chemically identical but have a distinct mass difference, allowing for their relative quantification based on the signal intensities in the mass spectrometer.[1]
Key Applications of SILAC:
-
Differential Protein Expression Analysis: Comparing protein abundance between different cellular states, such as healthy vs. diseased cells or treated vs. untreated cells.[12]
-
Analysis of Post-Translational Modifications (PTMs): Quantifying changes in PTMs like phosphorylation, ubiquitination, and acetylation.[12]
-
Protein-Protein Interaction Studies: Identifying specific interaction partners by quantifying proteins that co-purify with a protein of interest.
-
Drug Target Identification and Mechanism of Action Studies: Identifying the protein targets of drugs and elucidating their downstream effects on cellular signaling pathways.[12]
-
Secretome Analysis: Studying proteins secreted by cells into the culture medium.[12]
Experimental Protocol: A Step-by-Step Guide to a Typical SILAC Experiment
This protocol outlines the key steps for a standard two-plex SILAC experiment.
1. Cell Culture and Labeling (Adaptation Phase):
- Select two populations of the same cell line.
- Culture one population in "light" SILAC medium containing natural L-Arginine and L-Lysine.
- Culture the second population in "heavy" SILAC medium containing ¹³C₆-L-Arginine and ¹³C₆-L-Lysine.
- Crucial Step: Ensure cells undergo at least five to six cell doublings to achieve >97% incorporation of the labeled amino acids. This can be verified by a preliminary mass spectrometry analysis.[14]
2. Experimental Treatment:
- Once complete labeling is confirmed, treat the cell populations according to the experimental design. For example, treat the "heavy" labeled cells with a drug of interest and the "light" labeled cells with a vehicle control.
3. Cell Lysis and Protein Extraction:
- Harvest both cell populations.
- Wash the cells with ice-cold PBS.
- Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
- Quantify the protein concentration in each lysate.
4. Sample Mixing and Protein Digestion:
- Mix equal amounts of protein from the "light" and "heavy" lysates (e.g., 1:1 ratio).[12]
- The mixed protein sample can be processed in one of two ways:
- In-gel digestion: Separate proteins by SDS-PAGE, excise the gel bands, and perform in-gel digestion with trypsin.[15]
- In-solution digestion: Directly digest the protein mixture in solution using trypsin.[10]
- Trypsin cleaves C-terminal to arginine and lysine residues, ensuring that most resulting peptides (except the C-terminal peptide) will contain a labeled amino acid.[3]
5. LC-MS/MS Analysis:
- Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][13]
6. Data Analysis:
- Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of the "heavy" to "light" peptide pairs.[5] This ratio directly reflects the relative abundance of the protein in the two samples.
Quantitative Data Presentation
The results of a SILAC experiment are typically presented as ratios of protein abundance between the two conditions. The following table provides an example of how quantitative data from a SILAC experiment studying the effect of an EGFR inhibitor might be presented.
| Protein | Gene | H/L Ratio | -log10(p-value) | Regulation |
| Epidermal growth factor receptor | EGFR | 0.45 | 4.2 | Down-regulated |
| Shc-transforming protein 1 | SHC1 | 0.52 | 3.8 | Down-regulated |
| Growth factor receptor-bound protein 2 | GRB2 | 0.95 | 0.5 | Unchanged |
| Mitogen-activated protein kinase 1 | MAPK1 | 0.60 | 3.1 | Down-regulated |
| Proliferating cell nuclear antigen | PCNA | 0.98 | 0.3 | Unchanged |
Table 1: Example of quantitative data from a SILAC experiment investigating the effects of an EGFR inhibitor on protein expression. H/L Ratio represents the ratio of protein abundance in the inhibitor-treated (Heavy) vs. control (Light) cells.
Visualization of SILAC Workflow
¹³C Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA is a powerful technique used to quantify the rates of metabolic reactions within a cell.[3][6][7] It involves introducing a ¹³C-labeled substrate, such as glucose or glutamine, into the cell culture medium.[2][3] As the cells metabolize this substrate, the ¹³C atoms are incorporated into various downstream metabolites.[3] By measuring the isotopic labeling patterns of these metabolites, typically protein-bound amino acids, using techniques like gas chromatography-mass spectrometry (GC-MS), researchers can computationally deduce the intracellular metabolic fluxes.[6][16]
Key Applications of ¹³C-MFA:
-
Mapping Cellular Metabolism: Understanding how cells utilize nutrients and rewire their metabolic pathways in different states, such as cancer.[11]
-
Metabolic Engineering: Identifying metabolic bottlenecks and guiding the engineering of microorganisms for the production of valuable chemicals.[7]
-
Drug Discovery: Elucidating the metabolic effects of drugs and identifying potential therapeutic targets.
-
Disease Research: Investigating metabolic dysregulation in diseases like diabetes and neurodegenerative disorders.
Experimental Protocol: A Step-by-Step Guide to a ¹³C-MFA Experiment
This protocol provides a general outline for a ¹³C-MFA experiment using GC-MS analysis of proteinogenic amino acids.
1. Experimental Design:
- Define the metabolic network of interest (e.g., glycolysis, TCA cycle).
- Choose an appropriate ¹³C-labeled tracer (e.g., [1,2-¹³C₂]glucose for glycolysis and the pentose phosphate pathway, or [U-¹³C₅]glutamine for the TCA cycle).[17]
- Design parallel labeling experiments with different tracers to maximize the precision of flux estimations.[16]
2. Isotope Labeling Experiment:
- Culture cells in a medium containing the selected ¹³C-labeled substrate.
- Ensure cells reach a metabolic and isotopic steady state. This often requires culturing for a period that allows for several cell doublings.[18]
- Rapidly quench metabolism and harvest the cells.
3. Sample Preparation for GC-MS:
- Hydrolyze the cellular protein to release the constituent amino acids.
- Derivatize the amino acids to make them volatile for GC-MS analysis (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).[19]
4. GC-MS Analysis:
- Separate the derivatized amino acids using gas chromatography.
- Analyze the mass isotopomer distributions of the amino acids using mass spectrometry.[18] The mass shifts in the fragment ions provide information about the incorporation of ¹³C.
5. Flux Estimation:
- Construct a stoichiometric model of the central carbon metabolism.
- Use specialized software (e.g., INCA, Metran) to estimate the intracellular fluxes by fitting the measured mass isotopomer distributions to the metabolic model.[20][21]
6. Statistical Analysis:
- Perform a goodness-of-fit analysis to ensure the model accurately describes the experimental data.
- Calculate confidence intervals for the estimated fluxes to assess their precision.[20]
Quantitative Data Presentation
The output of a ¹³C-MFA experiment is a set of flux values for the reactions in the metabolic model. These are often normalized to a specific uptake rate (e.g., glucose uptake rate).
| Reaction | Abbreviation | Flux (relative to Glucose uptake) |
| Glucose -> G6P | HK | 100.0 |
| G6P -> 6PG | G6PDH | 15.2 |
| F6P -> G3P | PFK | 84.8 |
| PYR -> AcCoA (Mitochondria) | PDH | 75.3 |
| α-KG -> SUC (TCA Cycle) | KGDH | 60.1 |
| MAL -> PYR | ME | 10.5 |
| GLN -> α-KG | GLUD | 45.0 |
Table 2: Example of metabolic flux data obtained from a ¹³C-MFA experiment in a cancer cell line. Fluxes are normalized to the glucose uptake rate.[17][21]
Visualization of Glycolysis and TCA Cycle Flux
Protein Turnover Studies
The abundance of a protein is determined by the balance between its synthesis and degradation. ¹³C-labeled amino acids can be used in "pulse-chase" experiments to measure these protein turnover rates.[8][12] In a typical experiment, cells are first cultured in a medium containing a "heavy" ¹³C-labeled amino acid (the "pulse"). The medium is then replaced with a "light" medium containing the unlabeled amino acid (the "chase"). By monitoring the rate at which the heavy-labeled proteins are replaced by light-labeled proteins over time using mass spectrometry, the degradation rate can be determined. Conversely, the synthesis rate can be measured by monitoring the incorporation of the heavy label over time.[10]
Key Applications of Protein Turnover Studies:
-
Understanding Proteome Dynamics: Gaining insights into how cells regulate their proteome in response to various stimuli.
-
Identifying Unstable Proteins: Identifying proteins with high turnover rates, which are often key regulatory proteins.
-
Drug Efficacy Studies: Assessing how drugs affect the synthesis or degradation of specific proteins.
-
Aging Research: Investigating changes in protein turnover associated with the aging process.
Experimental Protocol: A Step-by-Step Guide to a Protein Turnover Experiment
This protocol describes a dynamic SILAC approach for measuring protein turnover.
1. Cell Culture and Labeling:
- Culture cells in standard "light" medium.
- At the beginning of the experiment (t=0), switch the cells to a "heavy" medium containing a ¹³C-labeled amino acid (e.g., ¹³C₆-Lysine). This initiates the "pulse."
2. Time-Course Sample Collection:
- Harvest cells at various time points after the switch to the heavy medium (e.g., 0, 2, 4, 8, 12, 24 hours).
3. Sample Preparation and Analysis:
- For each time point, lyse the cells, extract the proteins, and digest them with trypsin.
- Analyze the peptide mixtures by LC-MS/MS.
4. Data Analysis:
- For each protein, determine the ratio of the heavy-labeled peptide to the total peptide (heavy + light) at each time point.
- The rate of incorporation of the heavy label reflects the protein synthesis rate.
- Alternatively, for degradation studies, cells are fully labeled with the heavy amino acid and then switched to a light medium. The rate of disappearance of the heavy label is then measured.
- The turnover rate constant (k) can be calculated by fitting the data to an exponential decay or incorporation model. The protein half-life (t₁/₂) can then be calculated as ln(2)/k.
Quantitative Data Presentation
The results of a protein turnover study are typically presented as turnover rates or half-lives for individual proteins.
| Protein | Gene | Half-life (hours) | Turnover Rate (k) |
| Cyclin B1 | CCNB1 | 1.5 | 0.462 |
| p53 | TP53 | 0.33 | 2.100 |
| Actin, cytoplasmic 1 | ACTB | 48.0 | 0.014 |
| GAPDH | GAPDH | 72.0 | 0.010 |
| c-Myc | MYC | 0.5 | 1.386 |
Table 3: Example of protein turnover data. Proteins with short half-lives are often key regulatory proteins.[22][23][24]
Visualization of Protein Turnover Logic
Application in Drug Development: Elucidating Signaling Pathways
¹³C-labeled amino acids, particularly in the context of SILAC, are invaluable for understanding how drugs modulate cellular signaling pathways. By comparing the proteomic and phosphoproteomic profiles of cells treated with a drug versus a control, researchers can identify the drug's targets and map its downstream effects.
Case Study: Investigating the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a key signaling molecule often dysregulated in cancer.[25] SILAC-based proteomics can be used to study the effects of EGFR inhibitors.
Experimental Design:
-
Light Cells: Control cells (e.g., treated with vehicle).
-
Heavy Cells: Cells treated with an EGFR inhibitor (e.g., Gefitinib).
By analyzing changes in protein expression and phosphorylation, researchers can map the drug's impact on the EGFR signaling cascade, including downstream pathways like the MAPK and PI3K/Akt pathways.[4]
Case Study: Dissecting the mTOR Signaling Pathway
The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth and metabolism.[26][27] SILAC can be used to identify novel mTOR-interacting proteins and substrates.
Experimental Design:
-
Light Cells: Wild-type cells.
-
Heavy Cells: Cells with mTOR activity inhibited (e.g., by rapamycin treatment or genetic knockout).
By comparing the interactome of a specific mTOR complex component in light versus heavy cells, novel binding partners and regulatory mechanisms can be uncovered.[13][28]
Visualization of a Signaling Pathway: EGFR
Visualization of a Signaling Pathway: mTOR
Conclusion
¹³C-labeled amino acids are a cornerstone of modern biological research, enabling scientists to quantitatively explore the intricate and dynamic processes within living cells. From the precise quantification of the proteome with SILAC to the detailed mapping of metabolic pathways with ¹³C-MFA and the measurement of protein dynamics, these stable isotope tracers provide a depth of understanding that is unattainable with many other techniques. For researchers and professionals in drug development, the ability to elucidate drug mechanisms of action and their effects on cellular signaling and metabolism is critical for the advancement of new therapeutics. The continued development of mass spectrometry instrumentation and computational analysis tools will undoubtedly expand the applications and impact of ¹³C-labeled amino acids in the years to come.
References
- 1. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 2. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. search.abudhabi.library.nyu.edu [search.abudhabi.library.nyu.edu]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. mTOR - Wikipedia [en.wikipedia.org]
- 13. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GC-MS-Based Determination of Mass Isotopomer Distributions for 13C-Based Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]
- 19. shimadzu.com [shimadzu.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Turnover and replication analysis by isotope labeling (TRAIL) reveals the influence of tissue context on protein and organelle lifetimes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Dynamic 13C-labeling experiments prove important differences in protein turnover rate between two Saccharomyces cerevisiae strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Label-based Protein Quantification Technology—iTRAQ, TMT, SILAC - Creative Proteomics [creative-proteomics.com]
- 27. Protein interaction network analysis of mTOR signaling reveals modular organization - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Analysis of the mTOR Interactome using SILAC technology revealed NICE-4 as a novel regulator of mTORC1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of DL-Aspartic Acid in Central Carbon Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Aspartic acid, a racemic mixture of the D- and L-enantiomers of the amino acid aspartate, plays a multifaceted role at the crossroads of central carbon metabolism. While the L-isomer is a well-established proteinogenic amino acid deeply integrated into core metabolic pathways, the D-isomer has emerged as a significant signaling molecule with its own distinct metabolic fate. This technical guide provides an in-depth exploration of the metabolic pathways and regulatory functions of both D- and L-aspartic acid, their enzymatic conversions that link them to the Krebs cycle and gluconeogenesis, and the experimental methodologies used to elucidate these connections.
L-Aspartic Acid: A Central Hub in Carbon and Nitrogen Metabolism
L-Aspartic acid is a non-essential amino acid that is intimately connected to central carbon metabolism through its relationship with the Krebs cycle intermediate, oxaloacetate.
Anaplerotic and Cataplerotic Roles
The primary entry and exit point for L-aspartate into central carbon metabolism is its reversible transamination to oxaloacetate, a key component of the Krebs cycle. This reaction is catalyzed by aspartate aminotransferase (AST) , also known as glutamic-oxaloacetic transaminase (GOT).[1]
-
Anaplerosis: The conversion of L-aspartate to oxaloacetate replenishes the Krebs cycle with intermediates, a process known as anaplerosis. This is particularly crucial in proliferating cells that have a high demand for biosynthetic precursors derived from the cycle.
-
Cataplerosis: Conversely, the synthesis of L-aspartate from oxaloacetate removes intermediates from the Krebs cycle (cataplerosis) to provide a building block for the synthesis of other essential biomolecules.
Key Metabolic Pathways Involving L-Aspartic Acid
L-aspartate serves as a critical precursor and intermediate in several major metabolic pathways:
-
Urea Cycle: L-aspartate provides one of the two nitrogen atoms in urea, condensing with citrulline to form argininosuccinate in a key step of the urea cycle for the detoxification of ammonia.[2][3][4]
-
Gluconeogenesis: Through its conversion to oxaloacetate, L-aspartate is a direct substrate for gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors.[5][6] Oxaloacetate is a starting point for the gluconeogenic pathway.
-
Malate-Aspartate Shuttle: This shuttle is a crucial mechanism for transporting reducing equivalents (in the form of NADH) from the cytosol into the mitochondria for oxidative phosphorylation.[7][8][9][10] L-aspartate is a key component of this shuttle, facilitating the movement of malate and α-ketoglutarate across the inner mitochondrial membrane.
-
Amino Acid and Nucleotide Synthesis: L-aspartate is a precursor for the synthesis of several other amino acids, including asparagine, methionine, threonine, and lysine. It is also a fundamental building block in the de novo synthesis of pyrimidine and purine nucleotides.
D-Aspartic Acid: From Neuromodulator to Metabolic Substrate
Initially recognized for its role as a neurotransmitter and neuromodulator in the central nervous system, D-aspartic acid also has a direct link to central carbon metabolism.[1][11]
Biosynthesis and Degradation
-
Biosynthesis: D-aspartate is synthesized from L-aspartate by the enzyme aspartate racemase .[11]
-
Degradation: The primary route for D-aspartate catabolism is its oxidative deamination to oxaloacetate, catalyzed by the FAD-dependent enzyme D-aspartate oxidase (DDO) .[12][13][14] This reaction directly channels the carbon skeleton of D-aspartate into the Krebs cycle. The other products of this reaction are ammonia and hydrogen peroxide.
Signaling and Metabolic Regulation
D-aspartate is a known agonist for the N-methyl-D-aspartate (NMDA) receptor, a glutamate receptor involved in synaptic plasticity, learning, and memory.[15] While its primary role is in neurotransmission, the activation of NMDA receptors can have downstream effects on cellular metabolism.
Quantitative Data on Key Enzymes
The flux of DL-aspartic acid into central carbon metabolism is governed by the kinetic properties of the enzymes that catalyze its conversion. The following tables summarize the available kinetic data for human D-aspartate oxidase and the cytoplasmic and mitochondrial isoenzymes of human aspartate aminotransferase.
| Enzyme | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | Conditions | Reference |
| Human D-Aspartate Oxidase (DDO) | D-Aspartate | 1.05 | 81.3 | pH 8.3, 25°C | [16] |
| D-Aspartate | 2.7 | - | pH 8.3 | [16] | |
| D-Aspartate | - | 68.4 | pH 8.3, 37°C | [16] | |
| D-Aspartate | - | 45.8 | pH 8.3, 37°C | [16] | |
| N-methyl D-aspartate | - | 73.6 | pH 8.3, 25°C | [16] | |
| D-Glutamate | - | 11.3 | pH 8.3, 25°C | [16] | |
| D-Asparagine | - | 8.3 | pH 8.3, 25°C | [16] | |
| Beef Kidney D-Aspartate Oxidase | D-Aspartate | 2.2 | 11.1 | pH 7.4, 4°C | [17] |
| O₂ | 0.17 | 11.1 | pH 7.4, 4°C | [17] |
| Enzyme Isoform | Substrate | K_m_ (mM) | Reference |
| Sheep Liver Cytoplasmic Aspartate Aminotransferase | L-Aspartate | 2.96 ± 0.20 | [18] |
| 2-Oxoglutarate | 0.093 ± 0.010 | [18] | |
| Sheep Liver Mitochondrial Aspartate Aminotransferase | L-Aspartate | 0.40 ± 0.12 | [18] |
| 2-Oxoglutarate | 0.98 ± 0.14 | [18] |
Experimental Protocols
Assay for D-Aspartate Oxidase (DDO) Activity in Tissue Homogenates
This protocol is adapted from methods used for measuring D-amino acid oxidase activity.[19]
Principle: The oxidative deamination of D-aspartate by DDO produces oxaloacetate, ammonia, and hydrogen peroxide. The rate of hydrogen peroxide production can be measured using a coupled enzymatic reaction that generates a colored product.
Materials:
-
Tissue sample
-
Homogenization buffer (e.g., 7 mM sodium pyrophosphate buffer, pH 8.3)
-
Reaction mixture:
-
100 mM D-aspartate
-
0.1 mM FAD
-
700 U/mL catalase in 133 mM sodium pyrophosphate buffer, pH 8.3
-
Horseradish peroxidase (HRP)
-
A chromogenic HRP substrate (e.g., Amplex Red)
-
-
Spectrophotometer
Procedure:
-
Homogenize the tissue sample in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed (e.g., 5,500 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (tissue lysate).
-
Prepare the reaction mixture containing D-aspartate, FAD, catalase, HRP, and the chromogenic substrate.
-
Add a known amount of the tissue lysate to the reaction mixture to initiate the reaction.
-
Incubate at 37°C.
-
Monitor the increase in absorbance at the appropriate wavelength for the chosen chromogenic substrate over time.
-
Calculate the enzyme activity based on the rate of change in absorbance and a standard curve.
Assay for Aspartate Aminotransferase (AST) Activity
This protocol is based on commercially available colorimetric assay kits.
Principle: AST catalyzes the transfer of an amino group from L-aspartate to α-ketoglutarate, producing oxaloacetate and glutamate. The production of glutamate is then measured in a coupled enzymatic reaction that results in a colorimetric or fluorometric output.
Materials:
-
Sample (serum, plasma, tissue homogenate, or cell lysate)
-
AST Assay Buffer
-
AST Substrate (L-aspartate and α-ketoglutarate)
-
AST Enzyme Mix (containing enzymes for the coupled reaction)
-
AST Developer (containing the detection probe)
-
Glutamate Standard
-
96-well plate
-
Spectrophotometric or fluorometric plate reader
Procedure:
-
Prepare samples as required (e.g., homogenize tissue, lyse cells).
-
Prepare a glutamate standard curve.
-
Add samples and standards to the wells of a 96-well plate.
-
Prepare a Master Reaction Mix containing AST Assay Buffer, AST Enzyme Mix, and AST Developer.
-
Add the Master Reaction Mix to all wells.
-
Add the AST Substrate to initiate the reactions.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the AST activity in the samples by comparing their readings to the glutamate standard curve.
¹³C-DL-Aspartic Acid Metabolic Flux Analysis Protocol
This protocol outlines a general workflow for tracing the metabolic fate of DL-aspartic acid using stable isotope labeling followed by mass spectrometry.
Principle: Cells or organisms are cultured with ¹³C-labeled DL-aspartic acid. The labeled carbon atoms are incorporated into downstream metabolites. Mass spectrometry is then used to measure the mass isotopomer distribution of these metabolites, allowing for the quantification of metabolic fluxes through various pathways.
Materials:
-
Cell culture or animal model
-
Culture medium or diet containing ¹³C-labeled DL-aspartic acid (e.g., [U-¹³C₄]DL-aspartic acid)
-
Metabolite extraction solution (e.g., 80% methanol)
-
Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Labeling: Culture cells or feed animals with the ¹³C-labeled DL-aspartic acid for a defined period to achieve isotopic steady-state.
-
Quenching and Extraction: Rapidly quench metabolic activity (e.g., with liquid nitrogen) and extract metabolites using a cold extraction solution.
-
Sample Preparation: Prepare the extracts for MS analysis (e.g., derivatization for GC-MS).
-
Mass Spectrometry Analysis: Analyze the samples using LC-MS or GC-MS to determine the mass isotopomer distributions of key metabolites in central carbon metabolism (e.g., Krebs cycle intermediates, other amino acids, glycolytic intermediates).
-
Data Analysis and Flux Calculation:
-
Correct the raw MS data for natural isotope abundance.
-
Use metabolic flux analysis (MFA) software to fit the measured mass isotopomer distributions to a metabolic network model.
-
Calculate the absolute or relative fluxes through the metabolic pathways of interest.
-
Visualizations of Key Metabolic Pathways
Metabolic Fate of DL-Aspartic Acid
The following diagram illustrates the primary entry points of both D- and L-aspartic acid into central carbon metabolism.
Caption: Metabolic fate of D- and L-Aspartic Acid.
The Malate-Aspartate Shuttle
This diagram details the components and reactions of the malate-aspartate shuttle, which is crucial for mitochondrial respiration.
Caption: The Malate-Aspartate Shuttle.
Experimental Workflow for ¹³C-Metabolic Flux Analysis
This diagram outlines the key steps in a typical metabolic flux analysis experiment using stable isotope tracers.
Caption: Workflow for ¹³C-Metabolic Flux Analysis.
Conclusion
DL-Aspartic acid occupies a pivotal position in cellular metabolism. The L-enantiomer is a fundamental component of central carbon and nitrogen metabolism, directly linking amino acid and nucleotide biosynthesis with the Krebs cycle and energy production. The D-enantiomer, while primarily known for its role in neuronal signaling, is also directly catabolized into a key Krebs cycle intermediate. Understanding the intricate balance and flux of these two isomers is critical for researchers in metabolic diseases, neuroscience, and oncology. The experimental protocols and analytical workflows detailed in this guide provide a framework for further investigation into the dynamic role of DL-aspartic acid in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. MetDraw: automated visualization of genome-scale metabolic network reconstructions and high-throughput data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. (13)C-based metabolic flux analysis. [sonar.ch]
- 13. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 14. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 15. Comprehensive isotopomer analysis of glutamate and aspartate in small tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative flux analysis in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
- 18. d-nb.info [d-nb.info]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Stable Isotope Labeling with 13C
For Researchers, Scientists, and Drug Development Professionals
Introduction to Stable Isotope Labeling with 13C
Stable isotope labeling using Carbon-13 (¹³C) is a powerful and indispensable technique in modern biological and pharmaceutical research. Unlike radioactive isotopes, stable isotopes like ¹³C are non-radioactive, making them safe for handling and ideal for in vivo studies in humans.[1] The core principle of ¹³C labeling lies in replacing the naturally abundant ¹²C atoms in a molecule with ¹³C atoms. This "labeling" allows researchers to trace the metabolic fate of compounds through complex biological systems.[2]
By introducing ¹³C-labeled substrates, such as glucose or amino acids, into cells, tissues, or whole organisms, scientists can track the flow of carbon atoms through metabolic pathways.[2] Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to detect and quantify the incorporation of ¹³C into various metabolites.[2] This provides a dynamic snapshot of cellular metabolism, offering invaluable insights into the regulation of metabolic networks in health and disease, and the mechanism of action of drugs.[1][2]
This technical guide provides a comprehensive overview of the principles, experimental protocols, and applications of ¹³C stable isotope labeling, with a focus on metabolic flux analysis and quantitative proteomics, key areas in drug discovery and development.
Core Applications of 13C Labeling
Metabolic Flux Analysis (MFA)
¹³C-Metabolic Flux Analysis (¹³C-MFA) is considered the gold standard for quantifying the rates of metabolic reactions (fluxes) within a cell.[2] By measuring the distribution of ¹³C isotopes in downstream metabolites, ¹³C-MFA can create a detailed map of the activity of central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[2][3] This is crucial for understanding how metabolic pathways are rewired in diseases like cancer and for identifying potential therapeutic targets.[4][5]
Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a widely used metabolic labeling technique for quantitative proteomics.[6][7] In SILAC, cells are cultured in media containing either "light" (natural abundance) or "heavy" (¹³C-labeled) essential amino acids, such as arginine and lysine.[7] This leads to the incorporation of the labeled amino acids into all newly synthesized proteins.[7] By comparing the mass spectra of peptides from "light" and "heavy" cell populations, researchers can accurately quantify differences in protein abundance and determine protein turnover rates (synthesis and degradation).[6][7] This is particularly valuable for studying the effects of drugs on the proteome and identifying drug targets.[7]
Experimental Design and Protocols
Tracer Selection in ¹³C-MFA
The choice of the ¹³C-labeled tracer is a critical step in designing an informative MFA experiment. Different tracers provide varying degrees of resolution for different pathways. For example, [1,2-¹³C₂]glucose is highly effective for quantifying fluxes in the pentose phosphate pathway and upper glycolysis, while [U-¹³C₅]glutamine is preferred for analyzing the TCA cycle.[3][8][9] Parallel labeling experiments using multiple tracers can provide a more comprehensive and accurate flux map.[4]
Table 1: Comparison of Common ¹³C-Labeled Glucose Tracers for Metabolic Flux Analysis [3][8][9]
| Tracer | Primary Metabolic Pathways Probed | Advantages | Disadvantages |
| [1,2-¹³C₂]Glucose | Pentose Phosphate Pathway (PPP), Glycolysis | Provides high precision for fluxes in the PPP and upper glycolysis. Considered one of the best single tracers for overall network analysis. | May provide less resolution for the TCA cycle compared to other tracers. |
| [U-¹³C₆]Glucose | Glycolysis, TCA Cycle, Lipogenesis | Labels all carbons, providing a general overview of glucose metabolism and its downstream pathways. Commonly used in combination with other tracers. | Can be less informative for specific pathways like the PPP compared to positionally labeled tracers. |
| [1-¹³C]Glucose | Glycolysis, PPP | Historically common, provides information on the relative activity of glycolysis and the PPP. | Generally outperformed by other tracers for overall flux precision. |
| [U-¹³C₅]Glutamine | TCA Cycle, Anaplerosis | Excellent for probing TCA cycle activity and glutamine metabolism. | Provides limited information on glycolytic pathways. |
Detailed Experimental Protocol: ¹³C-Metabolic Flux Analysis
This protocol outlines the key steps for a typical ¹³C-MFA experiment in cultured cells.
-
Cell Culture and Labeling:
-
Culture cells in a chemically defined medium.
-
In the exponential growth phase, switch the cells to a medium containing the chosen ¹³C-labeled substrate (e.g., [1,2-¹³C₂]glucose).
-
Incubate for a sufficient time to achieve isotopic and metabolic steady state. This can range from hours to days depending on the cell type and the pathways being studied.[10]
-
-
Metabolite Quenching and Extraction:
-
Rapidly quench metabolic activity to preserve the in vivo metabolic state. A common method is to aspirate the medium and add a cold solvent mixture, such as 80:20 methanol/water at -80°C.[11]
-
Scrape the cells and collect the cell lysate.
-
Separate the intracellular metabolites from macromolecules through centrifugation.[11]
-
-
Sample Analysis:
-
Analyze the extracted metabolites using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
The mass spectrometer will detect the mass isotopomer distributions (MIDs) of the metabolites, which reflect the incorporation of ¹³C.[10]
-
-
Data Analysis and Flux Calculation:
-
Correct the raw MS data for the natural abundance of ¹³C.
-
Use specialized software (e.g., INCA, Metran) to fit the measured MIDs and extracellular flux rates (e.g., glucose uptake, lactate secretion) to a metabolic network model.[12]
-
The software performs an iterative optimization to estimate the intracellular metabolic fluxes that best explain the experimental data.[12]
-
Detailed Experimental Protocol: SILAC for Protein Turnover Analysis
This protocol describes a typical pulsed SILAC (pSILAC) experiment to measure protein turnover rates.
-
Cell Culture and Labeling:
-
Culture two populations of cells. One in "light" medium (containing natural arginine and lysine) and the other in "heavy" medium (containing ¹³C-labeled arginine and lysine) for at least five cell doublings to ensure complete incorporation.[1][13]
-
At the start of the experiment (time zero), switch the cells from "light" to "heavy" medium or vice versa.
-
-
Sample Collection and Protein Extraction:
-
Harvest cells at various time points after the medium switch.
-
Lyse the cells and extract the proteins.
-
Combine equal amounts of protein from the "light" and "heavy" labeled cell populations.[13]
-
-
Protein Digestion and Sample Preparation:
-
Digest the combined protein mixture into peptides using an enzyme like trypsin.
-
Clean up and prepare the peptide samples for mass spectrometry analysis.[1]
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture using high-resolution LC-MS/MS.
-
The mass spectrometer will detect pairs of "light" and "heavy" peptides, which are chemically identical but differ in mass due to the ¹³C label.
-
-
Data Analysis and Turnover Rate Calculation:
-
Use specialized software (e.g., MaxQuant) to identify and quantify the intensity ratios of heavy to light peptide pairs.
-
The change in the heavy-to-light ratio over time is used to calculate the synthesis and degradation rates (turnover) for each protein.
-
Data Presentation and Interpretation
Quantitative Data from ¹³C-MFA
The output of a ¹³C-MFA experiment is a quantitative flux map of the central carbon metabolism. This data can reveal significant differences in metabolic wiring between different cell types, such as cancer cells and normal cells.
Table 2: Comparative Metabolic Fluxes in Cancer vs. Normal Cells (Relative to Glucose Uptake Rate of 100) [2][5]
| Reaction | Cancer Cells (e.g., Glioblastoma) | Normal Cells (e.g., Astrocytes) |
| Glycolysis | ||
| Glucose -> G6P | 100 | 100 |
| F6P -> G3P (PPP) | 15 | 5 |
| G3P -> Pyruvate | 180 | 190 |
| Pyruvate -> Lactate | 85 | 10 |
| TCA Cycle | ||
| Pyruvate -> Acetyl-CoA | 40 | 85 |
| Acetyl-CoA + OAA -> Citrate | 95 | 95 |
| α-KG -> Succinyl-CoA | 80 | 90 |
| Malate -> OAA | 90 | 95 |
| Glutamine -> α-KG | 55 | 10 |
Note: These are representative values and can vary depending on the specific cell lines and experimental conditions.
Quantitative Data from SILAC
SILAC experiments provide a wealth of quantitative data on protein expression and turnover. This is particularly useful for assessing the impact of drug treatments on the cellular proteome.
Table 3: Effect of Drug Treatment on Protein Turnover Rates (Half-life in hours) [14][15]
| Protein | Untreated Cells (Half-life, h) | Drug-Treated Cells (Half-life, h) | Fold Change in Turnover Rate |
| Protein A (Cell Cycle) | 24 | 48 | 0.5 |
| Protein B (Apoptosis) | 12 | 6 | 2.0 |
| Protein C (Metabolism) | 36 | 36 | 1.0 |
| Protein D (Structural) | 72 | 18 | 4.0 |
Note: This table presents hypothetical data to illustrate the type of quantitative information obtained from a SILAC experiment investigating the effects of a drug.
Visualizing Workflows and Pathways
Central Carbon Metabolism
The following diagram illustrates the interconnected pathways of glycolysis and the TCA cycle, which are central to cellular energy production and biosynthesis.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Flux estimation analysis systematically characterizes the metabolic shifts of the central metabolism pathway in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Modeling SILAC Data to Assess Protein Turnover in a Cellular Model of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. osti.gov [osti.gov]
- 14. Software Tool for Visualization and Validation of Protein Turnover Rates Using Heavy Water Metabolic Labeling and LC-MS | MDPI [mdpi.com]
- 15. The Landscape of Cancer Cell Line Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: DL-Aspartic Acid-¹³C Safety and Handling
This technical guide provides comprehensive safety and handling information for DL-Aspartic acid-¹³C, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and product information pages to ensure a thorough understanding of the material's properties and the necessary precautions for its use.
Chemical and Physical Properties
DL-Aspartic acid-¹³C is a stable isotope-labeled version of the non-essential amino acid DL-aspartic acid. The primary use of this compound is as a tracer or internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS.[1] Its physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃¹³CH₇NO₄ | [1][2] |
| Molecular Weight | 134.10 g/mol | [1][2] |
| Appearance | White to off-white solid/powder/crystal | [1][3] |
| Melting Point | >300 °C (decomposes) | [4] |
| Solubility | Slight solubility in water.[5] Soluble in water. | [6] |
| Isotopic Purity | ≥99 atom % ¹³C | [4][7] |
| CAS Number | 137168-39-9 (for ¹³C at position 1) | [1][7][8] |
| 68315-35-5 (for ¹³C at position 4) | [2] |
Toxicological Information and GHS Classification
The toxicological properties of DL-Aspartic acid-¹³C have not been fully investigated.[6][9] However, based on available data, the substance is generally not classified as hazardous under the Globally Harmonized System (GHS).[10][11][12]
| Hazard Classification | GHS Classification | Notes |
| Acute Toxicity (Oral, Dermal, Inhalation) | Not Classified | [10] |
| Skin Corrosion/Irritation | Not Classified | [10][11][12] |
| Serious Eye Damage/Irritation | Not Classified | [10][11][12] |
| Respiratory or Skin Sensitization | Not Classified | [10] |
| Germ Cell Mutagenicity | Not Classified | [10] |
| Carcinogenicity | Not Classified | [10] |
| Reproductive Toxicity | Not Classified | [10] |
| Specific Target Organ Toxicity (Single Exposure) | Not Classified | [10] |
| Specific Target Organ Toxicity (Repeated Exposure) | Not Classified | [10] |
| Aspiration Hazard | Not Classified | [10] |
While not formally classified, some sources indicate that DL-Aspartic acid-¹³C may cause mild irritation upon contact with eyes or skin, and may be harmful if inhaled or swallowed.[10]
Figure 1: GHS Hazard Classification Overview.
Handling and Storage
Proper handling and storage procedures are crucial to ensure safety in the laboratory.
Handling
-
Ventilation: Use in a well-ventilated area to minimize dust and vapor concentrations.[10] Local exhaust ventilation is recommended.[13]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5][6][14]
-
Body Protection: Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[6][10][13][14]
-
Respiratory Protection: For conditions where dust or mist is present, use a NIOSH/OSHA-approved respirator.[13]
-
-
Hygiene: Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking, and when leaving work.[10]
Storage
-
Conditions: Store at room temperature in a dry, well-ventilated place.[10][15][16] Keep the container tightly closed.[10][17]
-
Incompatibilities: Keep away from strong oxidizing agents.[5][6][10][14]
-
Light and Moisture: Store away from light and moisture.[10][15][16]
Accidental Release Measures and First Aid
In the event of a spill or exposure, follow these procedures.
Spill Response Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. DL-Aspartic Acid | CymitQuimica [cymitquimica.com]
- 4. L-Aspartic acid-1-13C 99 atom % 13C | 81201-97-0 [sigmaaldrich.com]
- 5. lewisu.edu [lewisu.edu]
- 6. fishersci.com [fishersci.com]
- 7. calpaclab.com [calpaclab.com]
- 8. DL-ASPARTIC-1-13C ACID | 137168-39-9 [amp.chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. isotope.com [isotope.com]
- 11. carlroth.com [carlroth.com]
- 12. astechireland.ie [astechireland.ie]
- 13. westliberty.edu [westliberty.edu]
- 14. westliberty.edu [westliberty.edu]
- 15. L-Aspartic acid (¹³Câ, 97-99%; Dâ, 97-99%; ¹âµN, 97-99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 16. L-Aspartic acid (1,4-¹³Câ, 99%; ¹âµN, 98%)- Cambridge Isotope Laboratories, CNLM-7817-0.25 [isotope.com]
- 17. chemicalbook.com [chemicalbook.com]
The Biological Significance of D-Aspartic Acid in Mammals: A Technical Guide for Researchers and Drug Development Professionals
Introduction
D-Aspartic acid (D-Asp), an endogenous D-amino acid, has emerged from relative obscurity to become a molecule of significant interest within the mammalian neuroendocrine and nervous systems.[1][2] Initially considered a rarity in biological systems dominated by L-amino acids, advancements in analytical techniques have revealed its presence and crucial physiological roles in both vertebrates and invertebrates.[1][2][3][4] In mammals, D-Asp is not a component of proteins but acts as a signaling molecule, primarily concentrated in neuroendocrine tissues such as the pituitary gland, pineal gland, and testes.[1][5] Its transiently high concentrations during embryonic neural development and its persistent presence in adult endocrine glands suggest multifaceted roles throughout the lifespan, from neurogenesis to the regulation of hormone synthesis and release.[1][2][6] This technical guide provides an in-depth overview of the biological significance of D-aspartic acid in mammals, focusing on its core functions, underlying molecular mechanisms, and methodologies for its study, tailored for researchers, scientists, and professionals in drug development.
Neuroendocrine Functions of D-Aspartic Acid
D-Aspartic acid plays a pivotal role in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis, influencing the synthesis and secretion of key reproductive hormones.[2][5][7]
1.1. Regulation of Luteinizing Hormone and Testosterone Synthesis
One of the most well-documented functions of D-Asp is its ability to stimulate the release of Luteinizing Hormone (LH) from the pituitary gland and testosterone from the testes.[1] In humans, oral administration of sodium D-aspartate has been shown to significantly increase serum levels of both LH and testosterone.[1] This effect is believed to be mediated through the accumulation of D-Asp in the anterior pituitary and testes, where it upregulates the synthesis of these hormones.[1][8] The proposed mechanism involves D-Asp acting on the hypothalamus to enhance Gonadotropin-Releasing Hormone (GnRH) release, which in turn stimulates the pituitary to secrete LH.[2][7] LH then acts on the Leydig cells in the testes to promote testosterone production.[2]
Quantitative Effects of D-Aspartic Acid on Hormone Levels in Humans
| Parameter | Treatment Group (n=23) | Placebo Group (n=20) | p-value | Reference |
| Baseline LH (mIU/mL) | 4.2 ± 0.5 | - | < 0.0001 | [1] |
| LH after 12 days (mIU/mL) | 5.6 ± 0.9 (33.3% increase) | No significant change | < 0.0001 | [1] |
| Baseline Testosterone (ng/mL) | 4.5 ± 0.6 | - | < 0.0001 | [1] |
| Testosterone after 12 days (ng/mL) | 6.4 ± 0.8 (42% increase) | No significant change | < 0.0001 | [1] |
Table 1: Effects of daily sodium D-aspartate (3.12 g) supplementation for 12 days on serum Luteinizing Hormone (LH) and testosterone levels in healthy men aged 27-37.[1][5]
Quantitative Effects of D-Aspartic Acid on Hormone Synthesis in Rats
| Tissue | Treatment | LH Concentration (mIU/mg protein) | Testosterone Concentration (ng/g tissue) | Reference |
| Pituitary Gland | Control | 250 ± 8 | - | [1] |
| 0.1 mM D-Asp | 480 ± 11.4 (1.8-fold increase) | - | [1] | |
| Testes | Control | - | 3.5 ± 0.4 | [1] |
| 0.1 mM D-Asp | - | 6.8 ± 0.7 (1.9-fold increase) | [1] |
Table 2: In vitro effects of D-Aspartic acid on Luteinizing Hormone (LH) synthesis in isolated rat pituitary glands and testosterone synthesis in isolated rat Leydig cells.[1]
1.2. Role in Male Fertility
Beyond its impact on testosterone levels, D-Asp has been implicated in improving male fertility, particularly in cases of oligoasthenozoospermia and asthenozoospermia.[8] Supplementation with D-Asp has been shown to increase sperm concentration and motility.[8][9] The mechanism is thought to involve the direct action of D-Asp on the testes, potentially enhancing spermatogenesis.[8][10]
1.3. Other Endocrine Roles
D-Aspartic acid's influence extends to other endocrine glands. It is found in high concentrations in the pineal gland, where it may regulate melatonin synthesis.[5][6] It also modulates the release of other pituitary hormones, including prolactin and growth hormone.[2]
Neurological Functions of D-Aspartic Acid
D-Asp is transiently present in high concentrations in the brain and retina during embryonic and early postnatal development, suggesting a critical role in the formation of the nervous system.[1][2] In the adult brain, it is believed to function as a neurotransmitter or neuromodulator.[2]
2.1. Interaction with NMDA Receptors
D-Aspartic acid is an agonist for the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[6][11] Its ability to activate NMDA receptors suggests a role in modulating neuronal activity and excitability.[12] This interaction is also believed to be a component of its mechanism for stimulating hormone release in the hypothalamus.[13]
2.2. Role in Neurogenesis
Recent evidence points to a role for D-Asp in adult neurogenesis, the process of generating new neurons in the adult brain, particularly in the hippocampus.[11] The enzyme responsible for synthesizing D-Asp from L-Asp, aspartate racemase, is found in regions of adult neurogenesis.[11] Depletion of this enzyme leads to defects in the development and survival of new neurons, indicating that D-Asp is a crucial regulator of this process.[11]
Metabolism of D-Aspartic Acid
The concentration of D-Aspartic acid in mammalian tissues is regulated by its synthesis and degradation.
3.1. Synthesis
D-Asp is synthesized from its L-enantiomer, L-aspartic acid, by the enzyme aspartate racemase.[5][11] While initially identified in bacteria, a mammalian aspartate racemase has been cloned and characterized.[11] Another proposed enzyme for D-Asp synthesis is glutamate-oxaloacetate transaminase 1-like 1 (Got1l1), though its role in the brain is still under investigation.[6]
3.2. Degradation
The primary enzyme responsible for the catabolism of D-Asp is D-aspartate oxidase (DDO), a peroxisomal flavoprotein.[6] DDO specifically metabolizes D-Asp into oxaloacetate, ammonia, and hydrogen peroxide.[6] The expression of DDO increases postnatally, which corresponds with the decrease in D-Asp levels in the brain after birth.[6]
Tissue Distribution of D-Aspartic Acid in Rats
| Tissue | Basal D-Asp Concentration (nmol/g tissue) | D-Asp Concentration after 12 days of Treatment (nmol/g tissue) |
| Pituitary Gland | 129 ± 12 | 1180 ± 95 |
| Testes | 109 ± 8 | 995 ± 82 |
| Brain | 45 ± 5 | 185 ± 16 |
| Liver | 12 ± 2 | 155 ± 14 |
| Kidney | 15 ± 2 | 190 ± 18 |
| Muscle | 8 ± 1 | 85 ± 9 |
Table 3: Natural occurrence and accumulation of D-Aspartic acid in various rat tissues following oral administration.[1]
Experimental Protocols
4.1. Determination of D-Aspartic Acid in Biological Samples using HPLC
This protocol describes a common method for the quantification of D-Aspartic acid in tissues and serum.[1][3]
4.1.1. Sample Preparation
-
Serum:
-
Mix 0.4 mL of serum with 3.6 mL of 0.2 M trichloroacetic acid (TCA).
-
Centrifuge at 10,000 x g for 10 minutes.
-
Purify the supernatant using a cation exchange resin (e.g., AG 50W-X8).
-
Dissolve the purified sample in 0.4 mL of deionized water for HPLC analysis.[1]
-
-
Tissues:
4.1.2. HPLC Analysis with D-Aspartate Oxidase (D-AspO) for Specificity
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a fluorescence detector is typically used.[3]
-
Derivatization: Pre-column derivatization with a chiral reagent, such as N-alpha-(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide (FDNP-Val-NH2), allows for the separation of D- and L-aspartate enantiomers.[4] Another common derivatizing agent is o-phthaldialdehyde (OPA).
-
Separation: A reverse-phase column (e.g., ODS-Hypersil) is used to separate the derivatized amino acids.[4]
-
Detection: Fluorescence detection provides high sensitivity for the quantification of the derivatized amino acids.
-
Confirmation with D-AspO: To confirm the identity of the D-Asp peak, a parallel sample is treated with D-aspartate oxidase (D-AspO). The specific disappearance of the D-Asp peak after enzymatic treatment confirms its identity.[1]
4.2. In Vitro Hormone Synthesis Assay
This protocol outlines a general procedure to assess the effect of D-Asp on hormone synthesis in isolated tissues.[1]
-
Tissue Preparation: Isolate the target tissue (e.g., pituitary gland or Leydig cells from testes) from the animal model.
-
Incubation: Incubate the isolated tissue in a suitable culture medium.
-
Treatment: Add D-Aspartic acid at the desired concentration (e.g., 0.1 mM) to the treatment group. A control group without D-Asp should be run in parallel.
-
Incubation Period: Incubate for a specified period (e.g., 60 minutes at 37°C).
-
Hormone Quantification: After incubation, collect the tissue and/or the medium and quantify the hormone of interest (e.g., LH or testosterone) using a suitable method such as an immunoassay (e.g., ELISA or RIA).
-
Data Analysis: Compare the hormone concentrations between the control and D-Asp-treated groups to determine the effect of D-Asp on hormone synthesis.
Signaling Pathways and Experimental Workflows
5.1. Signaling Pathway of D-Aspartic Acid in Leydig Cells
Caption: D-Aspartic acid signaling pathway in testicular Leydig cells.
5.2. Hypothalamic-Pituitary-Gonadal (HPG) Axis Regulation by D-Aspartic Acid
Caption: Regulation of the HPG axis by D-Aspartic acid.
5.3. Experimental Workflow for D-Aspartic Acid Quantification
Caption: Experimental workflow for D-Aspartic acid quantification.
Potential Therapeutic Applications and Future Directions
The diverse biological roles of D-Aspartic acid open up several avenues for therapeutic intervention. Its demonstrated effects on testosterone levels and sperm parameters make it a potential candidate for the treatment of male infertility and hypogonadism.[5][9][14] However, the results from studies in healthy, athletic individuals are mixed, with some studies showing no effect or even a decrease in testosterone with high doses, suggesting that its efficacy may be dependent on baseline hormone levels and individual health status.[5][9][15]
In the realm of neuroscience, the involvement of D-Asp in neurogenesis and NMDA receptor signaling suggests its potential for addressing cognitive decline and neurodegenerative diseases.[11][16] Further research is needed to elucidate the precise mechanisms and to evaluate the long-term safety and efficacy of D-Aspartic acid supplementation. The development of specific agonists or antagonists for D-Asp-related pathways could also represent a promising strategy for novel drug development.
D-Aspartic acid is a key endogenous signaling molecule in mammals with significant physiological roles in both the neuroendocrine and nervous systems. Its ability to regulate hormone synthesis, particularly LH and testosterone, and its involvement in neurogenesis highlight its importance in reproductive health and brain function. The methodologies for its quantification are well-established, and the elucidation of its signaling pathways is an active area of research. For scientists and professionals in drug development, D-Aspartic acid and its metabolic pathways represent promising targets for the development of novel therapeutics for a range of conditions, from male infertility to neurological disorders. Further well-designed clinical trials are essential to fully understand its therapeutic potential and to establish safe and effective dosing regimens.
References
- 1. The role and molecular mechanism of D-aspartic acid in the release and synthesis of LH and testosterone in humans and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-Aspartic acid: an endogenous amino acid with an important neuroendocrine role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC methods for determination of D-aspartate and N-methyl-D-aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The putative effects of D-Aspartic acid on blood testosterone levels: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. examine.com [examine.com]
- 9. D-Aspartic Acid: Does It Boost Testosterone? [healthline.com]
- 10. mdpi.com [mdpi.com]
- 11. Aspartate racemase, generating neuronal D-aspartate, regulates adult neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Neuritin: a multifaceted neuroprotective factor with emerging applications for neurodegeneration [frontiersin.org]
- 13. D-Aspartic Acid in Vertebrate Reproduction: Animal Models and Experimental Designs ‡ [mdpi.com]
- 14. Doctors Explain D-Aspartic Acid Supplements: Benefits, Risks [menshealth.com]
- 15. brieflands.com [brieflands.com]
- 16. maze.conductscience.com [maze.conductscience.com]
Methodological & Application
Application Notes and Protocols for DL-Aspartic Acid-¹³C₄ in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions. By tracing the path of isotopically labeled substrates, such as ¹³C-labeled compounds, through metabolic networks, researchers can gain a detailed understanding of cellular physiology.[1] While glucose and glutamine are the most commonly used tracers, ¹³C-labeled amino acids like DL-Aspartic acid-¹³C₄ offer unique advantages for probing specific areas of metabolism, particularly the Tricarboxylic Acid (TCA) cycle and anaplerotic pathways.[2][3]
Aspartic acid is a non-essential amino acid that is central to cellular metabolism. It is directly interconvertible with the TCA cycle intermediate oxaloacetate via transamination. Therefore, using DL-Aspartic acid-¹³C₄ as a tracer provides a direct window into the activity of the TCA cycle, anaplerotic and cataplerotic fluxes, and the biosynthesis of other amino acids and nucleotides.[4] This is particularly relevant in cancer metabolism research, where aspartate can be a limiting metabolite for proliferation, especially under hypoxic conditions.[5][6]
These application notes provide a comprehensive guide to the use of DL-Aspartic acid-¹³C₄ in MFA studies, including detailed experimental protocols, data presentation guidelines, and the necessary visualizations to understand the underlying principles and workflows.
Principles of Metabolic Flux Analysis with DL-Aspartic Acid-¹³C₄
The core principle of ¹³C-MFA is to introduce a ¹³C-labeled substrate into a biological system and measure the incorporation of the ¹³C label into downstream metabolites.[1] When DL-Aspartic acid-¹³C₄ is used, the ¹³C atoms are traced as it is metabolized by the cells.
The L-isomer of aspartic acid is readily transported into the mitochondria or can be converted to oxaloacetate in the cytosol. This ¹³C-labeled oxaloacetate then enters the TCA cycle, and the ¹³C label is distributed throughout the cycle's intermediates. By measuring the mass isotopomer distributions (MIDs) of these intermediates and other connected metabolites (like other amino acids), the fluxes through the TCA cycle and related pathways can be quantified.[4]
A critical consideration when using a DL-racemic mixture is the metabolic fate of the D-isomer. D-aspartate is present in mammalian systems and is metabolized by the enzyme D-aspartate oxidase.[7] The impact of D-aspartate metabolism on the overall labeling patterns should be considered, although in many cancer cell lines, its contribution to central carbon metabolism is likely to be minor compared to that of L-aspartate.
Metabolic Fate of DL-Aspartic Acid-¹³C₄
The primary metabolic pathways traced by DL-Aspartic acid-¹³C₄ are depicted in the following diagram. The L-aspartate component is the main contributor to the labeling of central carbon metabolism.
Caption: Metabolic fate of L-Aspartic acid-¹³C₄.
Experimental Design and Workflow
A typical MFA experiment using DL-Aspartic acid-¹³C₄ involves several key stages, from initial cell culture to computational analysis of the final data.
Caption: General workflow for a ¹³C-MFA experiment.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Labeling with DL-Aspartic Acid-¹³C₄
This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures.
Materials:
-
Cell line of interest
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
Custom labeling medium: Glucose- and aspartic acid-free DMEM supplemented with dialyzed FBS, known concentrations of glucose, and DL-Aspartic acid-¹³C₄.
-
DL-Aspartic acid-¹³C₄ (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Cell culture plates or flasks
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks at a density that will ensure they are in the exponential growth phase at the time of harvesting.
-
Adaptation: One day after seeding, replace the standard medium with a custom medium containing unlabeled aspartic acid at the same concentration as the planned labeled experiment. This allows the cells to adapt to the specific nutrient concentrations.
-
Labeling: At the start of the experiment, aspirate the adaptation medium, wash the cells once with PBS, and add the pre-warmed ¹³C-labeling medium containing DL-Aspartic acid-¹³C₄. The concentration of the tracer may need to be optimized, but a starting point is the physiological concentration of aspartate in the standard medium.
-
Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady state. This is typically 24-48 hours for mammalian cells, but should be determined empirically by collecting samples at multiple time points (e.g., 12, 24, 36 hours) in a preliminary experiment.
Protocol 2: Metabolite Extraction and Sample Preparation for GC-MS
This protocol focuses on the analysis of proteinogenic amino acids, which provides a time-integrated view of metabolic fluxes.
Materials:
-
Liquid nitrogen
-
-80°C methanol
-
Cell scrapers
-
Microcentrifuge tubes
-
6 M HCl
-
Derivatization reagents (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane - MTBSTFA + 1% TBDMSCI)
-
Acetonitrile
-
Nitrogen gas supply for drying
Procedure:
-
Quenching Metabolism: To halt all enzymatic activity, rapidly aspirate the labeling medium and immediately add ice-cold (-80°C) 80% methanol.
-
Cell Harvesting: Place the culture dish on dry ice and scrape the cells. Transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Protein Precipitation: Incubate the tubes at -80°C for at least 15 minutes to precipitate proteins.
-
Pelleting: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. The supernatant contains intracellular metabolites, and the pellet contains macromolecules, including proteins. For analysis of proteinogenic amino acids, the pellet is the fraction of interest.
-
Protein Hydrolysis:
-
Wash the protein pellet with 70% ethanol to remove any remaining soluble metabolites.
-
Dry the pellet completely.
-
Add 6 M HCl to the pellet and incubate at 110°C for 24 hours to hydrolyze the protein into its constituent amino acids.
-
After hydrolysis, dry the sample completely under a stream of nitrogen gas.
-
-
Derivatization:
-
Resuspend the dried amino acid sample in acetonitrile.
-
Add the derivatization agent (e.g., MTBSTFA + 1% TBDMSCI) and incubate at 70°C for 1 hour. This process makes the amino acids volatile for GC-MS analysis.
-
-
GC-MS Analysis: Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions of the amino acids.
Data Presentation
Quantitative data from MFA studies should be presented in a clear and structured format to allow for easy interpretation and comparison. The following tables provide examples of how to present flux data. The values presented are illustrative and will vary depending on the cell line and experimental conditions.
Table 1: Relative Fluxes in Central Carbon Metabolism of a Hypothetical Cancer Cell Line
| Reaction/Pathway | Flux (relative to Glucose Uptake = 100) |
| Glycolysis | |
| Glucose -> G6P | 100 |
| F6P -> G3P | 85 |
| G3P -> Pyruvate | 170 |
| Pyruvate -> Lactate | 150 |
| Pentose Phosphate Pathway | |
| G6P -> R5P (oxidative) | 15 |
| TCA Cycle | |
| Pyruvate -> Acetyl-CoA | 10 |
| Isocitrate -> α-Ketoglutarate | 30 |
| α-Ketoglutarate -> Succinyl-CoA | 28 |
| Fumarate -> Malate | 25 |
| Malate -> Oxaloacetate | 25 |
| Anaplerosis/Cataplerosis | |
| Aspartate -> Oxaloacetate | 20 |
| Glutamine -> α-Ketoglutarate | 25 |
Data in this table is hypothetical and for illustrative purposes.
Table 2: Comparison of TCA Cycle Fluxes with Different ¹³C Tracers
| Flux | [U-¹³C]Glucose Tracer | [U-¹³C]Glutamine Tracer | [¹³C₄]Aspartate Tracer |
| Pyruvate Dehydrogenase | 12 ± 1.5 | 11 ± 2.0 | 13 ± 1.8 |
| Citrate Synthase | 35 ± 3.0 | 38 ± 2.5 | 40 ± 2.8 |
| Isocitrate Dehydrogenase | 32 ± 2.8 | 35 ± 2.2 | 37 ± 2.5 |
| α-Ketoglutarate Dehydrogenase | 28 ± 2.5 | 30 ± 2.0 | 32 ± 2.2 |
| Pyruvate Carboxylase | 3 ± 0.5 | 4 ± 0.8 | 5 ± 0.7 |
Values are represented as mean relative flux ± standard deviation. Data is hypothetical and for illustrative purposes, based on principles from studies like Metallo et al. (2009).[2]
Logical Relationships in MFA Data Interpretation
The interpretation of mass isotopomer data to calculate fluxes relies on a set of logical relationships between the labeling patterns of different metabolites and the activities of specific pathways.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. An Asp to Strike Out Cancer? Therapeutic Possibilities Arising from Aspartate’s Emerging Roles in Cell Proliferation and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamine-Derived Aspartate Biosynthesis in Cancer Cells: Role of Mitochondrial Transporters and New Therapeutic Perspe… [ouci.dntb.gov.ua]
- 5. Aspartate is a limiting metabolite for cancer cell proliferation under hypoxia and in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aspartate is an endogenous metabolic limitation for tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for DL-Aspartic acid-13C4 as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative mass spectrometry, particularly in complex biological matrices, the use of a reliable internal standard is paramount for achieving accurate and precise results. Stable isotope-labeled (SIL) compounds are the gold standard for internal standards because they share near-identical physicochemical properties with their unlabeled counterparts, co-eluting chromatographically and exhibiting similar ionization efficiency, thus effectively compensating for variations in sample preparation and matrix effects.[1][2] DL-Aspartic acid-13C4 is a stable isotope-labeled form of aspartic acid where the four carbon atoms are replaced with the heavy isotope, 13C. This makes it an ideal internal standard for the quantification of endogenous aspartic acid in various biological samples.
These application notes provide a comprehensive overview and detailed protocols for the utilization of DL-Aspartic acid-13C4 as an internal standard in mass spectrometry-based quantitative analysis.
Physicochemical Properties of Aspartic Acid and its 13C4-labeled Analog
A clear understanding of the properties of both the analyte and the internal standard is crucial for method development.
| Property | DL-Aspartic Acid (Analyte) | DL-Aspartic acid-13C4 (Internal Standard) |
| Molecular Formula | C4H7NO4[3] | ¹³C4H7NO4 |
| Monoisotopic Mass | 133.0375 g/mol | 137.0508 g/mol |
| Mass Shift | N/A | +4 Da[4] |
| Isotopic Purity | N/A | Typically >98 atom % ¹³C[4] |
| Form | White, crystalline solid | Solid[4] |
| Solubility | 5390 mg/L (at 25 °C) | Similar to unlabeled form |
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific matrices and instrumentation.
Preparation of Stock and Working Solutions
a. DL-Aspartic acid-13C4 Internal Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of DL-Aspartic acid-13C4.
-
Dissolve in a suitable solvent, such as 0.1 N HCl or a mixture of water and methanol, to a final volume of 1 mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Store at -20°C.
b. Analyte Stock Solution (1 mg/mL):
-
Prepare a stock solution of unlabeled DL-Aspartic acid in the same manner as the internal standard.
c. Working Solutions:
-
Prepare a series of calibration standards by serially diluting the analyte stock solution to cover the desired concentration range.
-
Prepare a working internal standard solution by diluting the DL-Aspartic acid-13C4 stock solution to a fixed concentration (e.g., 1 µg/mL). The optimal concentration of the internal standard should be determined during method development and is often set near the mid-point of the calibration curve.
Sample Preparation from Biological Matrices (e.g., Plasma, Tissue Homogenate)
Accurate quantification heavily relies on the sample preparation process to liberate the analyte from the matrix.
a. Protein Precipitation and Extraction:
-
To a 100 µL aliquot of the biological sample (e.g., plasma, cell lysate, tissue homogenate), add a fixed amount of the DL-Aspartic acid-13C4 working solution.
-
Add a protein precipitation agent, such as 4 volumes of ice-cold methanol or acetonitrile.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
b. Acid Hydrolysis (for total amino acid analysis from proteins): For the analysis of total aspartic acid content within proteins, a hydrolysis step is necessary to break the peptide bonds.
-
Dry the protein-containing sample under a stream of nitrogen.
-
Add 0.5 mL of 6 M HCl.[5]
-
Flush the vial with nitrogen, seal it, and heat at 110-150°C for 70 minutes to 24 hours.[5][6]
-
After cooling, the acid is evaporated under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS analysis.
-
Spike the sample with the DL-Aspartic acid-13C4 internal standard at this stage.
LC-MS/MS Analysis
This section outlines a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
a. Chromatographic Conditions (HILIC or Reversed-Phase with Ion Pairing): Amino acids are polar compounds, making Hydrophilic Interaction Liquid Chromatography (HILIC) a suitable separation technique. Alternatively, reversed-phase chromatography with an ion-pairing agent can be employed.
| Parameter | Example Condition |
| Column | HILIC Column (e.g., Amide or Silica-based) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a high percentage of Mobile Phase B, gradually increasing the percentage of Mobile Phase A. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40°C |
| Injection Volume | 5 - 10 µL |
b. Mass Spectrometry Conditions (Multiple Reaction Monitoring - MRM): The mass spectrometer should be operated in positive electrospray ionization (ESI) mode. The following MRM transitions are theoretical and should be optimized for the specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| DL-Aspartic Acid | 134.0 | 74.0, 90.0 | Optimization Required |
| DL-Aspartic acid-13C4 | 138.0 | 77.0, 93.0 | Optimization Required |
Note: The product ions correspond to characteristic fragments of aspartic acid. The specific transitions and collision energies must be determined empirically by infusing the pure compounds into the mass spectrometer.
Data Analysis and Quantification
-
Integrate the peak areas for the analyte (DL-Aspartic Acid) and the internal standard (DL-Aspartic acid-13C4) for each sample and calibration standard.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow and Visualization
The overall experimental workflow for the quantitative analysis of aspartic acid using DL-Aspartic acid-13C4 as an internal standard is depicted below.
References
- 1. iroatech.com [iroatech.com]
- 2. Aspartic acid [webbook.nist.gov]
- 3. L-Aspartic Acid | C4H7NO4 | CID 5960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 5. alexandraatleephillips.com [alexandraatleephillips.com]
- 6. chem-agilent.com [chem-agilent.com]
Application Notes and Protocols for 13C Labeling in Cell Culture with DL-Aspartic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing using 13C-labeled substrates is a powerful technique to elucidate metabolic pathways and quantify intracellular metabolic fluxes. By introducing a nutrient in which 12C atoms are replaced by the heavy isotope 13C, researchers can trace the journey of these carbon atoms through the intricate network of cellular metabolism. DL-Aspartic acid, a non-essential amino acid, serves as a key node in central carbon metabolism, directly linking amino acid metabolism with the Tricarboxylic Acid (TCA) cycle. Labeling studies with 13C-DL-Aspartic acid can provide critical insights into the activity of the TCA cycle, anaplerotic and cataplerotic fluxes, and the biosynthesis of amino acids and nucleotides.
This document provides a detailed guide for performing 13C labeling experiments in mammalian cell culture using [U-13C4] DL-Aspartic acid. It covers the entire workflow from experimental design and cell culture to sample preparation and analysis.
Metabolic Significance of DL-Aspartic Acid
L-Aspartic acid is readily converted to oxaloacetate, a key intermediate of the TCA cycle, through the action of aspartate aminotransferase. The D-isomer, D-aspartic acid, can be metabolized by D-aspartate oxidase into oxaloacetate, ammonia, and hydrogen peroxide. Therefore, both isomers of DL-Aspartic acid can enter central carbon metabolism, making [U-13C4] DL-Aspartic acid an effective tracer for the TCA cycle and connected pathways. The 13C labels from aspartic acid can be traced into other TCA cycle intermediates such as malate, fumarate, succinate, and citrate, as well as into other amino acids derived from these intermediates.
Experimental Design Considerations
-
Choice of Labeled Substrate: [U-13C4] DL-Aspartic acid is recommended to trace all four carbon atoms through metabolic pathways.
-
Cell Culture Medium: A custom medium lacking unlabeled aspartic acid is required. The concentration of [U-13C4] DL-Aspartic acid should be equivalent to that in standard culture media (e.g., approximately 0.1 mM in DMEM/F12).
-
Isotopic Steady State: The time required to reach isotopic steady state, where the 13C enrichment in intracellular metabolites becomes constant, is crucial for accurate flux analysis. For amino acids, this can take several hours to over 24 hours.[1] A time-course experiment is recommended to determine the optimal labeling duration for the specific cell line and experimental conditions.
-
Cell Type: The protocols provided are adaptable for both adherent and suspension cell cultures.
Materials
-
[U-13C4] DL-Aspartic acid (or other desired isotopic form)
-
Aspartic acid-free cell culture medium (custom formulation)
-
Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled amino acids
-
Phosphate-Buffered Saline (PBS), ice-cold
-
0.9% NaCl solution, ice-cold
-
Methanol (LC-MS grade), pre-chilled to -80°C
-
Chloroform (LC-MS grade)
-
Water (LC-MS grade)
-
Cell scrapers (for adherent cells)
-
Centrifuge tubes, pre-chilled
-
Liquid nitrogen
-
Dry ice
Experimental Protocols
Protocol 1: 13C Labeling of Adherent Cells
-
Cell Seeding: Seed cells in multi-well plates (e.g., 6-well plates) at a density that will result in 80-90% confluency at the time of harvest.
-
Media Preparation: Prepare the labeling medium by supplementing aspartic acid-free basal medium with [U-13C4] DL-Aspartic acid to the desired final concentration and other components like dFBS and glucose.
-
Initiation of Labeling: Once cells reach the desired confluency, aspirate the existing medium.
-
Washing: Gently wash the cells once with pre-warmed, aspartic acid-free medium to remove residual unlabeled aspartate.
-
Labeling: Add the pre-warmed 13C-labeling medium to the cells and return them to the incubator for the predetermined labeling duration (e.g., 24 hours to approach isotopic steady state).
-
Metabolism Quenching and Cell Harvesting:
-
Place the culture plates on a bed of dry ice to rapidly cool them.
-
Aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold 0.9% NaCl solution to remove extracellular metabolites. Aspirate the saline completely.
-
Immediately add 1 mL of ice-cold 80% methanol (-80°C) to each well to quench metabolism.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Metabolite Extraction: Proceed immediately to the Metabolite Extraction protocol.
Protocol 2: 13C Labeling of Suspension Cells
-
Cell Culture: Culture suspension cells to the desired density in their standard medium.
-
Cell Pelleting: Transfer the required number of cells (e.g., 5-10 million cells per replicate) to a centrifuge tube. Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Washing: Discard the supernatant and gently resuspend the cell pellet in ice-cold 0.9% NaCl. Pellet the cells again and discard the supernatant. Repeat this wash step.
-
Initiation of Labeling: Resuspend the cell pellet in pre-warmed 13C-labeling medium and transfer to a new culture flask. Incubate for the desired duration.
-
Metabolism Quenching and Cell Harvesting:
-
Transfer the cell suspension to a centrifuge tube.
-
Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C).
-
Discard the supernatant and wash the cell pellet once with ice-cold 0.9% NaCl.
-
Immediately add 1 mL of ice-cold 80% methanol (-80°C) to the cell pellet and vortex vigorously to quench metabolism and lyse the cells.
-
-
Metabolite Extraction: Proceed immediately to the Metabolite Extraction protocol.
Protocol 3: Metabolite Extraction
-
Phase Separation: To the methanolic cell lysate, add an equal volume of chloroform and vortex thoroughly. Then, add an equal volume of LC-MS grade water and vortex again to induce phase separation.
-
Centrifugation: Centrifuge the samples at maximum speed (e.g., >14,000 x g) for 15 minutes at 4°C. This will separate the mixture into three layers: an upper aqueous/polar phase (containing amino acids, organic acids, etc.), a lower organic/lipid phase, and a protein pellet at the interface.
-
Fraction Collection: Carefully collect the upper aqueous phase into a new pre-chilled tube. This fraction contains the polar metabolites, including 13C-labeled aspartate and its downstream products.
-
Sample Drying: Dry the collected aqueous phase completely using a vacuum concentrator (e.g., SpeedVac) or under a stream of nitrogen.
-
Storage: The dried metabolite extracts can be stored at -80°C until analysis.
Data Acquisition and Analysis
Sample Derivatization for GC-MS
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the dried polar metabolites need to be derivatized to increase their volatility. A common method is silylation using reagents like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
GC-MS Analysis
The derivatized samples are analyzed by GC-MS to separate and detect the metabolites and their isotopologues. The mass spectrometer is operated in scan or selected ion monitoring (SIM) mode to acquire the mass spectra.
Data Analysis
The raw GC-MS data is processed to identify metabolites based on their retention times and mass spectra, and to determine the mass isotopomer distributions (MIDs) for each metabolite. The MID is the relative abundance of each isotopologue (M+0, M+1, M+2, etc.). The fractional 13C enrichment can then be calculated. This data can be used for metabolic flux analysis (MFA) using specialized software to quantify intracellular reaction rates.
Quantitative Data Summary
The following tables provide examples of expected quantitative data from a 13C-DL-Aspartic acid labeling experiment. The actual values will vary depending on the cell line and experimental conditions.
Table 1: Recommended Experimental Parameters
| Parameter | Recommended Value |
| Cell Seeding Density (Adherent) | 2 x 10^5 cells/well (6-well plate) |
| Cell Harvest Density (Adherent) | 1-2 x 10^6 cells/well (6-well plate) |
| Cell Harvest Density (Suspension) | 5-10 x 10^6 cells/replicate |
| [U-13C4] DL-Aspartic Acid Conc. | 0.1 - 0.2 mM (or match standard medium) |
| Labeling Duration | 12 - 48 hours (determine empirically) |
| Quenching Solution | 80% Methanol at -80°C |
| Extraction Solvent | Methanol/Chloroform/Water (1:1:1) |
Table 2: Example GC-MS Parameters for Derivatized Amino Acids
| Parameter | Value |
| GC Column | DB-5ms or equivalent |
| Injection Mode | Splitless |
| Inlet Temperature | 250°C |
| Oven Program | 70°C for 2 min, ramp to 280°C at 10°C/min |
| MS Ion Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Mass Range | 50 - 650 m/z |
Table 3: Hypothetical 13C Enrichment in Key Metabolites after 24h Labeling with [U-13C4] Aspartic Acid
| Metabolite | Major Isotopologue | Expected Fractional Enrichment (%) |
| Aspartic Acid | M+4 | > 95% |
| Malate | M+4 | 40 - 60% |
| Fumarate | M+4 | 40 - 60% |
| Citrate | M+4 | 20 - 40% |
| Glutamate | M+4 | 15 - 30% |
Visualizations
Caption: Experimental workflow for 13C labeling with DL-Aspartic acid.
Caption: Metabolic fate of 13C-labeled DL-Aspartic acid in central carbon metabolism.
References
Quantitative Proteomics Workflows Using DL-Aspartic acid-¹³C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview and experimental protocols for quantitative proteomics studies utilizing DL-Aspartic acid-¹³C for metabolic labeling. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted technique for accurate mass spectrometry-based quantification of proteins.[1][2][3] By incorporating stable isotope-labeled amino acids into the entire proteome of cultured cells, SILAC allows for the direct comparison of protein abundance between different experimental conditions.[3] This application note will detail the workflow, from cell culture and labeling with DL-Aspartic acid-¹³C to mass spectrometry and data analysis, providing researchers with the necessary protocols to apply this methodology in their own studies, including applications in drug development and signaling pathway analysis.
Introduction
Quantitative proteomics is essential for understanding the dynamic nature of cellular processes, identifying biomarkers, and elucidating drug mechanisms of action. Metabolic labeling, such as SILAC, is a robust method that introduces isotopic labels into proteins in vivo during translation.[1][4] This approach minimizes quantitative errors that can arise from downstream sample processing by allowing for the early combination of differentially labeled samples.[2]
While arginine and lysine are the most commonly used amino acids in SILAC experiments due to their prevalence in tryptic peptides, other amino acids, such as aspartic acid, can also be employed.[3][5] The use of DL-Aspartic acid-¹³C provides an alternative labeling strategy, particularly for specific research questions or in organisms with unique amino acid metabolisms. This document will outline the complete workflow for a quantitative proteomics experiment using DL-Aspartic acid-¹³C.
I. Experimental Workflow Overview
The overall experimental workflow for a quantitative proteomics experiment using DL-Aspartic acid-¹³C is depicted below. This process involves culturing cells in media containing either the "light" (unlabeled) or "heavy" (¹³C-labeled) aspartic acid, followed by sample preparation, mass spectrometry analysis, and data interpretation.
II. Detailed Experimental Protocols
A. Protocol 1: Cell Culture and Metabolic Labeling
-
Cell Line Selection and Media Preparation:
-
Select an appropriate cell line for your experiment. Ensure the cells are auxotrophic for aspartic acid if complete labeling is desired. If not, the efficiency of incorporation should be validated.
-
Prepare custom cell culture medium that lacks endogenous aspartic acid.
-
Supplement the "light" medium with unlabeled L-aspartic acid at a standard concentration (e.g., 0.1 mM).
-
Supplement the "heavy" medium with DL-Aspartic acid-¹³C at the same concentration as the light medium.
-
-
Cell Culture and Labeling:
-
Culture the cells in their respective "light" or "heavy" media for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acid.[2]
-
Monitor cell growth and morphology to ensure the labeled amino acid is not toxic to the cells.
-
Apply the experimental treatment (e.g., drug administration) to the "heavy" labeled cells, while the "light" labeled cells serve as the control.
-
-
Harvesting:
-
After the desired treatment period, harvest the cells. Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining media.
-
Cell pellets can be stored at -80°C until further processing.
-
B. Protocol 2: Protein Extraction, Digestion, and Peptide Cleanup
-
Cell Lysis:
-
Resuspend the cell pellets from both the "light" and "heavy" conditions in a suitable lysis buffer (e.g., RIPA buffer or a urea-based buffer) containing protease and phosphatase inhibitors.
-
Lyse the cells by sonication or mechanical disruption on ice.[6]
-
Centrifuge the lysates at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet cellular debris.[6]
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of both the "light" and "heavy" lysates using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Sample Mixing:
-
Combine equal amounts of protein from the "light" and "heavy" lysates (e.g., 50 µg of each).[5] This 1:1 mixing is crucial for accurate relative quantification.
-
-
Reduction and Alkylation:
-
Reduce the disulfide bonds in the mixed protein sample by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.[7]
-
-
Protein Digestion:
-
The protein mixture can be digested using either an in-solution or in-gel approach.
-
In-solution digestion: Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the concentration of urea or other denaturants. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[6]
-
In-gel digestion: Run the protein mixture on a 1D SDS-PAGE gel. Stain the gel with Coomassie Brilliant Blue, excise the entire protein lane, and cut it into smaller pieces. Destain the gel pieces, and then perform reduction, alkylation, and in-gel digestion with trypsin.[7]
-
-
Peptide Cleanup:
-
Acidify the peptide mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt and concentrate the peptides using a C18 StageTip or a similar solid-phase extraction method.[8]
-
Elute the peptides with a solution containing acetonitrile and 0.1% TFA.
-
Dry the purified peptides in a vacuum centrifuge.
-
C. Protocol 3: LC-MS/MS Analysis
-
Peptide Resuspension:
-
Resuspend the dried peptides in a solution of 0.1% formic acid in water for LC-MS/MS analysis.
-
-
Liquid Chromatography (LC):
-
Inject the peptide sample onto a reverse-phase LC column (e.g., a C18 column).
-
Separate the peptides using a gradient of increasing acetonitrile concentration.
-
-
Tandem Mass Spectrometry (MS/MS):
-
The eluting peptides are ionized (e.g., by electrospray ionization) and analyzed by a high-resolution mass spectrometer.
-
The mass spectrometer operates in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
In DDA, the instrument acquires a full MS scan to detect the peptide precursor ions, followed by MS/MS scans of the most intense precursor ions to generate fragmentation spectra.
-
III. Data Analysis
-
Database Searching:
-
The raw MS/MS data is searched against a protein sequence database using a search engine such as MaxQuant, Mascot, or Sequest.
-
The search parameters should include the specific modifications (carbamidomethylation of cysteine as a fixed modification, oxidation of methionine as a variable modification) and the ¹³C labeling of aspartic acid.
-
-
Peptide and Protein Identification and Quantification:
-
The search engine will identify peptides and the proteins from which they originated.
-
For each identified peptide, the software will calculate the intensity ratio of the "heavy" and "light" isotopic peaks.
-
The protein abundance ratio is then determined by averaging the ratios of all unique peptides identified for that protein.
-
IV. Quantitative Data Presentation
The quantitative results from a proteomics experiment using DL-Aspartic acid-¹³C can be summarized in tables for clear comparison.
Table 1: Example of Quantified Proteins in a Drug Treatment Study
| Protein Accession | Gene Name | Protein Description | Log₂ (Treated/Control) Ratio | p-value | Regulation |
| P04637 | TP53 | Cellular tumor antigen p53 | 1.58 | 0.001 | Upregulated |
| P62258 | HSP90AB1 | Heat shock protein HSP 90-beta | -1.21 | 0.005 | Downregulated |
| Q06830 | VIM | Vimentin | 0.25 | 0.350 | Unchanged |
| P14618 | ENO1 | Alpha-enolase | -2.05 | <0.001 | Downregulated |
| P08670 | VCP | Transitional endoplasmic reticulum ATPase | 1.89 | <0.001 | Upregulated |
Table 2: Peptides Identified for a Sample Protein (TP53)
| Peptide Sequence | Charge | Light m/z | Heavy m/z | Log₂ Ratio |
| (K)SQHMTEVVR(R) | 2 | 589.29 | 592.29 | 1.62 |
| (R)CPHHERCSDSDGLAPPQHLIR(V) | 3 | 856.74 | 859.74 | 1.55 |
| (K)ETLDSLNEER(D) | 2 | 604.29 | 607.29 | 1.57 |
V. Signaling Pathway Visualization
Quantitative proteomics data can be used to map protein expression changes onto known signaling pathways. For example, in a study investigating the effects of a growth factor, changes in the MAPK/ERK pathway could be visualized.
Conclusion
The use of DL-Aspartic acid-¹³C in quantitative proteomics workflows provides a reliable and accurate method for analyzing changes in protein expression. The protocols outlined in this document offer a comprehensive guide for researchers to implement this technique. By following these detailed methodologies, scientists in both academic and industrial settings can gain valuable insights into cellular biology, disease mechanisms, and the effects of therapeutic interventions. The ability to generate high-quality, quantitative data makes this a valuable tool in the drug development pipeline and for fundamental biological research.
References
- 1. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - DE [thermofisher.com]
- 2. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]
- 6. Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)-Based Strategy for Proteome-Wide Thermodynamic Analysis of Protein-Ligand Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wur.nl [wur.nl]
Application Notes and Protocols for DL-Aspartic Acid-¹³C Tracer Studies in Mammalian Cell Metabolism
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction
Aspartic acid, a non-essential amino acid, holds a central position in mammalian cell metabolism, serving as a crucial node linking glycolysis, the tricarboxylic acid (TCA) cycle, and nucleotide biosynthesis. Its metabolism is intricately connected to cellular proliferation, bioenergetics, and redox homeostasis. In rapidly proliferating cells, such as cancer cells, the demand for aspartate is significantly elevated to support nucleotide and protein synthesis. Consequently, pathways governing aspartate metabolism are often dysregulated in disease states, making them attractive targets for therapeutic intervention.
Stable isotope tracer analysis using uniformly labeled DL-Aspartic acid-¹³C (U-¹³C₄-Aspartate) provides a powerful methodology to quantitatively trace the metabolic fate of aspartate within cellular systems. By introducing ¹³C-labeled aspartate into cell culture, researchers can track the incorporation of these heavy isotopes into downstream metabolites. This allows for the elucidation of pathway activity, the identification of metabolic bottlenecks, and the assessment of drug efficacy on specific metabolic targets. This document provides detailed protocols for conducting DL-Aspartic acid-¹³C tracer studies in mammalian cells, from cell culture and metabolite extraction to mass spectrometry analysis and data interpretation.
Key Applications
-
Mapping Aspartate Metabolism: Elucidate the pathways through which aspartate contributes to the synthesis of other amino acids, nucleotides (purines and pyrimidines), and TCA cycle intermediates.
-
Quantifying Metabolic Fluxes: Determine the relative or absolute rates of metabolic reactions involving aspartate, providing a dynamic view of cellular metabolism.[1][2]
-
Drug Development and Target Validation: Assess the mechanism of action and efficacy of drugs that target enzymes involved in aspartate metabolism.
-
Understanding Disease Metabolism: Investigate alterations in aspartate metabolism in various diseases, including cancer, to identify potential therapeutic vulnerabilities.
Experimental Protocols
Protocol 1: ¹³C-Aspartic Acid Labeling of Adherent Mammalian Cells
This protocol outlines the steps for labeling adherent mammalian cells with DL-Aspartic acid-¹³C₄.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), ice-cold
-
DL-Aspartic acid-¹³C₄ (U-¹³C₄, 99%)
-
Aspartate-free medium
-
6-well or 10 cm cell culture plates
-
Cell scraper
-
80% Methanol, ice-cold (-80°C)
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates or 10 cm dishes at a density that will result in 80-90% confluency at the time of metabolite extraction. Allow cells to adhere and grow overnight in complete medium.
-
Preparation of Labeling Medium: Prepare the ¹³C-labeling medium by supplementing aspartate-free medium with DL-Aspartic acid-¹³C₄ to the desired final concentration (typically 0.1-1 mM). The concentration should be optimized based on the cell line and experimental goals. Ensure the medium is supplemented with other necessary components like dialyzed FBS to minimize the presence of unlabeled aspartate.
-
Initiation of Labeling:
-
Aspirate the complete medium from the cell culture plates.
-
Wash the cells once with pre-warmed, ice-cold PBS to remove any residual medium.
-
Add the pre-warmed ¹³C-labeling medium to the cells.
-
-
Incubation: Incubate the cells in the labeling medium for a predetermined period. The incubation time is critical for achieving isotopic steady state and should be determined empirically for the specific cell line and pathway of interest. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended.[1]
-
Metabolite Extraction:
-
At the end of the incubation period, place the culture plates on ice.
-
Quickly aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a well in a 6-well plate).
-
Incubate at -80°C for at least 15 minutes to quench metabolism and precipitate proteins.
-
Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Centrifuge the tubes at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the protein and cell debris.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac) or under a stream of nitrogen.
-
Store the dried metabolite pellets at -80°C until analysis by mass spectrometry.
-
Protocol 2: LC-MS Analysis of ¹³C-Labeled Metabolites
This protocol provides a general workflow for the analysis of ¹³C-labeled polar metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Dried metabolite extracts
-
LC-MS grade water
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade methanol (MeOH)
-
Ammonium hydroxide or formic acid (for mobile phase modification)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
-
High-resolution mass spectrometer (e.g., Q-Exactive Orbitrap)
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite pellets in a suitable volume (e.g., 50-100 µL) of an appropriate solvent, such as 50% methanol or a buffer compatible with your LC method. Vortex briefly and centrifuge to pellet any insoluble material. Transfer the supernatant to LC-MS vials.
-
LC Separation:
-
Equilibrate the HILIC column with the initial mobile phase conditions.
-
Inject the reconstituted sample onto the column.
-
Separate the metabolites using a gradient of mobile phases. A typical gradient for HILIC involves a high concentration of organic solvent (e.g., acetonitrile) decreasing over time, with an aqueous buffer as the other mobile phase.
-
-
Mass Spectrometry Analysis:
-
Operate the mass spectrometer in negative ion mode for the detection of most central carbon metabolites, including organic acids and nucleotides.
-
Acquire data in full scan mode to detect all ions within a specified mass range (e.g., m/z 70-1000).
-
The mass resolution should be set to a high value (e.g., >70,000) to accurately determine the mass of the isotopologues.
-
-
Data Analysis:
-
Identify peaks corresponding to metabolites of interest based on their accurate mass and retention time.
-
Extract the ion chromatograms for each isotopologue of a given metabolite (e.g., for aspartate with 4 carbons, you would look for M+0, M+1, M+2, M+3, and M+4).
-
Integrate the peak areas for each isotopologue.
-
Correct the raw peak areas for the natural abundance of ¹³C.
-
Calculate the fractional enrichment or mass isotopologue distribution (MID) for each metabolite.
-
Data Presentation
The quantitative data from ¹³C-aspartate tracer studies are best presented in tables that clearly show the mass isotopologue distributions (MIDs) of key metabolites. The following tables provide examples of expected data from a hypothetical experiment where a cancer cell line is labeled with U-¹³C₄-Aspartate.
Table 1: Mass Isotopologue Distribution of TCA Cycle Intermediates after U-¹³C₄-Aspartate Labeling
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Aspartate | 5.2 | 2.1 | 3.5 | 8.2 | 81.0 | - | - |
| Malate | 35.1 | 5.3 | 8.9 | 15.6 | 35.1 | - | - |
| Fumarate | 40.2 | 6.1 | 9.8 | 13.5 | 30.4 | - | - |
| Citrate | 55.8 | 7.9 | 12.3 | 5.7 | 15.2 | 2.1 | 1.0 |
| α-Ketoglutarate | 60.3 | 8.5 | 10.1 | 4.2 | 16.9 | - | - |
| Glutamate | 58.7 | 9.2 | 11.5 | 4.8 | 15.8 | - | - |
Data are hypothetical and represent the percentage of each isotopologue for a given metabolite.
Table 2: Fractional Enrichment of Amino Acids Derived from Aspartate
| Amino Acid | Fractional ¹³C Enrichment (%) |
| Asparagine | 75.3 |
| Threonine | 15.2 |
| Methionine | 8.9 |
| Lysine | 12.5 |
Fractional enrichment is calculated as the sum of the abundances of all labeled isotopologues divided by the total abundance of all isotopologues.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for ¹³C-Aspartic acid tracer studies.
Aspartate Metabolism Signaling Pathway
Caption: Metabolic fate of ¹³C-Aspartate in mammalian cells.
References
Application Notes and Protocols for the Synthesis of Custom 13C Labeled DL-Aspartic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of custom 13C labeled DL-Aspartic acid, a critical tool for tracing metabolic pathways and elucidating physiological processes. The protocols outlined below cover both enzymatic and chemical synthesis routes, offering flexibility based on the desired labeling pattern and stereochemistry.
Introduction
Stable isotope-labeled compounds, particularly those enriched with Carbon-13 (¹³C), are indispensable in modern biomedical research. ¹³C-labeled DL-aspartic acid serves as a powerful tracer in metabolic flux analysis (MFA) and for studying the roles of both L- and D-aspartate in various biological systems. L-aspartate is a proteinogenic amino acid and a key intermediate in numerous metabolic pathways, including the urea cycle and gluconeogenesis.[1][2] D-aspartate, once thought to be non-native to mammals, is now recognized as an important signaling molecule in the nervous and neuroendocrine systems, acting as a neurotransmitter and hormone regulator.[3][4][5] The ability to synthesize custom ¹³C labeled DL-aspartic acid allows researchers to track its metabolic fate, quantify pathway fluxes, and investigate its role in health and disease.
Synthesis Methodologies
Several methods exist for the synthesis of ¹³C labeled aspartic acid. The choice of method depends on the desired labeling position, stereochemical outcome (L-specific or a DL-racemic mixture), and available starting materials. Below are detailed protocols for three distinct synthesis strategies.
Enzymatic Synthesis of L-[4-¹³C]Aspartic Acid
This method provides a stereospecific route to L-[4-¹³C]Aspartic acid using a two-enzyme system. It is particularly useful when a specific enantiomer with labeling at the C4 position is required.
Principle: Phosphoenolpyruvate (PEP) is carboxylated by phosphoenolpyruvate carboxylase (PEPC) using ¹³C-labeled bicarbonate as the carbon source to produce ¹³C-labeled oxaloacetate. Subsequently, glutamic-oxaloacetic transaminase (GOT) catalyzes the transamination of the labeled oxaloacetate with L-glutamate to yield L-[4-¹³C]aspartic acid.[6]
Experimental Protocol:
-
Reaction Mixture Preparation: In a temperature-controlled reaction vessel, prepare a solution containing:
-
Phosphoenolpyruvate (PEP): 10 mM
-
NaH¹³CO₃ (99 atom % ¹³C): 10 mM
-
L-glutamic acid: 15 mM
-
Magnesium Chloride (MgCl₂): 5 mM
-
Tris-HCl buffer (pH 8.0): 50 mM
-
-
Enzyme Addition:
-
Add phosphoenolpyruvate carboxylase (PEPC) to a final concentration of 5 units/mL.
-
Add glutamic-oxaloacetic transaminase (GOT) to a final concentration of 10 units/mL.
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.
-
Reaction Monitoring: Monitor the progress of the reaction by measuring the depletion of PEP or the formation of aspartic acid using HPLC.
-
Reaction Quenching: Terminate the reaction by adding an equal volume of 1 M HCl.
-
Purification:
-
Centrifuge the quenched reaction mixture to remove precipitated proteins.
-
Separate L-[4-¹³C]aspartic acid from the remaining L-glutamic acid and other reaction components using displacement chromatography on a cation-exchange column.[6]
-
Elute the product and collect the corresponding fractions.
-
-
Product Characterization:
DOT Script for Enzymatic Synthesis Workflow:
Enzymatic synthesis of L-[4-¹³C]Aspartic Acid.
Chemical Synthesis of DL-[¹³C]Aspartic Acid via Michael Addition
This chemical synthesis route produces a racemic mixture of DL-aspartic acid and is adaptable for introducing a ¹³C label at various positions depending on the labeled starting material. Here, we describe the synthesis of DL-[2,3-¹³C₂]aspartic acid from ¹³C-labeled diethyl fumarate.
Principle: The synthesis involves the Michael addition of ammonia to diethyl fumarate. The double bond of the fumarate is activated by the two ester groups, allowing for the nucleophilic attack of ammonia. Subsequent hydrolysis of the ester groups yields DL-aspartic acid.
Experimental Protocol:
-
Reaction Setup: In a high-pressure reaction vessel, dissolve diethyl [2,3-¹³C₂]fumarate (99 atom % ¹³C) in a saturated solution of ammonia in ethanol.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 100-120°C for 24-48 hours. The pressure will increase due to the heating of the ammonia solution.
-
Reaction Monitoring: After cooling, monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS to confirm the consumption of the starting material.
-
Solvent Removal: Remove the ethanol and excess ammonia under reduced pressure.
-
Hydrolysis:
-
To the crude product, add 6 M HCl.
-
Reflux the mixture for 4-6 hours to hydrolyze the ester groups.
-
-
Purification:
-
Cool the reaction mixture and neutralize it with a suitable base (e.g., NaOH or NH₄OH) to the isoelectric point of aspartic acid (pH ≈ 2.8) to precipitate the product.
-
Collect the precipitate by filtration and wash with cold water, followed by ethanol.
-
Recrystallize the crude product from hot water for further purification.
-
-
Product Characterization:
-
Determine the melting point and compare it with the literature value.
-
Confirm the structure and isotopic enrichment by ¹³C-NMR and mass spectrometry.
-
DOT Script for Michael Addition Synthesis Workflow:
Chemical synthesis of DL-[¹³C]Aspartic Acid.
Photocatalytic Synthesis of DL-[1-¹³C]Aspartic Acid
This modern approach utilizes visible light-driven C(sp³)–H carboxylation to introduce a ¹³C-labeled carboxyl group. This method is advantageous for its mild reaction conditions.
Principle: A photocatalyst, upon excitation with visible light, initiates a series of electron transfer and hydrogen atom transfer (HAT) events. This leads to the formation of a nucleophilic α-aminoalkyl radical from a suitable amine precursor, which then reacts with ¹³CO₂ generated in situ from ¹³C-formate.[9]
Experimental Protocol:
-
Reaction Setup: In a reaction vial equipped with a magnetic stir bar, combine the starting amine (e.g., a suitable protected alanine derivative), sodium ¹³C-formate (H¹³COONa, 99 atom % ¹³C), a photocatalyst (e.g., 4DPAIPN), and a base (e.g., Cs₂CO₃) in a dry solvent such as DMSO.
-
Degassing: Seal the vial and degas the mixture by several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).
-
Irradiation: Place the reaction vial under a blue LED lamp (30 W) and stir at room temperature for 12-24 hours.
-
Reaction Monitoring: Monitor the formation of the product by HPLC or LC-MS.
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Deprotection (if necessary): If a protected starting amine was used, carry out the appropriate deprotection step to yield the final DL-[1-¹³C]aspartic acid.
-
Product Characterization: Confirm the structure and isotopic enrichment of the final product using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the described synthesis methods.
| Parameter | Enzymatic Synthesis (L-[4-¹³C]Asp) | Chemical Synthesis (DL-[2,3-¹³C₂]Asp) | Photocatalytic Synthesis (DL-[1-¹³C]Asp) |
| Yield | 59-70%[6] | Moderate to High (literature dependent) | Moderate to High (literature dependent) |
| Isotopic Enrichment | >99% at C4 position[6] | >98% (dependent on starting material) | >99% at C1 position[9] |
| Stereoselectivity | L-enantiomer | Racemic (DL) mixture | Racemic (DL) mixture |
| Key Advantages | High stereoselectivity, mild conditions | Scalable, adaptable labeling position | Mild conditions, high functional group tolerance |
| Potential Byproducts | Unreacted starting materials | Over-alkylation products, polymerization | Photodegradation products |
Application of ¹³C Labeled DL-Aspartic Acid
Metabolic Flux Analysis
¹³C-labeled DL-aspartic acid is a valuable tracer for metabolic flux analysis (MFA). After administration to cells or organisms, the labeled aspartic acid enters central carbon metabolism. The distribution of the ¹³C label into downstream metabolites, such as other amino acids and intermediates of the TCA cycle, can be measured by mass spectrometry (GC-MS or LC-MS) or NMR.[10][11][12] This data, in conjunction with metabolic network models, allows for the quantification of intracellular metabolic fluxes, providing insights into cellular physiology and disease states.
DOT Script for a General Metabolic Flux Analysis Workflow:
D-Aspartate signaling pathway in a neuron.
References
- 1. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PathWhiz [smpdb.ca]
- 3. D-Aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-Aspartic acid: an endogenous amino acid with an important neuroendocrine role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic synthesis of L-[4-13C]aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epic.awi.de [epic.awi.de]
- 8. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Positional 13C enrichment analysis of aspartate determines PEPC activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for DL-Aspartic acid-13C in In Vitro Amino Acid Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to using DL-Aspartic acid-13C for studying amino acid metabolism in vitro. The protocols outlined below are designed for use in cultured mammalian cells and are adaptable for various research applications, including basic metabolic research, disease modeling, and drug development. The primary analytical methods described are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, which are powerful techniques for detecting and quantifying 13C-labeled metabolites.[2]
Key Applications
-
Metabolic Flux Analysis (MFA): Quantify the rates (fluxes) of metabolic pathways, such as the TCA cycle and amino acid biosynthesis.[2]
-
Pathway Elucidation: Trace the metabolic fate of aspartic acid and identify active metabolic pathways under specific experimental conditions.
-
Drug Discovery and Development: Investigate the mechanism of action of drugs that target metabolic pathways and identify potential biomarkers of drug efficacy.
-
Disease Research: Study alterations in amino acid metabolism in various diseases, such as cancer and neurological disorders.[3][4]
Data Presentation
The following tables summarize the expected quantitative data from in vitro labeling experiments with this compound. The data is presented as mass isotopomer distributions (MIDs), which represent the fraction of each metabolite pool that contains a certain number of 13C atoms.
Table 1: Expected Mass Isotopomer Distribution (MID) of TCA Cycle Intermediates after Labeling with [U-13C4]Aspartic Acid
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |
| Malate | Low | Low | Moderate | High | Moderate |
| Fumarate | Low | Low | Moderate | High | Moderate |
| Oxaloacetate | Low | Low | Moderate | High | Moderate |
| Citrate | Low | Low | Moderate | High | Moderate |
| α-Ketoglutarate | Low | Low | Moderate | High | Moderate |
| Succinate | Low | Low | Moderate | High | Moderate |
Note: The exact MIDs will depend on the specific cell type, culture conditions, and labeling duration. The table represents a generalized expectation based on the entry of 13C4-oxaloacetate (derived from 13C4-aspartate) into the TCA cycle.
Table 2: Expected Mass Isotopomer Distribution (MID) of Aspartate-Derived Amino Acids after Labeling with [U-13C4]Aspartic Acid
| Amino Acid | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |
| Asparagine | Low | Low | Moderate | High | High |
| Threonine | Low | Low | Moderate | High | Moderate |
| Methionine | Low | Low | Moderate | High | Moderate |
| Lysine | Low | Low | Moderate | High | Moderate |
Note: The labeling pattern in these amino acids will depend on the extent of de novo synthesis from aspartate versus uptake from the culture medium.
Experimental Protocols
Protocol 1: In Vitro Labeling of Cultured Mammalian Cells with this compound
This protocol describes the general procedure for labeling adherent mammalian cells with this compound.
Materials:
-
Cultured mammalian cells (e.g., HeLa, HEK293, or a cell line relevant to the research question)
-
Complete cell culture medium
-
Aspartate-free cell culture medium
-
This compound (e.g., [U-13C4]DL-Aspartic acid)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-buffered saline (PBS), sterile
-
6-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of the experiment.
-
Incubate the cells overnight in a humidified incubator.
-
-
Preparation of Labeling Medium:
-
On the day of the experiment, prepare the labeling medium by supplementing aspartate-free medium with dFBS (typically 10%).
-
Dissolve the this compound in the prepared medium to the desired final concentration (a typical starting concentration is the same as that of aspartate in the complete medium, often around 0.1-0.2 mM).
-
-
Initiation of Labeling:
-
Aspirate the complete culture medium from the wells.
-
Wash the cells twice with sterile PBS to remove any residual unlabeled aspartic acid.
-
Add the prepared labeling medium to each well.
-
-
Incubation:
-
Return the plates to the incubator and incubate for a specific duration. The labeling time will depend on the metabolic pathway of interest and the turnover rate of the metabolites. For TCA cycle intermediates, a labeling time of 2-24 hours is often sufficient to approach isotopic steady state.[5]
-
-
Termination of Labeling and Metabolite Extraction:
-
At the end of the incubation period, proceed immediately to Protocol 2 for quenching metabolism and extracting metabolites.
-
Protocol 2: Metabolite Extraction from Adherent Cells
This protocol describes a method for quenching metabolic activity and extracting intracellular metabolites for subsequent analysis.
Materials:
-
Labeled cells in 6-well plates (from Protocol 1)
-
Ice-cold 80% methanol (-80°C)
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL), pre-chilled
-
Centrifuge capable of reaching >13,000 x g at 4°C
Procedure:
-
Quenching Metabolism:
-
Quickly aspirate the labeling medium from the wells.
-
Immediately add 1 mL of ice-cold 80% methanol to each well to quench all enzymatic activity.
-
-
Cell Lysis and Harvesting:
-
Place the plates on a bed of dry ice for 5-10 minutes to ensure complete quenching and to facilitate cell lysis.
-
Using a cell scraper, scrape the cells in the cold methanol and transfer the cell lysate to pre-chilled 1.5 mL microcentrifuge tubes.
-
-
Protein Precipitation and Clarification:
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge the tubes at >13,000 x g for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Sample Collection:
-
Carefully transfer the supernatant, which contains the extracted metabolites, to new pre-chilled microcentrifuge tubes.
-
The samples can be stored at -80°C until analysis.
-
Protocol 3: Sample Preparation for GC-MS Analysis
This protocol describes the derivatization of polar metabolites for analysis by GC-MS.
Materials:
-
Metabolite extracts (from Protocol 2)
-
SpeedVac or nitrogen evaporator
-
Derivatization reagent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide with 1% tert-butyldimethylchlorosilane (MTBSTFA + 1% TBDMSCl))
-
Pyridine
-
GC-MS vials with inserts
Procedure:
-
Drying the Samples:
-
Dry the metabolite extracts to completeness using a SpeedVac or a gentle stream of nitrogen.
-
-
Derivatization:
-
Add 20-50 µL of pyridine to the dried extract to dissolve the metabolites.
-
Add an equal volume of the derivatization reagent (e.g., MTBSTFA + 1% TBDMSCl).
-
Cap the tubes tightly and vortex briefly.
-
Incubate the samples at 60-70°C for 30-60 minutes to allow for complete derivatization.
-
-
Sample Transfer:
-
After cooling to room temperature, transfer the derivatized samples to GC-MS vials with inserts for analysis.
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the use of this compound in metabolic studies.
Caption: Experimental workflow for in vitro metabolic labeling.
Caption: Metabolic fate of this compound.
Caption: Logical flow of a stable isotope tracing experiment.
References
- 1. ttuhsc.edu [ttuhsc.edu]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Aspartate Metabolism Pathway is Differentiable in Human Hepatocellular Carcinoma: Transcriptomics and 13C-Isotope based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspartate Metabolism Facilitates IL-1β Production in Inflammatory Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
Application of DL-Aspartic acid-¹³C in Drug Metabolism Studies
Abstract
Stable isotope labeling with compounds such as DL-Aspartic acid-¹³C is a powerful technique for elucidating the intricate effects of xenobiotics on cellular metabolism. In drug development, understanding how a therapeutic candidate alters metabolic pathways is crucial for assessing its mechanism of action, efficacy, and potential off-target effects. This application note provides a comprehensive overview and detailed protocols for utilizing DL-Aspartic acid-¹³C as a tracer in drug metabolism studies. We will cover its application in metabolic flux analysis (MFA), methodologies for sample analysis using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, and present illustrative data.
Introduction
DL-Aspartic acid is a racemic mixture of the D- and L-enantiomers of the amino acid aspartic acid. L-Aspartic acid is a proteinogenic amino acid and a key intermediate in several vital metabolic pathways, including the citric acid (TCA) cycle, the urea cycle, and the biosynthesis of purines and pyrimidines. D-Aspartic acid, while less abundant, plays significant roles in the nervous and endocrine systems.[1] The use of DL-Aspartic acid labeled with the stable isotope carbon-13 (¹³C) allows researchers to trace the metabolic fate of both enantiomers simultaneously.[2][3]
In the context of drug metabolism, ¹³C-labeled substrates serve as powerful tools to investigate drug-induced metabolic reprogramming.[4] By introducing DL-Aspartic acid-¹³C into a biological system (e.g., cell culture or in vivo models) treated with a drug, researchers can monitor the incorporation of the ¹³C label into downstream metabolites. This enables the quantitative analysis of metabolic fluxes and the identification of specific enzymatic steps or pathways modulated by the drug.[5]
Applications in Drug Metabolism
The primary applications of DL-Aspartic acid-¹³C in drug metabolism studies include:
-
Elucidating Drug Mechanism of Action: By tracing the metabolic fate of ¹³C-aspartate, researchers can identify specific enzymes or pathways that are inhibited or activated by a drug, providing critical insights into its mechanism of action.
-
Identifying On-Target and Off-Target Effects: Stable isotope tracing can reveal both the intended and unintended metabolic consequences of a drug, aiding in the assessment of its safety and specificity.
-
Pharmacometabolomics: DL-Aspartic acid-¹³C can be used to study how individual metabolic differences influence drug response and toxicity.
-
Metabolic Flux Analysis (MFA): This technique provides a quantitative measure of the rates (fluxes) of metabolic reactions within a cell or organism, offering a detailed picture of the metabolic state under different conditions (e.g., with and without drug treatment).[5]
Experimental Workflow and Protocols
A typical workflow for a drug metabolism study using DL-Aspartic acid-¹³C involves several key steps, from experimental design to data analysis.
Caption: A general experimental workflow for drug metabolism studies using DL-Aspartic acid-¹³C.
Protocol 1: Cell Culture Labeling and Metabolite Extraction
This protocol outlines the steps for labeling cultured cells with DL-Aspartic acid-¹³C and extracting metabolites for subsequent analysis.
Materials:
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
DL-Aspartic acid-¹³C (e.g., uniformly labeled, ¹³C₄)
-
Drug of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, HPLC grade, -80°C
-
Acetonitrile, HPLC grade, -80°C
-
Water, HPLC grade, -80°C
-
Cell scraper
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Drug Treatment: Treat the cells with the drug of interest at the desired concentration and for the specified duration. Include vehicle-treated control wells.
-
Isotope Labeling: Two to four hours before harvesting, replace the culture medium with fresh medium containing DL-Aspartic acid-¹³C at a final concentration of 100-200 µM.
-
Metabolism Quenching and Cell Harvesting:
-
Aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold PBS to remove any remaining extracellular metabolites.
-
Immediately add 1 mL of ice-cold 80% methanol (-80°C) to each well to quench metabolism.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
-
Metabolite Extraction:
-
Vortex the cell lysate vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried extract at -80°C until analysis.
-
Protocol 2: LC-MS/MS Analysis of ¹³C-Labeled Metabolites
This protocol provides a general method for the analysis of ¹³C-labeled aspartate and its downstream metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
-
HILIC or reversed-phase chromatography column
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile in water) immediately before analysis.
-
Chromatographic Separation:
-
Inject the reconstituted sample onto the LC column.
-
Use a gradient elution program to separate the metabolites. A typical gradient for HILIC might start with a high organic phase concentration and gradually increase the aqueous phase.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in negative ion mode for the detection of organic acids like aspartate and TCA cycle intermediates.
-
Use multiple reaction monitoring (MRM) on a triple quadrupole instrument to specifically detect and quantify the different isotopologues of aspartate and its metabolites. For high-resolution instruments, extract ion chromatograms for the specific m/z values of the labeled and unlabeled metabolites.
-
-
Data Analysis:
-
Integrate the peak areas for each isotopologue.
-
Correct for the natural abundance of ¹³C.
-
Calculate the fractional enrichment of ¹³C in each metabolite.
-
Table 1: Example MRM Transitions for ¹³C-Aspartate and a Downstream Metabolite
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Isotopologue |
| Aspartate | 132.0 | 88.0 | M+0 (unlabeled) |
| 136.0 | 92.0 | M+4 (¹³C₄) | |
| Malate | 133.0 | 115.0 | M+0 (unlabeled) |
| 137.0 | 119.0 | M+4 (from ¹³C₄-Asp) |
Protocol 3: NMR Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary information to LC-MS by resolving positional isotopomers.
Instrumentation:
-
High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
Procedure:
-
Sample Preparation: Reconstitute the dried metabolite extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).
-
NMR Data Acquisition:
-
Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra.
-
For more detailed analysis, acquire two-dimensional (2D) spectra such as ¹H-¹³C HSQC to resolve overlapping signals and confirm assignments.
-
-
Data Analysis:
-
Integrate the signals corresponding to the different carbon positions in aspartate and its metabolites.
-
The presence and splitting patterns of signals in the ¹³C spectra can reveal the specific positions of the ¹³C labels, providing detailed insights into the metabolic pathways.[6]
-
Data Presentation and Interpretation
The data obtained from LC-MS or NMR analysis can be used to calculate the fractional enrichment of ¹³C in various metabolites. This information is then used to infer changes in metabolic fluxes.
Table 2: Hypothetical Fractional ¹³C Enrichment in TCA Cycle Intermediates After Treatment with Drug X
| Metabolite | Fractional Enrichment (%) - Control | Fractional Enrichment (%) - Drug X | Fold Change |
| Aspartate (M+4) | 95.2 ± 2.1 | 94.8 ± 1.9 | 0.99 |
| Fumarate (M+4) | 45.3 ± 3.5 | 22.1 ± 2.8 | 0.49 |
| Malate (M+4) | 48.1 ± 4.0 | 25.6 ± 3.1 | 0.53 |
| Citrate (M+4) | 15.7 ± 1.8 | 8.2 ± 1.1 | 0.52 |
The hypothetical data in Table 2 suggests that Drug X may inhibit a step in the TCA cycle downstream of aspartate incorporation, leading to a decreased labeling of fumarate, malate, and citrate.
Signaling and Metabolic Pathways
DL-Aspartic acid-¹³C can be used to trace several key metabolic pathways that are often dysregulated in disease and are common targets for therapeutic intervention.
Caption: Metabolic fate of DL-Aspartic acid-¹³C in central carbon metabolism and biosynthetic pathways.
Conclusion
DL-Aspartic acid-¹³C is a versatile and powerful tool for investigating the effects of drugs on cellular metabolism. The protocols and applications described herein provide a framework for researchers in drug development to gain deeper insights into the metabolic mechanisms of their compounds of interest. By combining stable isotope tracing with advanced analytical techniques and metabolic modeling, it is possible to build a comprehensive understanding of a drug's metabolic impact, ultimately facilitating the development of safer and more effective therapies.
References
- 1. High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C NMR spectroscopy applications to brain energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve low incorporation of DL-Aspartic acid-13C in cells?
Welcome to the technical support center for DL-Aspartic acid-13C labeling experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incorporation of this compound in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is it used for?
This compound is a stable isotope-labeled amino acid. It is a racemic mixture, meaning it contains both D-Aspartic acid-13C and L-Aspartic acid-13C. In cell culture, it is used as a tracer to study various metabolic pathways. The carbon-13 (¹³C) isotope allows researchers to track the fate of the aspartic acid molecule as it is taken up and metabolized by cells, using techniques like mass spectrometry.
Q2: Which cellular transporters are responsible for the uptake of Aspartic acid?
Both D- and L-isomers of aspartic acid are transported into mammalian cells primarily by the Excitatory Amino Acid Transporter (EAAT) family, which are also known as glutamate transporters and belong to the SLC1 solute carrier family.[1][2][3][4] There are five subtypes (EAAT1-5) with varying expression in different tissues and cell types.[3][4]
Q3: My cells show low incorporation of ¹³C from this compound. What are the potential reasons?
Low incorporation can stem from several factors:
-
Competition from Unlabeled Aspartic Acid: The presence of natural (¹²C) L-Aspartic acid in the cell culture medium or serum supplements will compete with the labeled form for uptake and incorporation.
-
Endogenous Synthesis of L-Aspartic Acid: As a non-essential amino acid, cells can synthesize their own L-Aspartic acid from other precursors in the medium, such as oxaloacetate and glutamate.[5] This de novo synthesis dilutes the pool of labeled aspartic acid available for metabolic processes.
-
Use of the D-Isomer: Only the L-isomer of aspartic acid is incorporated into proteins.[6] Since you are using a DL-mixture, the D-isomer will be taken up by the cells but will not be used for protein synthesis, though it has other biological roles, particularly in the nervous and endocrine systems.[7][8]
-
Suboptimal Cell Culture Conditions: Factors like cell health, growth phase, and cell density can influence transporter expression and overall metabolic activity.[9]
-
Insufficient Labeling Time: Achieving high levels of isotopic enrichment requires a sufficient duration of exposure to the labeled amino acid, typically several cell doublings.[10][11]
Troubleshooting Guides
Issue 1: Low or Inconsistent ¹³C Enrichment
Symptoms:
-
Mass spectrometry data shows a low percentage of ¹³C incorporation in target metabolites or proteins.
-
High variability in enrichment levels between replicate experiments.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Competition from Unlabeled Aspartic Acid in Medium | Use a custom amino acid-free medium formulation and supplement with your desired concentration of this compound. Ensure all other amino acids are present at optimal concentrations. |
| Contamination from Serum | Standard fetal bovine serum (FBS) contains unlabeled amino acids. Switch to dialyzed FBS (dFBS) or charcoal-stripped FBS (csFBS) to minimize the concentration of contaminating unlabeled amino acids. |
| Endogenous L-Aspartic Acid Synthesis | The intracellular synthesis of L-Aspartic acid from precursors like glutamine and glucose can dilute the labeled pool. While difficult to eliminate completely, ensuring the medium has sufficient labeled aspartic acid can help drive uptake. |
| Insufficient Labeling Duration | For stable isotope labeling studies, cells should be cultured in the labeling medium for a minimum of five to six cell doublings to ensure high incorporation through protein turnover.[10][11] |
| Suboptimal Cell Health or Growth Phase | Ensure cells are in the exponential growth phase and have high viability before starting the labeling experiment. Amino acid uptake rates can vary with the cell growth rate.[9] |
Experimental Protocols
Protocol 1: Optimizing Cell Culture Conditions for High Incorporation
This protocol outlines the steps to prepare your cell culture for optimal uptake of this compound.
Materials:
-
Aspartic acid-free cell culture medium (e.g., custom DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
This compound
-
Your cell line of interest
Procedure:
-
Adaptation to Labeling Medium:
-
Gradually adapt your cells to the aspartic acid-free medium supplemented with dFBS. Start with a 75:25 mixture of your regular medium and the labeling medium.
-
After one passage, move to a 50:50 mixture, then 25:75, and finally to 100% labeling medium. This prevents shocking the cells.
-
-
Determine Optimal Seeding Density:
-
Perform a growth curve analysis in the final labeling medium to ensure normal proliferation.
-
Seed cells at a density that ensures they remain in the exponential growth phase throughout the labeling period.
-
-
Initiate Labeling:
-
Once cells are fully adapted and growing well, replace the medium with fresh labeling medium containing the desired concentration of this compound.
-
Culture the cells for at least 5-6 population doublings to achieve a high level of incorporation.[10]
-
-
Harvesting:
-
Harvest cells at the desired time point. Wash the cell pellet with ice-old phosphate-buffered saline (PBS) to remove any residual labeled medium before proceeding with metabolite or protein extraction.
-
Protocol 2: Verifying Incorporation Efficiency
This protocol describes how to use mass spectrometry to check the incorporation efficiency of ¹³C.
Procedure:
-
Sample Preparation:
-
Harvest a small fraction of the cells cultured in the "heavy" this compound medium.
-
Lyse the cells and digest the proteins using trypsin.[10]
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the mass spectrometry data against a protein database.
-
Determine the ratio of "heavy" (¹³C-containing) to "light" (¹²C-containing) peptides for those peptides that contain aspartic acid.
-
The goal is to achieve an incorporation rate of over 97%.[10]
-
Visual Guides
Cellular Uptake and Metabolism of DL-Aspartic Acid
The following diagram illustrates the pathways for DL-Aspartic acid uptake and the subsequent metabolic fate of the L-isomer.
Caption: Cellular uptake and metabolic pathways of this compound.
Troubleshooting Workflow for Low Incorporation
This decision tree provides a logical workflow to diagnose and resolve issues of low ¹³C incorporation.
Caption: Troubleshooting decision tree for low isotope incorporation.
References
- 1. Binding and transport of D-aspartate by the glutamate transporter homolog GltTk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding and transport of D-aspartate by the glutamate transporter homolog GltTk | eLife [elifesciences.org]
- 3. Glutamate transporter - Wikipedia [en.wikipedia.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino acid - Wikipedia [en.wikipedia.org]
- 7. Biochemistry of D-aspartate in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. benchchem.com [benchchem.com]
- 11. grokipedia.com [grokipedia.com]
Technical Support Center: Optimizing DL-Aspartic acid-¹³C Concentration for Effective Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DL-Aspartic acid-¹³C for stable isotope labeling experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and metabolic pathway diagrams to assist in optimizing your experimental design and data interpretation.
Troubleshooting Guides
This section addresses specific issues that may arise during labeling experiments with DL-Aspartic acid-¹³C.
Issue 1: Low ¹³C Enrichment in Aspartate and Downstream Metabolites
| Potential Cause | Recommended Solution |
| Insufficient concentration of DL-Aspartic acid-¹³C | Increase the concentration of DL-Aspartic acid-¹³C in the labeling medium. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Dilution by endogenous aspartate synthesis | Aspartate is a non-essential amino acid that can be synthesized from tricarboxylic acid (TCA) cycle intermediates, primarily oxaloacetate.[1] To minimize dilution, consider using a culture medium with reduced levels of unlabeled precursors that feed into the TCA cycle, such as glutamine, if compatible with your experimental goals. |
| Short incubation time | Increase the incubation time with the labeling medium to allow for sufficient uptake and incorporation of DL-Aspartic acid-¹³C to reach isotopic steady state.[2] A time-course experiment is advisable to determine the optimal labeling duration. |
| Slow metabolic activity of cells | Ensure that cells are in a logarithmic growth phase and metabolically active. Sub-optimal culture conditions can lead to reduced nutrient uptake and metabolism. |
| Inefficient cellular uptake | Investigate the expression levels of aspartate transporters in your cell line. If uptake is a limiting factor, genetic or chemical methods to modulate transporter activity could be explored, though this may complicate data interpretation. |
Issue 2: Unexpected Labeling Patterns in Other Amino Acids
| Potential Cause | Recommended Solution |
| Metabolic conversion of aspartate | Aspartate is a central metabolite that can be converted into other amino acids such as asparagine, alanine, and glutamate through transamination and other metabolic reactions.[3] This is an expected outcome and a key part of metabolic flux analysis. |
| Isotope scrambling | In some metabolic pathways, the carbon backbone of aspartate can be rearranged, leading to the incorporation of ¹³C in unexpected positions or molecules. Detailed metabolic pathway analysis is required to interpret these findings. |
| Contamination of the tracer | Ensure the purity of the DL-Aspartic acid-¹³C tracer. If contamination with other labeled amino acids is suspected, perform a quality control check of the tracer material. |
Issue 3: Observed Cytotoxicity or Altered Cell Morphology
| Potential Cause | Recommended Solution |
| High concentration of DL-Aspartic acid-¹³C | While direct evidence for the cytotoxicity of ¹³C-labeled aspartic acid is limited, high concentrations of any amino acid can potentially be cytotoxic.[4] It is crucial to perform a cell viability assay, such as the MTT assay, to determine the optimal non-toxic concentration range for your specific cell line.[5] |
| Metabolic effects of the D-isomer | DL-Aspartic acid contains both the L- and D-isomers. While L-aspartic acid is the proteinogenic form, D-aspartic acid has distinct biological roles and its metabolic effects at high concentrations are not fully understood.[6] If D-isomer effects are a concern, consider using only L-Aspartic acid-¹³C. |
| Secondary effects of altered metabolism | High levels of aspartate labeling may alter cellular metabolism, leading to secondary effects on cell health. Monitor key metabolic indicators and cell morphology throughout the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for DL-Aspartic acid-¹³C in my cell culture medium?
A1: A definitive optimal concentration is cell-line and experiment-dependent. However, a common starting point is to match the concentration of L-aspartic acid found in standard cell culture media, which is typically in the range of 0.1 to 0.2 mM. We strongly recommend performing a pilot experiment with a range of concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, and 2 mM) to determine the optimal concentration that provides sufficient labeling without inducing cytotoxicity.
Q2: How long should I incubate my cells with DL-Aspartic acid-¹³C?
A2: The incubation time required to reach isotopic steady state depends on the proliferation rate of your cells and the turnover rate of the metabolic pathways of interest. For rapidly dividing cells, 24 to 48 hours is often sufficient.[7] However, for slower-growing cells or for analyzing pathways with slow turnover, longer incubation times may be necessary. A time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) is the best way to determine the optimal labeling duration.
Q3: Will the D-isomer in DL-Aspartic acid-¹³C affect my labeling results?
A3: The D-isomer is generally not incorporated into proteins but has its own metabolic pathways and biological functions, including roles in the nervous and endocrine systems.[6] Its impact on the overall metabolic labeling pattern when using a DL-mixture is not well-documented in the context of stable isotope tracing. If your research focuses on pathways directly involving L-aspartate (like protein synthesis or central carbon metabolism), using pure L-Aspartic acid-¹³C is recommended to avoid any potential confounding effects of the D-isomer.
Q4: My cells can synthesize aspartate endogenously. How will this affect my labeling?
A4: Endogenous synthesis of unlabeled aspartate from other carbon sources in your medium (like glucose or glutamine) will dilute the ¹³C enrichment from your labeled tracer.[1] This is a critical consideration for data analysis. To account for this, you should also monitor the labeling patterns of precursors to aspartate synthesis, such as oxaloacetate (often inferred from glutamate labeling).[2] This will allow you to estimate the contribution of de novo synthesis to the total aspartate pool.
Q5: How can I confirm that the observed cellular effects are not due to cytotoxicity of the labeled compound?
A5: It is essential to perform a cell viability assay in parallel with your labeling experiment. An MTT assay is a common method to assess cell viability.[5] You should test a range of DL-Aspartic acid-¹³C concentrations, including those you plan to use in your labeling experiments, and compare the results to cells grown in standard, unlabeled medium.
Experimental Protocols
Protocol 1: Determining Optimal, Non-Toxic Concentration of DL-Aspartic acid-¹³C
This protocol outlines the use of an MTT assay to assess cell viability across a range of DL-Aspartic acid-¹³C concentrations.
Materials:
-
Your mammalian cell line of interest
-
Standard cell culture medium
-
DL-Aspartic acid-¹³C
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the incubation period.
-
Preparation of Labeling Media: Prepare a series of culture media containing different concentrations of DL-Aspartic acid-¹³C (e.g., 0, 0.1, 0.2, 0.5, 1.0, 2.0, 5.0 mM).
-
Cell Treatment: After allowing the cells to adhere overnight, replace the standard medium with the prepared labeling media.
-
Incubation: Incubate the cells for your intended experimental duration (e.g., 24 or 48 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control (0 mM DL-Aspartic acid-¹³C).
Protocol 2: Stable Isotope Labeling with DL-Aspartic acid-¹³C for Metabolic Analysis
This protocol provides a general workflow for labeling cells and preparing metabolites for mass spectrometry analysis.
Materials:
-
Mammalian cells
-
Culture dishes or flasks
-
Optimized DL-Aspartic acid-¹³C labeling medium (determined from Protocol 1)
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching solution (e.g., 80% methanol at -80°C)
-
Cell scraper
-
Centrifuge
-
Lyophilizer or speed vacuum
Procedure:
-
Cell Culture: Grow cells to the desired confluency (typically 70-80%).
-
Media Exchange:
-
Aspirate the standard culture medium.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed DL-Aspartic acid-¹³C labeling medium.
-
-
Labeling Incubation: Incubate the cells for the predetermined optimal duration.
-
Metabolite Quenching and Extraction:
-
Place the culture dish on ice and aspirate the labeling medium.
-
Wash the cells rapidly with ice-cold PBS.
-
Immediately add ice-cold quenching solution to the dish.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Incubate at -80°C for at least 15 minutes to precipitate proteins.
-
-
Sample Preparation:
-
Centrifuge the lysate at high speed to pellet cell debris and proteins.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract using a lyophilizer or speed vacuum.
-
The dried metabolites are now ready for derivatization and analysis by GC-MS or LC-MS.
-
Visualizations
Caption: Central role of Aspartate in metabolism.
Caption: Experimental workflow for ¹³C labeling.
References
- 1. pnas.org [pnas.org]
- 2. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PathWhiz [smpdb.ca]
- 4. Glutaminase Activity Determines Cytotoxicity of L-Asparaginases on Most Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: DL-Aspartic Acid-13C NMR Signal-to-Noise Ratio Enhancement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio (SNR) for DL-Aspartic acid-13C in Nuclear Magnetic Resonance (NMR) spectra.
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio in my this compound NMR spectrum inherently low?
A1: The low signal-to-noise ratio in natural abundance 13C NMR spectroscopy is due to two primary factors. First, the natural abundance of the 13C isotope is only about 1.1%, with the NMR-inactive 12C isotope being the most prevalent.[1][2] Second, the magnetic moment of a 13C nucleus is significantly weaker than that of a proton (1H), resulting in inherently weaker NMR signals.[1][2] For a relatively small molecule like DL-Aspartic acid, these factors necessitate optimization of experimental parameters to achieve a satisfactory spectrum.
Q2: What is the fastest way to increase the signal-to-noise ratio?
A2: The most direct way to improve the SNR is to increase the number of scans (NS). The SNR is proportional to the square root of the number of scans.[3] Therefore, quadrupling the number of scans will approximately double the SNR. However, this comes at the cost of increased experiment time.
Q3: How does sample concentration impact the SNR of my this compound spectrum?
A3: Sample concentration is a critical factor. A higher concentration of DL-Aspartic acid in the deuterated solvent will result in a stronger signal. For 13C NMR, it is generally recommended to use as high a concentration as solubility permits.[2][4][5] For small molecules, a concentration of 10-50 mg in 0.6 to 1 mL of solvent is often recommended for 13C NMR.[6]
Q4: What is the Nuclear Overhauser Effect (NOE) and how does it improve my 13C spectrum?
A4: The Nuclear Overhauser Effect (NOE) is a phenomenon where irradiating protons (1H) during the experiment can transfer polarization to nearby 13C nuclei, leading to a significant enhancement of their signal intensity.[4][7] Standard 13C NMR experiments on molecules containing protons, like DL-Aspartic acid, benefit from proton decoupling, which not only simplifies the spectrum by removing C-H coupling but also provides this signal enhancement.[1]
Q5: What are polarization transfer techniques and should I use them?
A5: Polarization transfer pulse sequences, such as DEPT (Distortionless Enhancement by Polarization Transfer) and INEPT (Insensitive Nuclei Enhanced by Polarization Transfer), can significantly enhance the signal of 13C nuclei by transferring the much larger polarization of directly attached protons.[1][8] These techniques are particularly useful for improving the signal of protonated carbons and can be a powerful tool when dealing with dilute samples or when trying to reduce experiment time.
Troubleshooting Guide
This guide provides solutions to common issues encountered when acquiring 13C NMR spectra of DL-Aspartic acid.
Issue 1: Very weak or no observable 13C signals.
-
Question: Is your sample concentration sufficient?
-
Action: Verify the concentration of your DL-Aspartic acid solution. For a standard 5 mm NMR tube, aim for a concentration of at least 10-50 mg in approximately 0.6-1.0 mL of deuterated solvent.[6] If solubility is an issue, consider experimenting with different deuterated solvents or using specialized micro-NMR tubes.[4]
-
-
Question: Are the basic acquisition parameters reasonably set?
-
Action: Ensure you have a sufficient number of scans (NS). For a dilute sample, start with at least 1024 scans and increase as needed. Check that the receiver gain (RG) is set appropriately; using the automatic receiver gain setting is recommended.[3]
-
-
Question: Is the NMR probe tuned and matched correctly?
-
Action: An untuned probe can lead to a significant loss of signal. Always ensure the probe is properly tuned to the 13C frequency and matched to the impedance of the spectrometer before starting your experiment.
-
Issue 2: The signal-to-noise ratio is poor despite a long acquisition time.
-
Question: Have you optimized the relaxation delay (D1) and pulse angle?
-
Question: Are you using an appropriate line broadening factor during processing?
-
Action: Applying a matched filter by using an exponential window function with a line broadening (LB) factor close to the natural linewidth of your signals can improve the SNR. For 13C spectra, an LB of 1-2 Hz is a good starting point.[9]
-
-
Question: Have you considered using polarization transfer experiments?
Data Presentation: Recommended Acquisition Parameters
The following tables summarize recommended starting parameters for acquiring a 13C NMR spectrum of DL-Aspartic acid. These may need to be further optimized based on your specific instrument and sample.
Table 1: Standard 1D 13C Acquisition Parameters
| Parameter | Recommended Value | Rationale |
| Pulse Angle (p1) | 30 degrees | Reduces saturation effects for carbons with long T1 relaxation times, allowing for a shorter recycle delay.[7][9] |
| Acquisition Time (aq) | 1.0 - 2.0 s | A longer acquisition time can improve resolution, but 1.0 s is often a good compromise for signal averaging.[9] |
| Relaxation Delay (d1) | 2.0 s | Allows for sufficient relaxation of most carbons while benefiting from NOE buildup.[9] |
| Number of Scans (ns) | ≥ 1024 | The SNR increases with the square root of the number of scans. Adjust based on sample concentration.[3] |
Table 2: Processing Parameter
| Parameter | Recommended Value | Rationale |
| Line Broadening (lb) | 1.0 - 2.0 Hz | Applying an exponential window function with a small amount of line broadening can improve the appearance of a noisy spectrum by smoothing the baseline.[9] |
Experimental Protocols
Protocol 1: Sample Preparation for DL-Aspartic Acid in D₂O
-
Weighing: Accurately weigh 20-50 mg of DL-Aspartic acid.
-
Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of Deuterium Oxide (D₂O).
-
pH Adjustment (Optional but Recommended): To improve solubility and achieve consistent chemical shifts, it can be beneficial to adjust the pH. This can be done by adding small amounts of DCl or NaOD. For analyzing the free amino acid, hydrolysis in DCl followed by evaporation and redissolving in D₂O is a common procedure.[10]
-
Mixing: Gently vortex or sonicate the vial to ensure complete dissolution.
-
Filtering: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[6]
-
Final Volume: Ensure the final sample height in the NMR tube is at least 4.5 cm.[6]
Protocol 2: Basic 1D 13C NMR Experiment
-
Insert Sample: Place the NMR tube into the spinner and insert it into the spectrometer.
-
Lock and Shim: Lock onto the deuterium signal of the D₂O and perform automatic or manual shimming to optimize the magnetic field homogeneity. Poor shimming can lead to broad peaks and reduced peak height.[3]
-
Tune and Match: Tune the 13C and 1H channels of the probe.
-
Load Standard Parameters: Load a standard 1D 13C experiment with proton decoupling.
-
Set Acquisition Parameters: Modify the acquisition parameters according to Table 1. Start with a number of scans (ns) of 1024.
-
Acquire Data: Start the acquisition.
-
Process Data: After the acquisition is complete, perform a Fourier transform. Apply a line broadening (lb) of 1-2 Hz using an exponential window function. Phase and baseline correct the spectrum.
-
Evaluate SNR: If the SNR is insufficient, increase the number of scans and re-acquire the data.
Visualizations
Caption: Troubleshooting workflow for low SNR.
Caption: Polarization transfer principle.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 5. nmr-bio.com [nmr-bio.com]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
- 7. books.rsc.org [books.rsc.org]
- 8. di.univr.it [di.univr.it]
- 9. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 10. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
Technical Support Center: Addressing Purity Issues with Commercially Available DL-Aspartic acid-¹³C
Welcome to our technical support center for researchers, scientists, and drug development professionals working with commercially available DL-Aspartic acid-¹³C. This guide provides troubleshooting advice and answers to frequently asked questions to help you identify and resolve purity issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities I might encounter in commercially available DL-Aspartic acid-¹³C?
A1: Commercially available DL-Aspartic acid-¹³C can contain several types of impurities that may affect experimental outcomes. These can be broadly categorized as:
-
Chemical Impurities: These can arise from the synthetic process and may include starting materials, reagents, or byproducts. For ¹³C-labeled aspartic acid, potential impurities could be related to the labeled precursors used in synthesis.[1][2][3]
-
Enantiomeric Impurities: Since you are working with a DL-racemic mixture, the primary concern is the accurate 1:1 ratio of D- and L-enantiomers. An imbalance in this ratio can be considered an impurity if a specific racemic composition is required.
-
Positional Isomers: During the synthesis of specifically labeled aspartic acid (e.g., DL-Aspartic acid-1-¹³C), isomers with the ¹³C label at other carbon positions (e.g., -2-¹³C, -3-¹³C, or -4-¹³C) can be formed as byproducts.
-
Related Amino Acids and Degradation Products: Other amino acids or degradation products may be present. For instance, aspartic acid can isomerize to isoaspartic acid under certain conditions.[4][5][6][7][8][9][10]
Q2: How can I assess the purity of my DL-Aspartic acid-¹³C sample?
A2: Several analytical techniques can be employed to assess the chemical, enantiomeric, and isotopic purity of your sample:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for determining the enantiomeric ratio of D- and L-aspartic acid.[11] HPLC coupled with UV and Charged Aerosol Detection (CAD) can be used for profiling other chemical impurities like related carboxylic acids and other amino acids.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the chemical structure and the position of the ¹³C label.[6][9][10][12] The presence of unexpected signals can indicate impurities.
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), can confirm the molecular weight and isotopic enrichment. Fragmentation patterns can also help in identifying structural isomers.[4][5][13]
-
Capillary Electrophoresis (CE): CE is another effective method for the chiral separation of amino acid enantiomers.[14]
Q3: My experimental results are inconsistent. Could impurities in DL-Aspartic acid-¹³C be the cause?
A3: Yes, impurities can significantly impact experimental results. For example:
- Inaccurate Quantification: If you are using the labeled compound as an internal standard, the presence of unlabeled aspartic acid or other impurities will lead to incorrect quantification.
- Altered Biological Activity: If the D- to L-enantiomer ratio is not as expected, it could affect biological assays, as enantiomers often have different biological activities.
- Incorrect Metabolite Tracking: The presence of positional isomers will lead to erroneous conclusions in metabolic flux analysis studies.
Q4: How should I store my DL-Aspartic acid-¹³C to maintain its purity?
A4: To ensure the long-term stability of your ¹³C-labeled aspartic acid, it is recommended to store it as a dry powder in a cool, dark, and dry place, preferably at -20°C or lower for long-term storage.[15][16] Avoid repeated freeze-thaw cycles of solutions. If you need to prepare a stock solution, it is best to aliquot it into smaller volumes for single use to minimize contamination and degradation. While amino acid solutions can be stable for several weeks at 4°C, some amino acids are more prone to degradation.
Troubleshooting Guides
Issue 1: Suspected Enantiomeric Imbalance
Symptoms:
-
Inconsistent results in bioassays that are sensitive to chirality.
-
Unexpected peak ratios in chiral chromatography.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting suspected enantiomeric imbalance.
Corrective Actions:
-
Confirm with a secondary method: If possible, use an alternative chiral separation technique (e.g., if you used HPLC, try CE) to confirm the results.
-
Purification: If a significant enantiomeric imbalance is confirmed, consider purification methods such as preparative chiral chromatography or diastereomeric salt crystallization.[17]
-
Contact Supplier: Reach out to the supplier with your analytical data to inquire about the expected enantiomeric purity of the batch you received.
Issue 2: Presence of Unknown Peaks in NMR or LC-MS
Symptoms:
-
Unexpected signals in ¹H or ¹³C NMR spectra.
-
Additional peaks in LC-MS chromatograms that do not correspond to the expected mass of DL-Aspartic acid-¹³C.
Troubleshooting Workflow:
References
- 1. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 13C-enriched amino acids with 13C-depleted insoluble organic matter in a formose-type reaction in the early solar system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differentiating aspartic acid isomers and epimers with charge transfer dissociation mass spectrometry (CTD-MS) - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Aspartic Acid Isomerization Characterized by High Definition Mass Spectrometry Significantly Alters the Bioactivity of a Novel Toxin from Poecilotheria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Differentiating alpha- and beta-aspartic acids by electrospray ionization and low-energy tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Detecting aspartate isomerization and backbone cleavage after aspartate in intact proteins by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. 1H-NMR studies of synthetic peptide analogues of calcium-binding site III of rabbit skeletal troponin C: effect on the lanthanum affinity of the interchange of aspartic acid and asparagine residues at the metal ion coordinating positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Method for on-line derivatization and separation of aspartic acid enantiomer in pharmaceuticals application by the coupling of flow injection with micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chempep.com [chempep.com]
- 17. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Prevent Metabolic Scrambling of the 13C Label from DL-Aspartic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during 13C isotope tracing experiments with DL-Aspartic acid, focusing on the prevention of metabolic label scrambling.
Frequently Asked Questions (FAQs)
Q1: What is metabolic scrambling of the 13C label from DL-Aspartic acid?
A1: Metabolic scrambling refers to the redistribution of the 13C isotope from the labeled aspartic acid molecule to other metabolites through various biochemical reactions. When you introduce 13C-labeled aspartic acid into a biological system, the goal is typically to trace its direct metabolic fate. However, enzymes such as aminotransferases can transfer the labeled carbon backbone of aspartate to other molecules, leading to the appearance of the 13C label in unexpected metabolites. This "scrambling" can complicate the interpretation of metabolic flux data by diluting the isotopic enrichment in the intended pathway and introducing it into others.
Q2: What are the primary metabolic pathways responsible for the scrambling of the 13C label from aspartic acid?
A2: The primary route for aspartic acid metabolism and subsequent label scrambling is through its reversible conversion to oxaloacetate, a key intermediate in the tricarboxylic acid (TCA) cycle. This reaction is catalyzed by aspartate aminotransferase (AST), also known as glutamic-oxaloacetic transaminase (GOT). Once the 13C label enters the TCA cycle as oxaloacetate, it can be incorporated into numerous other metabolites, including citrate, malate, fumarate, and glutamate. This extensive distribution of the label throughout central carbon metabolism is the main reason for scrambling.
Q3: How does the use of a DL-racemic mixture of aspartic acid affect my experiment?
A3: Most mammalian enzymes are stereospecific and primarily metabolize the L-enantiomer of amino acids. While L-aspartate is readily taken up and metabolized by cells, D-aspartate follows different metabolic pathways and is generally metabolized at a much slower rate. Endogenous D-aspartate has been found to play roles in the nervous and endocrine systems, and its levels are regulated by the enzyme D-aspartate oxidase.[1] The presence of D-aspartic acid in your tracer may lead to lower overall incorporation of the 13C label into the pathways of interest that predominantly utilize L-aspartate. It is crucial to consider that only about 50% of your tracer (the L-aspartate portion) will be actively participating in central carbon metabolism.
Q4: What is the most effective strategy to prevent metabolic scrambling of the 13C label from aspartic acid?
A4: The most effective strategy is the use of a metabolic inhibitor that specifically targets the key enzyme responsible for scrambling: aspartate aminotransferase (AST/GOT). Aminooxyacetate (AOA) is a well-characterized inhibitor of aminotransferases and can be used to significantly reduce the conversion of aspartate to oxaloacetate, thereby minimizing the entry of the 13C label into the TCA cycle and its subsequent scrambling.[2][3][4][5][6]
Troubleshooting Guides
Problem 1: Significant 13C label scrambling is observed in TCA cycle intermediates and other amino acids.
Cause: Uninhibited activity of aspartate aminotransferase (AST/GOT) is converting the 13C-labeled aspartate into 13C-labeled oxaloacetate, which then enters the TCA cycle.
Solution: Implement the use of an aminotransferase inhibitor, such as aminooxyacetate (AOA), in your experimental protocol.
Experimental Protocol: Using Aminooxyacetate (AOA) to Inhibit Aspartate Aminotransferase
This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.
Materials:
-
13C-labeled DL-Aspartic acid
-
Aminooxyacetate (AOA) (Sigma-Aldrich or equivalent)
-
Your cell line of interest and appropriate culture medium
-
Standard cell culture equipment
-
Metabolite extraction reagents (e.g., ice-cold methanol, water, chloroform)
-
Analytical instrumentation for measuring isotopic enrichment (e.g., GC-MS, LC-MS)
Procedure:
-
Cell Culture: Plate your cells and grow them to the desired confluency under your standard culture conditions.
-
AOA Pre-treatment:
-
Prepare a stock solution of AOA in a suitable solvent (e.g., water or PBS).
-
Approximately 1-2 hours before introducing the 13C-labeled aspartic acid, replace the culture medium with fresh medium containing the desired concentration of AOA. A typical starting concentration is in the range of 5-20 µM, but this should be optimized for your cell line to minimize toxicity while achieving effective inhibition.
-
-
13C Labeling:
-
After the pre-treatment period, replace the AOA-containing medium with fresh medium that includes both AOA (at the same concentration) and your 13C-labeled DL-Aspartic acid.
-
Incubate the cells for the desired labeling period. This can range from a few hours to 24 hours, depending on the metabolic flux rates of your system.
-
-
Metabolite Extraction:
-
At the end of the labeling period, rapidly quench metabolism and extract the intracellular metabolites using a standard protocol (e.g., a cold methanol-water-chloroform extraction).
-
-
Analysis:
-
Analyze the metabolite extracts using GC-MS or LC-MS to determine the mass isotopomer distributions of aspartic acid and other key metabolites (e.g., malate, citrate, glutamate).
-
Expected Outcome: In the presence of AOA, you should observe a significant reduction in the incorporation of the 13C label into TCA cycle intermediates and other amino acids derived from the TCA cycle. The isotopic enrichment should be predominantly confined to aspartic acid and its immediate downstream products that do not involve transamination.
Problem 2: Low incorporation of the 13C label into intracellular metabolites.
Cause 1: Use of DL-Aspartic Acid. As mentioned in the FAQs, D-aspartic acid is not readily metabolized by most mammalian cells.[7] Therefore, only the L-aspartate in your tracer is being efficiently utilized, effectively halving the concentration of the active tracer.
Solution 1: If possible, switch to a tracer that is exclusively L-aspartic acid. If you must use the DL-racemic mixture, be aware that the effective concentration of the metabolically active tracer is 50% of the total concentration. You may need to increase the total concentration of the DL-aspartic acid tracer to achieve the desired level of label incorporation from the L-enantiomer.
Cause 2: Cell Health and Viability. Poor cell health can lead to reduced metabolic activity and consequently, lower uptake and incorporation of the labeled substrate.
Solution 2:
-
Ensure that your cells are healthy and in the exponential growth phase before starting the labeling experiment.
-
Check for any signs of stress or toxicity, especially when using metabolic inhibitors like AOA. Perform a dose-response curve to determine the optimal, non-toxic concentration of AOA for your specific cell line.
Cause 3: Isotopic Dilution from Unlabeled Sources. The 13C-labeled aspartic acid can be diluted by pre-existing unlabeled pools of aspartate within the cells or from unlabeled aspartate present in the culture medium.
Solution 3:
-
If your culture medium contains unlabeled aspartic acid, consider using a custom medium that lacks this amino acid for the duration of the labeling experiment.
-
Pre-condition the cells in the aspartate-free medium for a short period before adding the 13C tracer to help deplete the intracellular unlabeled pool.
Data Presentation
The following table summarizes the expected qualitative changes in the mass isotopomer distributions (MIDs) of key metabolites when using 13C-aspartate with and without an aminotransferase inhibitor like AOA. The "M+n" notation refers to the mass isotopologue with 'n' 13C atoms.
| Metabolite | Expected MID without AOA | Expected MID with AOA | Rationale |
| Aspartate | High M+4 | High M+4 | The labeled tracer is present in both conditions. |
| Malate | Increased M+4 | M+4 close to natural abundance | AOA blocks the conversion of aspartate to oxaloacetate, preventing the label from entering the TCA cycle to form malate. |
| Citrate | Increased M+4 | M+4 close to natural abundance | Similar to malate, the label is prevented from forming oxaloacetate, a precursor for citrate synthesis. |
| Glutamate | Increased M+4 | M+4 close to natural abundance | Glutamate is formed from α-ketoglutarate, a TCA cycle intermediate. Blocking the entry of the label into the cycle prevents its incorporation into glutamate. |
Visualizations
The following diagrams illustrate the metabolic pathways involved in aspartate metabolism and the strategy to prevent label scrambling.
References
- 1. New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Targeting Glutamine Metabolism in Breast Cancer with Aminooxyacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting Glutamine Metabolism in Breast Cancer with Aminooxyacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biochemistry of D-aspartate in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the detection of downstream metabolites from DL-Aspartic acid-13C
Welcome to the technical support center for enhancing the detection of downstream metabolites from DL-Aspartic acid-13C. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate common challenges in stable isotope tracing studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary downstream metabolites I should expect to see from this compound?
When you introduce 13C-labeled aspartic acid to your system, it will primarily enter the Tricarboxylic Acid (TCA) cycle. The labeled carbon atoms can be traced through various intermediates. Key downstream metabolites include:
-
TCA Cycle Intermediates: Oxaloacetate, malate, fumarate, succinate, citrate, and alpha-ketoglutarate.[1]
-
Related Amino Acids: Glutamate, glutamine, and alanine, which are generated through transamination reactions linked to the TCA cycle.[2]
-
Other Metabolites: Lactate can also become labeled.[2]
Q2: What is the difference between a mass isotopologue and an isotopomer, and why is it important?
This distinction is critical for detailed pathway analysis.
-
Isotopologues are molecules that differ only in their isotopic composition, resulting in a different overall mass. For a metabolite with four carbons, you can detect M+0 (unlabeled), M+1, M+2, M+3, and M+4 forms.[3]
-
Isotopomers are molecules with the same number of isotopic labels but in different positions. For example, an M+1 labeled metabolite is a single isotopologue, but the 13C could be on any of the carbon atoms, each representing a different isotopomer.[3]
Standard mass spectrometry (MS) measures isotopologue distributions, while techniques like Nuclear Magnetic Resonance (NMR) or tandem mass spectrometry (MS/MS) are required to resolve specific isotopomers.[3][4] Knowing the exact position of the label (the isotopomer) can provide much deeper insight into pathway activity and resolve ambiguities that arise when different pathways produce the same isotopologue.[4]
Q3: Which analytical method is better for my experiment: Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR)?
The choice depends on your experimental goals, sample amount, and required level of detail.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Sensitivity | Excellent, requires less sample material.[4] | Lower sensitivity, requires more sample.[4] |
| Isotopomer Resolution | Generally reports isotopologues (mass distribution). Tandem MS (MS/MS) can provide some isotopomer data.[3][4] | Excellent at resolving the specific position of 13C labels (isotopomers).[4][5] |
| Throughput | Generally higher. | Generally lower. |
| Primary Use Case | Quantifying the fractional abundance of labeled metabolites (isotopologue distribution) and overall pathway engagement.[1][6] | Precisely determining carbon atom transitions and resolving fluxes through specific pathways.[5][7] |
Q4: How long should I incubate my cells with the 13C-aspartate tracer to reach isotopic steady state?
Isotopic steady state is reached when the isotopic enrichment in a metabolite becomes constant over time.[3] The time required varies significantly depending on the metabolic pathway and the pool size of the intermediates.
-
Glycolysis: Can reach steady state within minutes.[3]
-
TCA Cycle: Typically takes several hours to reach isotopic steady state.[3][8]
-
Nucleotides: May take up to 24 hours.[8]
It is recommended to perform a time-course experiment (e.g., sampling at 1, 4, 8, and 12 hours) to determine the optimal labeling time for your specific system and metabolites of interest.[3]
Troubleshooting Guide
Problem: I am not detecting any labeled downstream metabolites.
-
Potential Cause 1: Inefficient Cellular Uptake.
-
Solution: Verify that your cell type expresses aspartate transporters. Ensure the concentration of this compound in the medium is adequate.
-
-
Potential Cause 2: Insufficient Incubation Time.
-
Potential Cause 3: Rapid Metabolite Turnover and Degradation.
Problem: The signal for my labeled metabolites is very low.
-
Potential Cause 1: Inefficient Extraction.
-
Potential Cause 2: Low Instrument Sensitivity.
-
Potential Cause 3: Low Abundance of Metabolites.
-
Solution: Increase the starting number of cells or the amount of tissue to increase the total metabolite pool size.
-
References
- 1. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of [U-(13)C]aspartate by astroglial cultures: nuclear magnetic resonance analysis of the culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive isotopomer analysis of glutamate and aspartate in small tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C-Formylation for Improved NMR Profiling of Amino Metabolites in Biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Sample Preparation and Data Analysis for NMR-Based Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 8. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Platforms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected peak splitting in DL-Aspartic acid-13C NMR
Welcome to the technical support center for the analysis of DL-Aspartic Acid using ¹³C NMR spectroscopy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments, with a particular focus on unexpected peak splitting.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing more than the expected four peaks in the ¹³C NMR spectrum of DL-Aspartic acid?
A: Unexpected peak splitting or the appearance of additional peaks in the ¹³C NMR spectrum of DL-Aspartic acid can arise from several factors. The most common causes include:
-
¹³C-¹⁴N Coupling: The α-carbon (Cα) is directly bonded to a nitrogen-14 (¹⁴N) atom. ¹⁴N is a quadrupolar nucleus (spin I=1), which can cause splitting or broadening of the attached carbon's signal.
-
pH Effects: DL-Aspartic acid has three ionizable groups (two carboxylic acids and one amine). The protonation state of these groups is pH-dependent. If the sample pH is not carefully controlled, a mixture of ionic species can exist in solution, leading to multiple peaks for each carbon.
-
Incomplete Proton Decoupling: Standard ¹³C NMR spectra are acquired with broadband proton decoupling to simplify the spectrum to single peaks for each carbon. If this decoupling is inefficient, residual ¹³C-¹H coupling can cause splitting.
-
Sample Concentration: High concentrations can lead to viscosity-induced peak broadening, which might obscure or mimic splitting.
Q2: How does pH affect the ¹³C NMR spectrum of DL-Aspartic acid?
A: The chemical shifts of the carbon atoms in DL-Aspartic acid, particularly those near the ionizable groups (Cα, Cβ, and the carboxyl carbons), are sensitive to the pH of the solution.[1] As the pH changes, the protonation state of the amino and carboxyl groups changes, altering the electronic environment of the nearby carbons and thus their resonance frequencies. At a pH corresponding to the pKa of an ionizable group, you may observe significant peak broadening or even two distinct peaks if the rate of proton exchange is slow on the NMR timescale.
Q3: What should the peaks in a standard, proton-decoupled ¹³C NMR spectrum of DL-Aspartic acid look like?
A: In a properly acquired, proton-decoupled ¹³C NMR spectrum under optimal conditions (e.g., buffered pH), you should expect to see four sharp, single peaks (singlets) corresponding to the four unique carbon atoms in the molecule. However, the peak for the α-carbon may appear broadened due to the influence of the adjacent ¹⁴N nucleus.
Q4: Can the racemic nature of DL-Aspartic acid cause peak splitting?
A: In a standard achiral NMR solvent (like D₂O), the D- and L-enantiomers of aspartic acid are chemically equivalent and will have identical chemical shifts, resulting in a single set of four peaks. Peak splitting due to the presence of both enantiomers would only occur if a chiral solvent or a chiral resolving agent is used, which would create diastereomeric interactions.
Troubleshooting Guide: Unexpected Peak Splitting
This guide provides a systematic approach to diagnosing the cause of unexpected peak splitting in the ¹³C NMR spectrum of DL-Aspartic acid.
Initial Observation: More than four peaks or broad/split peaks are observed.
Below is a workflow to help identify the root cause of the issue.
Caption: A step-by-step workflow for troubleshooting unexpected peak splitting in the ¹³C NMR of DL-Aspartic acid.
Troubleshooting Steps in Detail
| Potential Cause | Symptoms | Diagnostic Action | Expected Outcome if Cause is Correct |
| Unstable or Inappropriate pH | Multiple peaks for carboxyl carbons and Cα, Cβ. Peaks may be broad. | Measure the pH of the NMR sample. Adjust the pH to be at least 1-2 pH units away from the pKa values of aspartic acid (pKa₁ ≈ 1.9, pKa₂ ≈ 3.7, pKa₃ ≈ 9.6). Use a suitable buffer (e.g., phosphate buffer for neutral pH). | The multiple peaks should coalesce into single, sharp peaks at the new, stable pH. |
| ¹³C-¹⁴N Coupling | The α-carbon (Cα) peak is broad, or in some cases, a poorly resolved 1:1:1 triplet. | Acquire the spectrum at a higher temperature (e.g., 40-50 °C).[2][3] Increased temperature can increase the rate of ¹⁴N quadrupolar relaxation, effectively decoupling it from the ¹³C nucleus. | The Cα peak should sharpen significantly as the temperature increases. |
| Incomplete ¹H Decoupling | Peaks appear as multiplets (doublets, triplets, etc.) consistent with the number of attached protons (n+1 rule). For example, Cα and Cβ would be doublets, and the carboxyl carbons would be singlets. | Check the spectrometer's decoupling settings. Increase the decoupling power if possible. Alternatively, run a gated decoupling experiment to confirm C-H coupling. | Increasing decoupling power should cause the multiplets to collapse into singlets. A gated decoupling experiment will show enhanced splitting, confirming C-H coupling. |
| Sample Concentration Too High | All peaks are broad, and resolution is generally poor. | Dilute the sample. | Peaks should become sharper and better resolved upon dilution. |
| Presence of an Impurity | Sharp, unexpected peaks that do not correspond to any of the DL-Aspartic acid carbons. | Check the purity of the sample using another analytical technique (e.g., LC-MS). | The impurity can be identified and the sample repurified if necessary. |
Quantitative Data
The chemical shifts of DL-Aspartic acid are highly dependent on the pH of the solution. The following table summarizes approximate ¹³C chemical shifts at different pH values in D₂O, referenced to an external standard.
| Carbon Atom | Structure | Acidic pH (~1) (ppm) | Neutral pH (~7.4) (ppm) | Basic pH (~13) (ppm) |
| Cα | -C H(NH₃⁺)- | ~51.5 | ~54.9[4] | ~56.0 |
| Cβ | -C H₂- | ~35.0 | ~39.3[4] | ~42.5 |
| α-COOH | -CH(C OOH) | ~173.0 | ~177.0[4] | ~182.0 |
| β-COOH | -CH₂(C OOH) | ~175.0 | ~180.3[4] | ~184.5 |
Note: Chemical shifts are approximate and can vary slightly based on concentration, temperature, and the specific buffer used.
Experimental Protocols
Protocol 1: Standard ¹³C NMR of DL-Aspartic Acid at Neutral pH
1. Sample Preparation:
- Weigh approximately 20-30 mg of DL-Aspartic acid.
- Dissolve the sample in 0.6-0.7 mL of Deuterium Oxide (D₂O).
- Prepare a 1 M solution of sodium phosphate buffer in D₂O at pH 7.4.
- Add 50 µL of the phosphate buffer to the sample solution to maintain a stable pH.
- Vortex the sample until fully dissolved.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Setup:
- Insert the sample into the spectrometer.
- Lock the spectrometer on the deuterium signal of D₂O.
- Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical lock signal.
- Tune and match the ¹³C and ¹H channels of the probe.
3. Data Acquisition (Example for a 400 MHz Spectrometer):
- Pulse Program: Use a standard pulse program with proton decoupling (e.g., zgpg30 on Bruker instruments).
- Acquisition Time (AQ): ~1.0 - 1.5 seconds.
- Relaxation Delay (D1): 2.0 seconds.
- Number of Scans (NS): 1024 or more, depending on the desired signal-to-noise ratio.
- Spectral Width (SW): ~200-250 ppm.
- Temperature: 298 K (25 °C).
4. Data Processing:
- Apply a Fourier transform to the Free Induction Decay (FID).
- Phase the spectrum to ensure all peaks have a positive, absorptive lineshape.
- Reference the spectrum. If an internal standard like DSS is not used, the solvent signal can be used as a rough reference, though this is less accurate.
- Apply a line broadening factor (e.g., 1-2 Hz) if necessary to improve the signal-to-noise ratio.
Protocol 2: Variable Temperature (VT) Experiment to Diagnose ¹³C-¹⁴N Coupling
1. Initial Setup:
- Prepare and acquire a standard ¹³C NMR spectrum at 298 K (25 °C) as described in Protocol 1. Note the line width of the Cα peak.
2. High-Temperature Acquisition:
- Using the spectrometer's temperature control unit, increase the sample temperature to 313 K (40 °C).
- Allow the temperature to equilibrate for 5-10 minutes.
- Re-shim the magnetic field at the new temperature.
- Acquire another ¹³C NMR spectrum using the same parameters as the initial experiment.
- Compare the line width of the Cα peak in the 298 K and 313 K spectra. A significant sharpening of the peak at the higher temperature is indicative of broadening due to ¹⁴N quadrupolar relaxation.[2][3]
Signaling Pathways and Workflows
The following diagram illustrates the relationship between experimental conditions and the resulting spectral appearance, focusing on the primary causes of peak splitting.
Caption: Relationship between common experimental issues and their effects on the ¹³C NMR spectrum of DL-Aspartic acid.
References
- 1. 13C-nuclear magnetic resonance studies of 85% 13C-enriched amino acids and small peptides. pH effects on the chemical shifts, coupling constants, kinetics of cis-trans isomerisation and conformation aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000191) [hmdb.ca]
Minimizing isotopic effects of DL-Aspartic acid-13C in kinetic studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DL-Aspartic acid-13C in kinetic studies. Our goal is to help you minimize and correctly interpret kinetic isotope effects (KIEs) in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a Kinetic Isotope Effect (KIE) and why is it a concern when using 13C-labeled aspartic acid?
A kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its heavier isotopes.[1] In your case, this involves replacing a standard carbon-12 (¹²C) with carbon-13 (¹³C) in the DL-Aspartic acid molecule. Because ¹³C forms slightly stronger chemical bonds than ¹²C, a reaction that involves breaking a bond to this carbon atom may proceed more slowly.[2] The rate of a reaction involving a ¹²C-H bond is typically only about 4% faster than the corresponding ¹³C-H reaction.[1] While often small, this effect can be significant enough to influence the interpretation of kinetic data, especially in high-precision studies like metabolic flux analysis or when elucidating enzymatic reaction mechanisms.[2][3]
Q2: Is the ¹³C KIE for DL-Aspartic Acid always negligible?
No, it should not be assumed to be negligible without investigation. While heavy-atom KIEs (involving C, N, O) are much smaller than deuterium KIEs, they can provide critical information about the rate-determining step of a reaction.[4][5] For enzymes that process aspartate, such as aspartate aminotransferase, ¹³C KIEs have been used to identify steps like Cα-H bond cleavage or ketimine hydrolysis as being part of the rate-limiting process.[3] In fields like ¹³C-metabolic flux analysis (¹³C-MFA), neglecting KIEs can introduce structural errors into the model and reduce the accuracy of the determined metabolic fluxes.[2]
Q3: What is the difference between a primary and a secondary KIE in the context of ¹³C-aspartic acid?
-
A primary KIE is observed when the bond to the isotopically labeled carbon atom is broken or formed in the rate-determining step of the reaction.[4] For example, if the C2-C3 bond of aspartic acid were cleaved in the slowest step, a significant primary KIE would be expected at these positions.
-
A secondary KIE occurs when the labeled carbon atom is not directly involved in bond-breaking or formation in the rate-determining step.[4] These effects are typically smaller and result from changes in the vibrational environment of the isotopic center as the reaction proceeds from reactant to transition state, such as a change in hybridization (e.g., sp³ to sp²).[6]
Q4: Which experimental factors can alter the observed ¹³C KIE?
Several factors can influence the magnitude of the KIE:
-
Temperature: The KIE is temperature-dependent. As temperature increases, the magnitude of the KIE generally decreases. In some complex reactions, temperature dependence can be anomalous, showing inflections or inversions.[7]
-
pH: For enzyme-catalyzed reactions, pH can alter the protonation state of the enzyme and substrate, potentially changing the rate-limiting step and therefore the observed KIE.
-
Reaction Mechanism: The specific enzymatic or chemical mechanism is the primary determinant. If the isotopically sensitive step is not rate-limiting, the observed KIE may be suppressed or "masked" by other, slower steps like substrate binding or product release.[1][8]
-
Position of the Label: The KIE will be most pronounced at the specific carbon atom(s) undergoing a chemical change in the rate-determining step. Labeling a carbon that is remote from the reaction center will likely result in a negligible KIE.
Troubleshooting Guide
Problem: My reaction rate with ¹³C-labeled DL-Aspartic Acid is unexpectedly slower than with the unlabeled compound.
-
Possible Cause 1: Primary Kinetic Isotope Effect.
-
Explanation: You are likely observing a normal primary ¹³C KIE, which indicates that a bond to the labeled carbon is being broken or formed in the rate-limiting step of your reaction. A ¹²C-containing molecule reacts faster than a ¹³C-containing one.[1]
-
Solution: This is not an error, but a result that provides mechanistic insight. Quantify the KIE (the ratio of rates, k_¹²C / k_¹³C) to understand its magnitude. This effect must be accounted for in your kinetic model.
-
-
Possible Cause 2: Impurities in the Labeled Substrate.
-
Explanation: The synthesized ¹³C-labeled aspartic acid may contain chemical or stereoisomeric impurities (e.g., D-aspartic acid if your enzyme is L-specific) that act as inhibitors or are not substrates, thus lowering the overall observed reaction rate.
-
Solution: Verify the purity of your ¹³C-labeled DL-Aspartic acid using methods like NMR, HPLC, and mass spectrometry. Ensure the chemical and chiral purity meets the requirements of your experimental system.
-
Problem: I am observing inconsistent or non-reproducible kinetic data.
-
Possible Cause 1: Aspartimide Formation or Isomerization.
-
Explanation: Aspartic acid residues are prone to non-enzymatic side reactions, such as dehydration to form a succinimide intermediate (aspartimide).[9][10] This intermediate can then hydrolyze to form a mixture of L-aspartyl and L-isoaspartyl linkages, as well as their D-enantiomers.[9] These different isomers may have different reactivities with your enzyme, leading to complex and inconsistent kinetics.
-
Solution: Analyze your substrate stock and reaction mixtures over time for the presence of isomers using high-resolution mass spectrometry or HPLC.[9] Prepare fresh solutions and control pH and temperature to minimize spontaneous degradation.
-
-
Possible Cause 2: Isotopic Scrambling or Dilution.
-
Explanation: The ¹³C label may be lost or diluted through exchange reactions or contamination with unlabeled aspartic acid. Common problems in tracer experiments can include dilution, randomization, and recycling of isotopes.[11]
-
Solution: Ensure all labware is scrupulously clean. When using mass spectrometry or NMR to determine isotopic enrichment, run a control sample of your labeled material to confirm its initial isotopic purity.
-
Problem: My ¹³C-Metabolic Flux Analysis (¹³C-MFA) results seem incorrect.
-
Possible Cause: Neglecting the Kinetic Isotope Effect.
-
Explanation: Many ¹³C-MFA models assume that KIEs are negligible. However, for enzymes that catalyze carbon-carbon bond-breaking reactions, significant isotope effects are common.[2] This can lead to incorrect predictions of labeling patterns and, consequently, inaccurate flux calculations.
-
Solution: Use literature values for known KIEs of enzymes in your metabolic network to refine your model. If the KIE for a key enzyme is unknown, consider performing a competitive KIE experiment (see protocols below) to measure it. Incorporating KIEs into the isotopomer balance equations will improve the accuracy of your flux determination.[2]
-
Experimental Protocols & Data
Protocol 1: Competitive KIE Measurement by NMR Spectroscopy
This method is used to precisely measure a KIE by analyzing the change in isotopic ratio in a single reaction containing both labeled and unlabeled substrate.
-
Prepare Reaction Mixture: Create a mixture containing the unlabeled ("light") DL-Aspartic acid and the ¹³C-labeled ("heavy") DL-Aspartic acid. A 1:1 molar ratio is common. The substrate should be at natural abundance or slightly enriched.[12][13]
-
Initial Sample (t=0): Take an aliquot of the mixture before initiating the reaction. This sample will be used to determine the precise starting isotopic ratio (R₀).
-
Initiate Reaction: Start the reaction by adding the enzyme or catalyst. Run the reaction under controlled conditions (temperature, pH).
-
Quench Reaction: Stop the reaction at a specific time point (e.g., ~50% completion). For high precision, it is often better to let the reaction proceed to high conversion (>70%) and analyze the remaining starting material.[13]
-
Isolate Substrate: Purify the unreacted DL-Aspartic acid from the reaction mixture.
-
NMR Analysis: Acquire a quantitative ¹³C NMR spectrum of the initial and final samples. The KIE can be calculated from the change in the ratio of the integrated peak areas corresponding to the labeled and unlabeled positions.
-
Calculation: The KIE is determined using the following equation: KIE = log(1 - f) / log(1 - f*Rₚ/R₀) , where 'f' is the fractional conversion of the reaction, R₀ is the initial isotope ratio, and Rₚ is the isotope ratio in the recovered substrate at fraction 'f'.
Protocol 2: High-Precision KIE Measurement using 2D [¹³C,¹H]-HSQC NMR
This advanced NMR technique offers higher sensitivity and accuracy, requiring only milligram quantities of substrate.[14]
-
Reaction Setup: Prepare and run the competitive reaction as described in Protocol 1.
-
NMR Acquisition: Instead of a standard 1D ¹³C NMR, acquire a 2D [¹³C,¹H]-HSQC spectrum. This experiment correlates each carbon with its attached proton(s), providing superior signal dispersion and sensitivity.[14]
-
Data Analysis: The ratio of ¹³C to ¹²C at a specific position is determined by analyzing the cross-peaks in the HSQC spectrum. The presence of an adjacent ¹³C will cause a splitting of the ¹H-¹³C cross-peak, allowing for precise quantification of isotopic ratios.[14]
-
Calculation: Use the same formula as in Protocol 1 with the isotopic ratios derived from the HSQC data. This method can achieve standard deviations as low as 0.02%.[8]
Data Presentation
Table 1: Example of High-Precision ¹³C KIEs Measured by 2D HSQC NMR for an Enzyme Reaction *
| Labeled Carbon Position | Observed KIE (k_light / k_heavy) | Standard Deviation | Mechanistic Implication |
| C-2 | 1.0031 | 0.0004 | Small secondary effect; minor change at this position in the TS. |
| C-3 | 1.0303 | 0.0012 | Significant primary effect; suggests C-C bond cleavage involves C3. |
| C-4 | 1.0148 | 0.0002 | Moderate secondary effect; consistent with rehybridization at C4. |
| *Data adapted from the reaction of 1-deoxy-d-xylulose-5-phosphate reductoisomerase.[14] |
Table 2: Interpreting ¹³C KIE Values in Aspartate-Related Enzyme Reactions
| Observed KIE Value | Interpretation | Example Step in Aspartate Metabolism |
| ~1.00 | No isotope effect; the labeled carbon is not involved in the rate-determining step. | Substrate binding or product release is fully rate-limiting. |
| 1.01 - 1.02 | Small, normal secondary KIE. | Change in bond hybridization (sp² to sp³) at the labeled carbon near the reaction center. |
| 1.03 - 1.06 | Significant, normal primary KIE. | The C-C or C-N bond to the labeled carbon is being broken in the rate-determining step.[3] |
| < 1.00 | Inverse KIE. | A bond to the labeled carbon is becoming stiffer in the transition state (e.g., sp² to sp³ change). |
Visual Guides
Caption: Conceptual energy diagram illustrating the Kinetic Isotope Effect.
Caption: Workflow for a competitive kinetic isotope effect experiment.
Caption: Potential isotopically sensitive steps in a reaction pathway.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C and (15)N kinetic isotope effects on the reaction of aspartate aminotransferase and the tyrosine-225 to phenylalanine mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Using kinetic isotope effects to probe the mechanism of adenosylcobalamin-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. Aspartic Acid Isomerization Characterized by High Definition Mass Spectrometry Significantly Alters the Bioactivity of a Novel Toxin from Poecilotheria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. dash.harvard.edu [dash.harvard.edu]
- 13. Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Quantifying DL-Aspartic Acid-¹³C Enrichment
Welcome to the technical support center for the quantification of DL-Aspartic acid-¹³C enrichment. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues users may encounter during the quantification of DL-Aspartic acid-¹³C enrichment.
Q1: I am observing high variability in my LC-MS results between samples. What could be the cause?
A1: High variability in Liquid Chromatography-Mass Spectrometry (LC-MS) results is often due to matrix effects .[1] Components of the sample matrix (e.g., salts, lipids, other metabolites) can co-elute with your analyte and either suppress or enhance its ionization, leading to inconsistent measurements.
Troubleshooting Steps:
-
Sample Dilution: Diluting your sample can mitigate matrix effects by reducing the concentration of interfering compounds.[1]
-
Use of Internal Standards: Incorporating a stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-Aspartic acid) that is not the analyte of interest can help compensate for matrix effects.[2]
-
Improved Sample Preparation: Employ solid-phase extraction (SPE) or other cleanup methods to remove interfering substances before analysis.
-
Chromatographic Optimization: Adjusting the LC gradient, column chemistry, or mobile phase composition can help separate DL-Aspartic acid from interfering matrix components.
Q2: My mass spectrometry data shows overlapping peaks, making it difficult to distinguish between ¹³C-labeled and unlabeled aspartic acid. How can I resolve this?
A2: This issue is likely due to isobaric interference , where different molecules or fragments have the same nominal mass-to-charge ratio (m/z).[3][4]
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry (HRMS): HRMS instruments can distinguish between compounds with very small mass differences, effectively resolving isobaric interferences.[3][5]
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the precursor ions, you can generate unique product ions for your labeled and unlabeled analytes, allowing for specific quantification.[5]
-
Chromatographic Separation: Optimizing your liquid chromatography method can separate isobaric compounds before they enter the mass spectrometer.[2] This is crucial for distinguishing isomers like leucine and isoleucine which cannot be differentiated by MS alone.[2]
-
Ion Mobility Spectrometry (IMS): IMS separates ions based on their size, shape, and charge, providing an additional dimension of separation to resolve isobaric species.[3][6]
Q3: I am struggling with low sensitivity in my ¹³C NMR quantification of DL-Aspartic acid. What can I do to improve it?
A3: The primary challenge with ¹³C NMR is its inherently low sensitivity due to the low natural abundance and small gyromagnetic ratio of the ¹³C nucleus.[7]
Troubleshooting Steps:
-
Increase Scan Number: Averaging a larger number of scans will improve the signal-to-noise ratio.[7]
-
Use Polarization Transfer Techniques: Methods like DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can transfer polarization from ¹H to ¹³C, significantly boosting the ¹³C signal. However, be aware that the enhancement may not be uniform across all carbon nuclei.[7]
-
Higher Magnetic Field Strength: Using a spectrometer with a higher magnetic field will increase sensitivity and spectral dispersion.
-
Cryoprobe: If available, a cryoprobe will dramatically increase the signal-to-noise ratio.
-
Paramagnetic Relaxation Agents: Adding a small amount of a paramagnetic relaxation agent can reduce the longitudinal relaxation times (T1), allowing for shorter delays between pulses and faster acquisition of multiple scans.[8]
Q4: My GC-MS results are not reproducible after derivatization. What are the likely causes?
A4: Inconsistent derivatization is a common issue in Gas Chromatography-Mass Spectrometry (GC-MS) analysis of amino acids.
Troubleshooting Steps:
-
Control Reaction Conditions: Ensure precise control over reaction time, temperature, and reagent concentrations.
-
Anhydrous Conditions: Many derivatization reagents are sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.
-
Sample Purity: Contaminants in the sample can interfere with the derivatization reaction. Include a sample cleanup step before derivatization.
-
Evaluate Different Derivatization Reagents: Two common methods for aspartic acid are trimethylsilylation and tert-butyldimethylsilylation. It may be necessary to evaluate which reagent provides the most stable and reproducible results for your specific application.[9]
Quantitative Data Summary
The following tables summarize typical parameters and potential sources of error in the quantification of DL-Aspartic acid-¹³C enrichment.
Table 1: Common Sources of Quantitative Error and Mitigation Strategies
| Error Source | Analytical Technique | Potential Impact | Mitigation Strategy |
| Matrix Effects [1] | LC-MS | Signal suppression or enhancement, leading to inaccurate quantification. | Sample dilution, use of stable isotope-labeled internal standards, improved sample cleanup (e.g., SPE). |
| Isobaric Interference [3][4] | MS | Overlapping m/z signals, leading to overestimation of enrichment. | High-resolution MS, tandem MS (MS/MS), optimized chromatography, ion mobility spectrometry. |
| Low Sensitivity [7] | ¹³C NMR | Poor signal-to-noise ratio, leading to imprecise quantification. | Increase scan number, use polarization transfer techniques (e.g., DEPT), higher field strength magnet. |
| Incomplete Derivatization | GC-MS | Formation of multiple derivative products, leading to poor reproducibility. | Strict control of reaction conditions (temperature, time), use of anhydrous reagents, sample cleanup. |
| Metabolic Scrambling [5] | In vivo studies | ¹³C label incorporated into unintended positions or other amino acids, complicating enrichment calculation. | Tandem MS to confirm label location, use of high-resolution MS to analyze isotopic fine structure.[5][10] |
Experimental Protocols
Below are detailed methodologies for key experiments in the quantification of DL-Aspartic acid-¹³C enrichment.
Protocol 1: Sample Preparation for LC-MS Analysis
This protocol outlines the steps for preparing biological samples for LC-MS analysis of DL-Aspartic acid-¹³C enrichment.
-
Sample Homogenization:
-
For tissue samples, weigh approximately 50-100 mg and homogenize in 1 mL of ice-cold 80% methanol.
-
For cell cultures, pellet the cells by centrifugation, discard the supernatant, and resuspend in 1 mL of ice-cold 80% methanol per 1-5 million cells.
-
-
Protein Precipitation:
-
Vortex the homogenate vigorously for 1 minute.
-
Incubate on ice for 20 minutes to allow for protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the metabolites, and transfer it to a new microcentrifuge tube.
-
-
Solvent Evaporation:
-
Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).
-
-
Reconstitution:
-
Reconstitute the dried metabolite extract in a suitable volume (e.g., 100 µL) of the initial mobile phase of your LC method (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).
-
Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes to pellet any insoluble debris.
-
-
Transfer to Autosampler Vial:
-
Transfer the final supernatant to an autosampler vial for LC-MS analysis.
-
Protocol 2: Acid Hydrolysis of Proteins for Amino Acid Analysis
This protocol is for liberating individual amino acids from protein samples for subsequent analysis.[11]
-
Sample Preparation:
-
Place a known amount of dried, homogenized proteinaceous sample into a borosilicate vial with a heat- and acid-resistant cap.
-
-
Acid Addition:
-
Add 0.5 mL (for animal tissues) or 2 mL (for plant tissues) of 6 M hydrochloric acid (HCl).
-
-
Inert Atmosphere:
-
Flush the vial with nitrogen gas to remove oxygen, which can degrade certain amino acids.
-
-
Sealing and Hydrolysis:
-
Seal the vial tightly.
-
Place the vial in an oven at 150°C for 70 minutes.
-
-
Drying:
-
After cooling, open the vial in a fume hood and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution:
-
Dissolve the resulting amino acid residue in a suitable solvent (e.g., D₂O for NMR or an appropriate buffer for LC-MS) for analysis.
-
Visualizations
The following diagrams illustrate key workflows and concepts in the quantification of DL-Aspartic acid-¹³C enrichment.
Caption: LC-MS sample preparation and analysis workflow.
Caption: Troubleshooting decision tree for common issues.
References
- 1. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 3. Aspartic Acid Isomerization Characterized by High Definition Mass Spectrometry Significantly Alters the Bioactivity of a Novel Toxin from Poecilotheria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolving isobaric interferences in direct infusion tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delineation of Isomers by the 13C Shifts in Ion Mobility Spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. magritek.com [magritek.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
Best practices for storing and handling DL-Aspartic acid-13C to maintain stability
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling DL-Aspartic acid-13C to maintain its stability and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store solid this compound?
A1: For optimal stability, solid this compound should be stored under the following conditions:
-
Long-term storage (up to 3 years): -20°C.
-
Short-term storage (up to 2 years): 4°C.
-
General laboratory use: Store at room temperature, protected from light and moisture.[1]
Always ensure the container is tightly sealed to prevent moisture absorption.
Q2: How should I store solutions of this compound?
A2: The stability of this compound in solution depends on the storage temperature:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.
It is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Aqueous solutions stored at room temperature are not recommended for storage for more than one day.[2]
Q3: What are the general handling precautions for this compound powder?
A3: When handling the solid compound, it is important to:
-
Use in a well-ventilated area to minimize dust generation and accumulation.[3]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Wash hands thoroughly after handling.
-
Avoid contact with eyes, skin, and clothing.[3]
-
Keep the container tightly closed when not in use.[3]
Q4: In which solvents is this compound soluble?
A4: DL-Aspartic acid has the following solubility characteristics:
-
Water: Soluble (approximately 4.5 g/L).[4]
-
Phosphate-Buffered Saline (PBS, pH 7.2): Approximately 10 mg/mL.[2]
-
1 M HCl: Soluble.[5]
-
1 M NaOH: Soluble (100 mg/mL).[6]
-
Alcohol (Ethanol) and Ether: Insoluble.[4]
The solubility in aqueous solutions is pH-dependent. Using a dilute acid or base can aid in dissolution.[7]
Troubleshooting Guide
Issue 1: The this compound powder is difficult to dissolve.
-
Cause: DL-Aspartic acid has limited solubility in neutral water.
-
Solution:
Issue 2: Inconsistent or unexpected results in mass spectrometry analysis.
-
Cause: This could be due to the natural abundance of 13C in other molecules in your sample, leading to an overestimation of labeling.
-
Solution:
-
Always run an unlabeled control sample to determine the natural isotopic distribution.
-
Use appropriate software to correct for the natural 13C abundance in your experimental samples. This requires the correct molecular formula of your analyte.
-
Issue 3: Low signal intensity of the 13C-labeled compound in analytical instruments.
-
Cause: The concentration of the labeled compound may be too low, or there may be issues with instrument sensitivity.
-
Solution:
-
Ensure that your stock and working solutions are prepared accurately.
-
Optimize instrument parameters, such as ionization source settings, to improve signal intensity.
-
If possible, increase the amount of labeled compound used in your experiment, ensuring it does not introduce unintended biological effects.
-
Issue 4: Incomplete labeling observed in cell culture experiments.
-
Cause: Cells may not have had sufficient time to incorporate the labeled amino acid, or there may be competing unlabeled sources in the media.
-
Solution:
-
Ensure cells are cultured for a sufficient duration (typically several cell cycles) in the presence of this compound to achieve isotopic steady state.[8]
-
Use dialyzed serum in your culture medium to minimize the presence of unlabeled aspartic acid.
-
Verify the complete incorporation of the labeled amino acid through a preliminary mass spectrometry analysis.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Storage Temperature (Solid) | ||
| Long-Term | -20°C (up to 3 years) | |
| Short-Term | 4°C (up to 2 years) | |
| Room Temperature | Recommended for short periods, away from light and moisture. | [1] |
| Storage Temperature (Solution) | ||
| -80°C | Up to 6 months | |
| -20°C | Up to 1 month | |
| Solubility | ||
| Water | 4.5 g/L (4.5 mg/mL) | [4] |
| PBS (pH 7.2) | ~10 mg/mL | [2] |
| 1 M HCl | Soluble | [5] |
| 1 M NaOH | 100 mg/mL | [6] |
| Ethanol | Insoluble | [4] |
| Ether | Insoluble | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
1 M NaOH or 1 M HCl (optional, for aiding dissolution)
-
Calibrated analytical balance
-
Sterile conical tubes or vials
-
Volumetric flasks
-
Sterile filter (0.22 µm)
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. The molecular weight of DL-Aspartic acid is approximately 133.1 g/mol ; however, confirm the exact molecular weight from the certificate of analysis for your 13C-labeled compound.
-
Weigh the powder: In a fume hood or on a balance with a draft shield, carefully weigh the calculated amount of this compound powder.
-
Dissolution: a. Transfer the weighed powder to a volumetric flask. b. Add approximately 80% of the final desired volume of high-purity water. c. Stir the solution. If the powder does not dissolve completely, add 1 M NaOH dropwise while stirring until the solid is fully dissolved. Note the volume of NaOH added. Alternatively, 1 M HCl can be used. d. Bring the solution to the final volume with high-purity water.
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the sterile stock solution into single-use volumes in sterile microcentrifuge tubes or cryovials. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Troubleshooting decision tree for common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. CN112813130A - Production method of D-aspartic acid - Google Patents [patents.google.com]
- 4. Aspartic acid - Wikipedia [en.wikipedia.org]
- 5. ≥99% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. mpbio.com [mpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Metabolic Flux Data: A Comparative Guide to DL-Aspartic acid-¹³C and Other Tracers
For researchers, scientists, and drug development professionals, the accurate quantification of metabolic fluxes is essential for understanding cellular physiology, identifying metabolic bottlenecks, and developing novel therapeutic strategies. ¹³C-Metabolic Flux Analysis (¹³C-MFA) is the gold standard for these quantitative assessments. The selection of an appropriate isotopic tracer is a critical determinant of the precision and accuracy of the resulting flux estimations. This guide provides a comprehensive comparison of methodologies for validating metabolic flux data, with a specific focus on the use of DL-Aspartic acid-¹³C as a tracer, compared to more conventional tracers like ¹³C-glucose and ¹³C-glutamine.
Principles of ¹³C-Metabolic Flux Analysis Validation
The core principle of ¹³C-MFA involves introducing a ¹³C-labeled substrate into a biological system and tracking the incorporation of the ¹³C atoms into various intracellular metabolites. By measuring the isotopic labeling patterns of these metabolites, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can infer the rates of metabolic reactions (fluxes) through a computational model.
-
Goodness-of-fit: Assessing how well the computationally predicted labeling patterns match the experimentally measured data. Statistical tests, such as the chi-squared (χ²) test, are commonly used for this purpose. A statistically acceptable fit indicates that the metabolic model is consistent with the experimental data.
-
Confidence Intervals: Calculating the precision of the estimated fluxes. Narrow confidence intervals indicate a high degree of certainty in the determined flux values.
-
Tracer Selection and Redundancy: The choice of tracer and the use of multiple tracers in parallel experiments can provide complementary information and improve the accuracy and resolution of flux estimations. Using tracers that label different parts of the metabolic network can help to resolve fluxes through converging pathways.
-
Comparison with Orthogonal Data: Validating the flux map by comparing it with other experimental measurements, such as extracellular uptake and secretion rates, or known physiological constraints.
Comparison of ¹³C Tracers for Metabolic Flux Analysis
The choice of a ¹³C-labeled tracer significantly influences the ability to resolve fluxes in different metabolic pathways. While glucose and glutamine are the most commonly used tracers for studying central carbon metabolism, amino acid tracers like DL-Aspartic acid-¹³C can offer unique advantages for probing specific pathways.
| Tracer | Primary Metabolic Pathways Probed | Advantages | Disadvantages |
| [U-¹³C]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle | Provides a global overview of central carbon metabolism by labeling all carbon atoms in glucose. | May not provide sufficient resolution for specific pathways if multiple carbon sources are utilized. |
| [1,2-¹³C₂]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Offers high precision for estimating fluxes through the PPP and glycolysis.[1] | Less effective for resolving fluxes in the TCA cycle compared to other tracers. |
| [U-¹³C₅]Glutamine | TCA Cycle, Anaplerosis, Amino Acid Metabolism | Excellent for probing the TCA cycle and anaplerotic reactions, particularly in cells that heavily rely on glutamine as a carbon source.[1] | Does not provide information on glycolytic fluxes. |
| DL-Aspartic acid-¹³C | TCA Cycle, Amino Acid Metabolism, Pyrimidine Synthesis | Can directly probe the flux through the TCA cycle via its connection to oxaloacetate. Useful for studying amino acid biosynthesis and catabolism. Potentially valuable for investigating pyrimidine synthesis pathways. | As a non-essential amino acid, its uptake and metabolism can be highly cell-type specific. May not label all parts of central carbon metabolism. |
Experimental Protocols
Detailed and rigorous experimental protocols are crucial for obtaining high-quality data for ¹³C-MFA. Below are generalized protocols for a ¹³C-MFA experiment using a labeled tracer.
Protocol 1: General ¹³C-MFA Experimental Workflow
-
Cell Culture and Isotope Labeling:
-
Culture cells in a chemically defined medium to ensure control over nutrient sources.
-
In the exponential growth phase, switch the cells to a medium containing the ¹³C-labeled substrate (e.g., DL-Aspartic acid-¹³C, [U-¹³C]Glucose).
-
Continue the culture until an isotopic steady state is reached, meaning the labeling patterns of intracellular metabolites are stable over time.[2]
-
-
Metabolite Quenching and Extraction:
-
Rapidly quench metabolic activity to prevent changes in metabolite levels during sample processing. This is often achieved by quickly exposing the cells to a cold solvent, such as methanol chilled to -20°C.
-
Extract intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).
-
-
Analysis of Isotopic Labeling:
-
For analysis of proteinogenic amino acids, hydrolyze the protein fraction of the cell pellet (e.g., using 6 M HCl at 100°C for 24 hours).
-
Derivatize the extracted metabolites and hydrolyzed amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common derivatizing agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).
-
Analyze the derivatized samples using GC-MS or LC-MS to determine the mass isotopomer distributions of the metabolites.
-
-
Data Analysis and Flux Calculation:
-
Measure extracellular fluxes (uptake and secretion rates of metabolites) from the culture medium.
-
Use a computational software package (e.g., INCA, Metran) to fit the measured mass isotopomer distributions and extracellular fluxes to a metabolic network model.
-
Perform a statistical analysis to assess the goodness-of-fit and calculate confidence intervals for the estimated fluxes.
-
Protocol 2: Validation of Flux Data using an Alternative Tracer
To further validate the metabolic flux map obtained with one tracer (e.g., DL-Aspartic acid-¹³C), a parallel experiment with a different tracer (e.g., [U-¹³C]Glucose) can be performed.
-
Repeat the ¹³C-MFA experimental workflow (Protocol 1) with the alternative tracer.
-
Independently calculate the metabolic flux map using the data from the alternative tracer.
-
Compare the flux maps obtained from the two different tracers. Consistent flux values for overlapping pathways provide strong validation for the metabolic model and the experimental data. Discrepancies may indicate areas where the metabolic network model needs refinement.
Visualizing Workflows and Pathways
Diagrams are essential for visualizing the complex relationships in metabolic flux analysis.
Caption: A flowchart of the ¹³C-MFA experimental and computational workflow.
Caption: Integration of DL-Aspartic acid-¹³C into central carbon metabolism.
Conclusion
References
Assessing the Accuracy of DL-Aspartic acid-13C4 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative bioanalysis, particularly in drug development and clinical research, the precision and accuracy of analytical methods are paramount. The use of stable isotope-labeled internal standards (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS) is the gold standard for achieving reliable quantification of endogenous molecules like amino acids. This guide provides a comprehensive comparison of DL-Aspartic acid-13C4 as an internal standard, evaluating its performance against other alternatives and presenting supporting experimental data.
The Critical Role of Internal Standards in Quantitative Analysis
Internal standards are essential for correcting variability throughout the analytical workflow, from sample preparation to instrumental analysis. An ideal internal standard should mimic the analyte's chemical and physical properties, ensuring it experiences similar extraction recovery, matrix effects, and ionization efficiency. Stable isotope-labeled standards, such as DL-Aspartic acid-13C4, are considered the most effective as they are chemically identical to the analyte, differing only in mass. This mass difference allows for their distinct detection by the mass spectrometer while ensuring they co-elute and behave similarly to the endogenous analyte.
Performance Comparison: DL-Aspartic acid-13C4 vs. Alternatives
The choice of an internal standard significantly impacts the accuracy and precision of a quantitative assay. Here, we compare the performance of 13C-labeled aspartic acid with other potential internal standards.
Key Performance Parameters:
| Parameter | DL-Aspartic acid-13C4 (13C-IS) | Deuterated (²H) Internal Standard | Analog Internal Standard (Non-isotopic) | Key Findings |
| Chromatographic Co-elution | Excellent co-elution with the native analyte.[1][2] | Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte.[1] | Retention time may differ significantly from the analyte. | The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[1] |
| Accuracy & Precision | High accuracy and precision due to near-identical behavior to the analyte.[3][4] | Can lead to inaccuracies due to chromatographic shifts and potential for deuterium exchange.[3][5] | Lower accuracy and precision as it does not fully compensate for analyte-specific losses and matrix effects.[6] | ¹³C-IS consistently demonstrates lower coefficients of variation (CV%) and bias, leading to more reliable and reproducible quantification.[1] |
| Isotopic Stability | Highly stable, with no risk of isotope exchange during sample preparation or analysis.[2] | Risk of back-exchange of deuterium for hydrogen, which can compromise accuracy.[5] | Not applicable. | The stable nature of the 13C label ensures the integrity of the internal standard throughout the analytical process. |
| Correction for Matrix Effects | Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[1] | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, compromising accurate quantification.[1] | Poor correction for matrix effects as its ionization efficiency can be very different from the analyte. | ¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected. |
Quantitative Data Summary from Method Validation Studies:
While a direct head-to-head comparison study for various aspartic acid internal standards was not found, the following table summarizes typical performance data from validated LC-MS/MS methods for amino acid analysis using 13C-labeled internal standards, which is indicative of the performance expected for DL-Aspartic acid-13C4.
| Validation Parameter | Performance Data | Reference |
| Linearity (R²) | > 0.99 | [7] |
| Accuracy (% Bias) | Within ±15% (typically <10%) | [7] |
| Precision (% CV) | < 15% | [7] |
| Recovery (%) | 85-115% | [7] |
| Lower Limit of Quantification (LLOQ) | Low µmol/L to nmol/L range | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are typical experimental protocols for the quantification of aspartic acid using a stable isotope-labeled internal standard.
Sample Preparation (Plasma)
-
Thaw and Vortex: Thaw plasma samples on ice and vortex gently to ensure homogeneity.
-
Aliquoting: Aliquot 50 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the DL-Aspartic acid-13C4 internal standard working solution (at a known concentration) to each plasma sample, calibrator, and quality control (QC) sample.
-
Protein Precipitation: Add 150 µL of ice-cold methanol or acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate aspartic acid from other matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Aspartic Acid: Monitor a specific precursor-to-product ion transition.
-
DL-Aspartic acid-13C4: Monitor the corresponding mass-shifted precursor-to-product ion transition.
-
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:
-
Specificity and Selectivity: Assessed by analyzing blank matrix samples to ensure no interference at the retention times of the analyte and internal standard.
-
Linearity: Determined by analyzing a series of calibration standards at different concentrations to establish the relationship between the response ratio (analyte peak area / internal standard peak area) and concentration.
-
Accuracy and Precision: Evaluated by analyzing QC samples at multiple concentration levels (low, medium, and high) on different days.
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution.
-
Recovery: Determined by comparing the analyte response in pre-extraction spiked matrix samples to that in post-extraction spiked samples.
-
Stability: Evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. iroatech.com [iroatech.com]
- 5. benchchem.com [benchchem.com]
- 6. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
A Researcher's Guide to Metabolic Tracing: DL-Aspartic Acid-13C vs. Uniformly Labeled 13C-Glucose
In the intricate landscape of metabolic research, stable isotope tracers are indispensable tools for mapping the flow of atoms through complex biochemical networks. By replacing standard atoms with their heavier, non-radioactive counterparts (like ¹³C for ¹²C), scientists can track the fate of nutrients and elucidate the activity of metabolic pathways in real-time. Among the most common tracers are uniformly labeled ¹³C-glucose and ¹³C-labeled amino acids.
This guide provides an objective comparison between two powerful tracers: DL-Aspartic acid-¹³C and uniformly labeled ¹³C-glucose (U-¹³C-glucose) . Understanding their distinct entry points and metabolic fates is crucial for designing experiments that can accurately answer specific biological questions. This comparison is tailored for researchers, scientists, and drug development professionals aiming to leverage stable isotope-resolved metabolomics (SIRM) to its fullest potential.
Metabolic Fates and Tracing Strategies
The utility of a tracer is defined by where it enters the metabolic network and which pathways its labeled atoms can access. Glucose and aspartate enter central carbon metabolism at fundamentally different points, making them suitable for interrogating different aspects of cellular physiology.
Uniformly Labeled ¹³C-Glucose (U-¹³C-Glucose)
U-¹³C-glucose, in which all six carbon atoms are ¹³C, is a foundational tracer for studying central carbon metabolism.[1][2] It is transported into the cell and immediately enters glycolysis.
-
Metabolic Entry: Glycolysis.
-
Primary Pathways Traced: The labeled carbons from glucose flow through glycolysis to produce labeled pyruvate. This pyruvate can then be converted to lactate or enter the mitochondria to be converted into acetyl-CoA, which feeds into the tricarboxylic acid (TCA) cycle.[3] Furthermore, glucose-6-phosphate can enter the Pentose Phosphate Pathway (PPP), a crucial route for generating NADPH and nucleotide precursors.[3]
-
Key Research Applications: U-¹³C-glucose is the tracer of choice for quantifying flux through glycolysis and the PPP, and for measuring the contribution of glucose-derived carbons to the TCA cycle and the biosynthesis of amino acids, lipids, and nucleotides.[2][3][4]
DL-Aspartic Acid-¹³C
Aspartic acid, a non-essential amino acid, serves as a direct link to the TCA cycle. When using ¹³C₄-Aspartic acid, all four carbons are labeled. In most biological systems, L-aspartate is readily metabolized, while the D-isomer's metabolism is more restricted.
-
Metabolic Entry: Tricarboxylic Acid (TCA) Cycle.
-
Primary Pathways Traced: L-aspartate is primarily converted to the TCA cycle intermediate oxaloacetate via the enzyme aspartate aminotransferase (AST), also known as glutamic-oxaloacetic transaminase (GOT).[5][6][7] This makes ¹³C-aspartate an excellent tracer for studying anaplerosis (the replenishment of TCA cycle intermediates) and cataplerosis (the removal of intermediates for biosynthesis).
-
Key Research Applications: It is ideal for investigating TCA cycle integrity, the activity of aspartate-related pathways, and the synthesis of metabolites derived from oxaloacetate, such as other amino acids (via transamination) and pyrimidines.[6]
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 4. biorxiv.org [biorxiv.org]
- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of [U-(13)C]aspartate by astroglial cultures: nuclear magnetic resonance analysis of the culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Cellular Uptake and Metabolism of D- versus L-Aspartic Acid-13C
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the uptake and metabolism of D-Aspartic acid-13C and L-Aspartic acid-13C, supported by experimental data and detailed protocols. Understanding the differential fates of these stereoisomers is crucial for studies in neuroscience, endocrinology, and drug development, where D-amino acids are gaining increasing attention for their biological roles.
Quantitative Comparison of Uptake and Metabolism
The cellular uptake and subsequent metabolic processing of D- and L-aspartic acid exhibit significant differences. While both isomers can be transported into cells, their metabolic fates diverge considerably. L-Aspartic acid is a proteinogenic amino acid that is readily integrated into central carbon metabolism. In contrast, D-Aspartic acid, while present endogenously and implicated in various signaling pathways, is generally considered to be poorly metabolized in mammalian cells.
Uptake Kinetics
Studies in primary cultures of astrocytes have demonstrated that both D- and L-aspartic acid are taken up by a rapid, saturable transport system. However, the maximal velocity (Vmax) of this transport is significantly different for the two isomers.
| Parameter | D-Aspartic Acid | L-Aspartic Acid | Reference |
| Vmax (nmol/min/mg protein) | ~52 | 81 | [1] |
| Affinity (Km) | Similar to L-Aspartate | 93 µM | [1] |
Note: The Vmax for D-Aspartic Acid is approximately 36% lower than for L-Aspartic Acid in astrocytes[1]. Glutamate transporters, which are responsible for aspartate uptake, have been shown to recognize both D- and L-aspartate with similar affinity[2].
Metabolic Fate
Following cellular uptake, the metabolic pathways for D- and L-aspartic acid diverge dramatically. L-Aspartic acid is a key metabolite that can be readily converted to oxaloacetate and enter the Tricarboxylic Acid (TCA) cycle, contributing to energy metabolism and the biosynthesis of other molecules. D-Aspartic acid, on the other hand, is primarily degraded by the enzyme D-aspartate oxidase.
| Metabolic Process | D-Aspartic Acid-13C | L-Aspartic Acid-13C |
| Primary Metabolic Enzyme | D-aspartate oxidase (DDO) | Aspartate aminotransferase (AST) |
| Primary Metabolic Product | Oxaloacetate, Ammonia, Hydrogen Peroxide | Oxaloacetate, other amino acids (via transamination) |
| Incorporation into TCA Cycle | Minimal to none | Significant |
| Detected 13C-labeled Metabolites | Primarily unmetabolized D-Aspartate-13C | Glutamate-13C, Glutamine-13C, Lactate-13C, Citrate-13C, Alanine-13C |
Experimental Protocols
Cellular Uptake Assay for D- and L-Aspartic Acid-13C
This protocol describes a method for quantifying the uptake of 13C-labeled D- and L-aspartic acid in cultured cells, such as astrocytes.
Materials:
-
Cultured astrocytes (or other cell type of interest)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, 5.6 mM glucose, pH 7.4)
-
D-Aspartic acid-13C and L-Aspartic acid-13C
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture: Plate astrocytes in 12-well plates and grow to confluency.
-
Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed KRH buffer.
-
Uptake Initiation: Add 0.5 mL of KRH buffer containing the desired concentration of either D-Aspartic acid-13C or L-Aspartic acid-13C to each well.
-
Incubation: Incubate the plates at 37°C for various time points (e.g., 1, 5, 10, 15, 30 minutes) to determine the initial rate of uptake.
-
Uptake Termination: To stop the uptake, rapidly aspirate the labeling medium and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add 200 µL of cell lysis buffer to each well and incubate on ice for 10 minutes.
-
Sample Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
LC-MS Analysis: Analyze the supernatant for the concentration of intracellular D-Aspartic acid-13C or L-Aspartic acid-13C using a calibrated LC-MS method.
-
Data Analysis: Normalize the intracellular concentration of the labeled aspartic acid to the total protein content and the incubation time to calculate the uptake rate (e.g., in nmol/min/mg protein).
Experimental workflow for the cellular uptake assay of 13C-labeled aspartic acid.
Metabolic Fate Analysis of D- and L-Aspartic Acid-13C
This protocol outlines the procedure for tracing the metabolic products of 13C-labeled D- and L-aspartic acid using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Cultured astrocytes (or other cell type of interest)
-
DMEM with and without glucose and pyruvate
-
D-Aspartic acid-13C and L-Aspartic acid-13C
-
Ice-cold PBS
-
Methanol, Chloroform, Water (for metabolite extraction)
-
Derivatization agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)
-
GC-MS system
Procedure:
-
Cell Culture and Labeling: Culture cells as described above. Replace the medium with a medium containing either D-Aspartic acid-13C or L-Aspartic acid-13C for a defined period (e.g., 24 hours) to allow for metabolic incorporation.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of a cold (-20°C) extraction solvent mixture (e.g., methanol:water, 80:20 v/v) to each well.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Perform a freeze-thaw cycle to ensure complete cell lysis.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (containing metabolites) to a new tube.
-
-
Sample Derivatization:
-
Dry the metabolite extract under a stream of nitrogen gas.
-
Add the derivatization agent (e.g., MTBSTFA in pyridine) and incubate at 60°C for 1 hour to create volatile derivatives of the metabolites.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the metabolites on a suitable GC column.
-
Analyze the mass spectra of the eluting compounds to identify and quantify the mass isotopomer distributions of key metabolites (e.g., amino acids, TCA cycle intermediates).
-
-
Data Analysis:
-
Identify the 13C-labeled metabolites by their characteristic mass shifts.
-
Calculate the fractional enrichment of 13C in each metabolite to determine the extent of incorporation from the labeled aspartic acid.
-
Compare the metabolic profiles of cells treated with D-Aspartic acid-13C versus L-Aspartic acid-13C.
-
Experimental workflow for the metabolic fate analysis of 13C-labeled aspartic acid.
Signaling and Metabolic Pathways
L-Aspartic Acid Metabolism
L-Aspartic acid is readily converted to oxaloacetate by aspartate aminotransferase (AST), an enzyme present in both the cytoplasm and mitochondria. Oxaloacetate is a key intermediate in the TCA cycle. The 13C label from L-Aspartic acid-13C can thus be traced through various intermediates of the TCA cycle and into other connected metabolic pathways.
Metabolic pathway of L-Aspartic Acid-13C into the TCA cycle.
D-Aspartic Acid Metabolism
D-Aspartic acid is not a substrate for aspartate aminotransferase. Instead, it is oxidized by D-aspartate oxidase (DDO), a peroxisomal enzyme. This reaction produces oxaloacetate, ammonia, and hydrogen peroxide. The activity of DDO is generally lower than that of enzymes involved in L-amino acid metabolism, leading to a much slower turnover of D-aspartate.
Metabolic pathway of D-Aspartic Acid-13C.
Conclusion
The quantitative comparison of D- versus L-Aspartic acid-13C uptake and metabolism reveals fundamental differences in their cellular handling. While both are transported into cells, L-Aspartic acid is a key player in central metabolism, whereas D-Aspartic acid has a much slower metabolic turnover. These differences are critical for interpreting data from studies using 13C-labeled aspartic acid and for understanding the distinct biological roles of these two stereoisomers. The provided experimental protocols offer a framework for researchers to quantitatively assess these differences in their specific cellular models.
References
Unraveling Metabolic Fates: A Comparative Guide to Isotopic Enrichment Analysis of DL-Aspartic Acid-¹³C
A deep dive into the analytical power of Mass Spectrometry and Nuclear Magnetic Resonance for tracking ¹³C-labeled aspartic acid, offering researchers a comprehensive guide to selecting the optimal platform for their metabolic investigations.
For researchers, scientists, and drug development professionals tracing the intricate pathways of metabolism, the ability to accurately measure the isotopic enrichment of molecules like DL-Aspartic acid-¹³C is paramount. This guide provides a detailed comparison of the primary analytical platforms employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. By presenting experimental data, detailed protocols, and clear visualizations, this document serves as a crucial resource for making informed decisions on analytical strategy.
Performance at a Glance: Comparing Analytical Platforms
The choice of analytical platform for isotopic enrichment analysis hinges on a balance of sensitivity, specificity, and the level of detail required. The following table summarizes the key performance metrics of GC-MS, LC-MS, and NMR for the analysis of DL-Aspartic acid-¹³C.
| Analytical Platform | Parameter | Typical Performance | Reference |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Accuracy | < 1% deviation from expected ¹³C enrichment | [1] |
| Precision | < 2.5% standard deviation of ¹³C enrichment measurements | [1] | |
| Limit of Detection (LOD) | 1.25 ng per injection | [1] | |
| Positional Isotopomer Resolution | Possible with specific fragmentation analysis (e.g., GC-APCI-MS) | [1][2] | |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Sensitivity | High, suitable for complex biological matrices | [3][4] |
| Specificity | High, with the ability to resolve isomers with appropriate chromatography | [5] | |
| Positional Isotopomer Resolution | Possible with tandem MS (MS/MS) techniques | [3] | |
| Derivatization | Often not required, simplifying sample preparation | [5] | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Positional Isotopomer Resolution | Direct and unambiguous determination of ¹³C position | [6][7] |
| Sensitivity | Lower compared to MS techniques | [3][7] | |
| Sample Requirement | Higher concentration of analyte needed | [6] | |
| Non-destructive | Sample can be recovered after analysis |
In-Depth Methodologies: Experimental Protocols
Detailed and robust experimental protocols are the bedrock of reproducible scientific research. Below are representative methodologies for the analysis of DL-Aspartic acid-¹³C enrichment using GC-MS, LC-MS, and NMR.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a common workflow for the analysis of ¹³C-aspartic acid using GC-MS, including derivatization, a crucial step for making the amino acid volatile.[1][2]
1. Sample Preparation and Derivatization:
-
Extraction: Extract metabolites from biological samples using a suitable solvent system (e.g., methanol/water).
-
Drying: Evaporate the solvent to complete dryness under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization: Two common methods are:
-
Trimethylsilylation (TMS): React the dried sample with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) at 70°C for 30 minutes.
-
tert-Butyldimethylsilylation (TBDMS): React the dried sample with N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS) at 85°C for 60 minutes.
-
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 70°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977A MSD or a high-resolution instrument like an atmospheric pressure chemical ionization (APCI) mass spectrometer.[1]
-
Ionization Mode: Electron Impact (EI) or APCI.
-
Data Acquisition: Full scan mode to identify fragments and selected ion monitoring (SIM) for quantification of specific isotopologues.
3. Data Analysis:
-
Calculate the fractional ¹³C enrichment for each carbon position by analyzing the mass shifts in specific fragment ions.[1][2]
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS offers the advantage of analyzing aspartic acid without the need for derivatization, which can simplify sample preparation and reduce potential analytical variability.[4][5]
1. Sample Preparation:
-
Extraction: Extract metabolites as described for GC-MS.
-
Protein Precipitation: For biological fluids like plasma, precipitate proteins using a solvent like acetonitrile or methanol, followed by centrifugation.
-
Dilution: Dilute the supernatant with the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
-
Column: A mixed-mode column capable of retaining polar compounds (e.g., SeQuant ZIC-pHILIC) or a reverse-phase column with an ion-pairing agent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate aspartic acid from other metabolites.
-
Mass Spectrometer: A triple quadrupole (e.g., TSQ Endura) or a high-resolution mass spectrometer (e.g., Orbitrap).[5][8]
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Data Acquisition: Selected Reaction Monitoring (SRM) for targeted quantification of parent and fragment ions corresponding to different isotopologues of aspartic acid.
3. Data Analysis:
-
Quantify the abundance of each isotopologue by integrating the peak areas from the SRM chromatograms.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy provides direct insight into the positional enrichment of ¹³C without the need for fragmentation, although it is less sensitive than MS.[6]
1. Sample Preparation:
-
Extraction and Purification: Extract and purify aspartic acid from the sample matrix to a sufficient concentration for NMR analysis.
-
Dissolution: Dissolve the purified sample in a suitable deuterated solvent (e.g., D₂O).
2. NMR Analysis:
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Experiment: Acquire a one-dimensional ¹³C NMR spectrum.
-
Data Acquisition Parameters: Optimize parameters such as the number of scans, relaxation delay, and pulse width to obtain a good signal-to-noise ratio.
3. Data Analysis:
-
Integrate the signals corresponding to each carbon atom in the aspartic acid molecule.
-
The relative integral values will reflect the ¹³C enrichment at each specific position.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the typical workflows for each analytical platform.
Caption: Workflow for GC-MS based isotopic enrichment analysis.
Caption: Workflow for LC-MS based isotopic enrichment analysis.
References
- 1. Positional 13C enrichment analysis of aspartate determines PEPC activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive isotopomer analysis of glutamate and aspartate in small tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. epic.awi.de [epic.awi.de]
- 7. Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Evaluating the Cost-Effectiveness of DL-Aspartic acid-13C for Large-Scale Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals embarking on large-scale metabolic studies, the choice of isotopic tracer is a critical decision with significant implications for both experimental outcomes and budget. This guide provides an objective comparison of DL-Aspartic acid-13C with other common alternatives, supported by experimental data and detailed protocols, to aid in making an informed, cost-effective selection.
Stable isotope-labeled compounds are indispensable tools for tracing metabolic pathways, quantifying flux rates, and understanding cellular physiology in a dynamic manner.[1][2] Among these, 13C-labeled amino acids, such as this compound, offer the ability to probe specific pathways involved in amino acid metabolism, nucleotide synthesis, and the tricarboxylic acid (TCA) cycle.[3][4][5] This guide focuses on evaluating the cost-effectiveness of this compound for large-scale experiments by comparing its price, experimental performance, and procedural considerations against commonly used alternatives like 13C-labeled L-Glutamine and L-Alanine.
Cost Comparison of 13C-Labeled Tracers
The financial investment required for large-scale experiments using isotopic tracers is a primary consideration. To provide a clear comparison, the following table summarizes the estimated costs of this compound and its common alternatives. Prices are based on currently available catalog information for research-grade compounds and may vary by supplier, isotopic purity, and labeling pattern. It is important to note that bulk pricing for large-scale experiments can often be negotiated with suppliers and may be significantly lower than the per-gram cost of smaller quantities.
| Compound | Labeling | Estimated Price (USD/gram) | Notes |
| This compound | 1-13C | ~$7910 (for 100mg) | Price extrapolated from smaller quantities. Bulk pricing is recommended for large-scale needs. |
| L-Glutamine-13C | 1-13C | ~$2118 | Price can vary significantly based on the number and position of 13C labels. |
| L-Glutamine-13C | 13C5 | ~$16100 (for 100mg) | Fully labeled glutamine is often used for comprehensive tracing of carbon through multiple pathways. |
| L-Alanine-13C | 3-13C | ~$836 | A relatively less expensive option for tracing pathways involving alanine metabolism. |
| L-Alanine-13C | 1-13C | ~$742 | Another cost-effective alternative for specific metabolic questions. |
Disclaimer: The prices listed are estimates based on publicly available data for small quantities and are subject to change. Researchers should obtain direct quotes from suppliers for bulk quantities to accurately assess the cost for large-scale experiments.
Performance Comparison and Experimental Considerations
While cost is a major factor, the experimental performance of a tracer is paramount. The choice of tracer can significantly impact the precision and accuracy of metabolic flux analysis (MFA).[6]
This compound is particularly useful for investigating pathways directly involving aspartate, such as:
-
Nucleotide Synthesis: Aspartate is a direct precursor for both purine and pyrimidine synthesis.[3][7] Tracing with 13C-aspartate provides a clear readout of the activity of these crucial pathways for cell proliferation and survival.
-
TCA Cycle Anaplerosis: Aspartate can be converted to oxaloacetate, a key intermediate in the TCA cycle, providing insights into anaplerotic flux.
-
Urea Cycle: Aspartate is a key participant in the urea cycle.[4]
Alternatives to this compound:
-
13C-L-Glutamine: Often considered the "workhorse" of metabolic tracing in cancer research, glutamine is a major nutrient for many cell types.[6] It readily enters the TCA cycle and is a precursor for the synthesis of other amino acids and nucleotides.[2] In many experimental systems, 13C-glutamine provides a more global view of central carbon metabolism compared to 13C-aspartate.[6][8]
-
13C-L-Alanine: This tracer is valuable for studying pathways involving pyruvate metabolism, as alanine is readily interconverted with pyruvate.
-
13C-Glucose: As the primary cellular fuel source, labeled glucose is widely used to trace glycolysis, the pentose phosphate pathway, and its entry into the TCA cycle.[6]
Quantitative Data Insights:
Direct quantitative comparisons of labeling efficiency and flux precision between this compound and its alternatives in the same experimental system are not abundantly available in the literature. However, studies comparing different glucose and glutamine tracers have shown that the choice of tracer significantly affects the precision of flux estimates for different pathways. For instance, [1,2-13C2]glucose provides high precision for glycolysis and the pentose phosphate pathway, while [U-13C5]glutamine is superior for analyzing the TCA cycle.[6] The optimal tracer, therefore, depends on the specific biological question being addressed.
For large-scale experiments, a pilot study comparing the labeling patterns and data quality from this compound and a primary alternative like 13C-L-Glutamine in the specific cell line and condition of interest is highly recommended. This initial investment can ensure that the chosen tracer provides the necessary information before committing to a large-scale, costly experiment.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible and reliable data in large-scale metabolic labeling studies. Below are generalized protocols for cell culture labeling, sample preparation for NMR and LC-MS/MS analysis.
General Cell Culture Labeling Protocol for 13C Metabolic Flux Analysis
This protocol outlines the general steps for labeling adherent mammalian cells with a 13C-labeled amino acid.
Materials:
-
Adherent mammalian cells of interest
-
Standard cell culture medium
-
Custom labeling medium: Basal medium lacking the amino acid to be labeled (e.g., aspartate-free DMEM), supplemented with dialyzed fetal bovine serum (dFBS) and the desired concentration of 13C-labeled amino acid (e.g., this compound).
-
Phosphate-buffered saline (PBS)
-
Cold methanol (-80°C)
-
Cell scrapers
Procedure:
-
Cell Seeding: Plate cells in multi-well plates at a density that will allow them to reach the desired confluency (typically 70-80%) at the time of harvest.
-
Media Exchange: Once cells have reached the desired confluency, aspirate the standard growth medium.
-
Wash the cells once with pre-warmed PBS to remove residual unlabeled amino acids.
-
Labeling: Add the pre-warmed 13C-labeling medium to the cells.
-
Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the labeled amino acid into downstream metabolites. The optimal labeling time should be determined empirically but is often in the range of several hours to a full cell cycle to approach isotopic steady state.
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium.
-
Quickly wash the cells with cold PBS.
-
Add a sufficient volume of cold (-80°C) methanol to each well to quench metabolic activity and extract intracellular metabolites.
-
Incubate at -80°C for at least 15 minutes.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a microfuge tube.
-
Centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites for downstream analysis.
-
Sample Preparation for NMR Analysis
Materials:
-
Lyophilizer or speed vacuum concentrator
-
NMR tubes (5 mm)
-
Deuterated solvent (e.g., D2O) with an internal standard (e.g., DSS)
Procedure:
-
Drying: Lyophilize or use a speed vacuum concentrator to completely dry the metabolite extract.
-
Reconstitution: Reconstitute the dried extract in a precise volume of deuterated solvent containing a known concentration of an internal standard. A typical volume for a standard 5 mm NMR tube is 500-600 µL.[9][10]
-
Transfer: Transfer the reconstituted sample to an NMR tube.
-
Analysis: Acquire 1D and 2D 13C NMR spectra. The specific pulse programs and acquisition parameters will depend on the instrument and the specific nuclei being observed.
Sample Preparation and Analysis by LC-MS/MS
Materials:
-
Lyophilizer or speed vacuum concentrator
-
LC-MS grade water and organic solvents (e.g., acetonitrile, methanol)
-
LC column suitable for polar metabolite separation (e.g., HILIC or a reversed-phase column with an ion-pairing agent)
Procedure:
-
Drying: Dry the metabolite extract as described for NMR sample preparation.
-
Reconstitution: Reconstitute the dried extract in an appropriate solvent for LC-MS analysis, typically a mixture of water and organic solvent compatible with the initial mobile phase conditions.
-
Centrifugation: Centrifuge the reconstituted sample to pellet any insoluble material.
-
Transfer: Transfer the supernatant to an autosampler vial.
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC-MS/MS system.
-
Separate metabolites using a suitable chromatographic gradient.
-
Detect and quantify the mass isotopologues of aspartate and its downstream metabolites using a mass spectrometer operating in a selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode. The specific transitions will depend on the labeled precursor and the target metabolites.
-
Visualization of Metabolic Pathways
Understanding the flow of carbon from this compound through metabolic networks is facilitated by visual representations. The following diagrams, generated using Graphviz (DOT language), illustrate a key experimental workflow and a central metabolic pathway involving aspartate.
Conclusion
The cost-effectiveness of this compound for large-scale experiments is a multifactorial decision that extends beyond the initial purchase price. While potentially more expensive per gram in small quantities than some alternatives like specific isotopomers of 13C-Alanine, its value lies in the direct and specific insights it provides into crucial metabolic pathways such as nucleotide synthesis. For research questions centered on these pathways, the clarity of data obtained from 13C-aspartate may justify the cost.
For broader, more exploratory studies of central carbon metabolism, 13C-Glutamine or 13C-Glucose may offer a more comprehensive, and potentially more cost-effective, initial screening approach. Ultimately, for large-scale endeavors, a preliminary pilot study is the most prudent approach to empirically determine which tracer provides the most robust and informative data for the specific biological system and research questions at hand, ensuring that the substantial investment of a large-scale experiment yields the highest quality results.
References
- 1. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. ShinyGO 0.85 [bioinformatics.sdstate.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. scispace.com [scispace.com]
- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heavy-Isotope Labeled [anaspec.com]
- 8. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR Sample Preparation [nmr.chem.umn.edu]
- 10. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
A Researcher's Guide to Utilizing ¹³C-Labeled Aspartic Acid in Comparative Metabolic Studies
For researchers, scientists, and drug development professionals, understanding the intricate metabolic pathways within biological systems is paramount. Stable isotope tracers, such as DL-Aspartic acid-¹³C, serve as powerful tools to elucidate these complex networks. This guide provides a comparative overview of ¹³C-labeled aspartic acid isoforms, details experimental protocols for their use in metabolic flux analysis, and presents key metabolic pathways and experimental workflows through clear visualizations.
Understanding the Metabolic Dichotomy: L- vs. D-Aspartic Acid
Aspartic acid exists in two stereoisomeric forms, L-aspartic acid and D-aspartic acid, each with unique biological functions.[1][2][3]
-
L-Aspartic Acid: This is the proteinogenic form, meaning it is a fundamental building block for protein synthesis.[3][4] Its metabolic roles are central and widespread, including:
-
Protein Biosynthesis: Incorporation into newly synthesized proteins.[3][4]
-
Neurotransmission: Acts as an excitatory neurotransmitter.[1]
-
Metabolite in Urea Cycle and Gluconeogenesis: Plays a crucial role in nitrogen metabolism and glucose production.[1][3]
-
Precursor for other Amino Acids: Involved in the synthesis of methionine, threonine, isoleucine, and lysine.[4]
-
Malate-Aspartate Shuttle: Essential for transporting reducing equivalents into the mitochondria.[1][3]
-
-
D-Aspartic Acid: This non-proteinogenic form is not used for building proteins but has specialized roles in the nervous and endocrine systems.[2][3][4][5] Its functions include:
Given these distinct roles, a ¹³C-labeled L-Aspartic acid tracer would be ideal for studying pathways related to central carbon metabolism, protein synthesis, and amino acid transformations. Conversely, a ¹³C-labeled D-Aspartic acid tracer would be suited for investigating specific neuroendocrine processes. The use of DL-Aspartic acid-¹³C would introduce the label into both sets of pathways, which could be advantageous for a broader survey but may complicate the analysis of specific metabolic fluxes without additional analytical techniques to distinguish the fates of the two isomers.
Quantitative Insights from ¹³C-Aspartic Acid Tracing
While direct comparative performance data is scarce, studies utilizing ¹³C-labeled aspartic acid provide quantitative insights into metabolic fluxes. The primary method for this is ¹³C-Metabolic Flux Analysis (¹³C-MFA) . This technique involves introducing a ¹³C-labeled substrate (like ¹³C-aspartic acid) to cells or an organism and then measuring the incorporation of ¹³C into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[6][7][8]
The distribution of ¹³C isotopes (isotopologue distribution) in metabolites like aspartate provides crucial information about the activity of different metabolic pathways. For instance, the labeling pattern in aspartate can reveal the relative contributions of pyruvate carboxylase and the TCA cycle to its synthesis.[9]
Table 1: Illustrative Quantitative Data from a Simulated ¹³C-Aspartate Labeling Experiment
| Metabolite | Isotopologue | Fractional Abundance (%) | Interpretation |
| Aspartate | M+0 | 10 | Unlabeled pool |
| M+1 | 15 | Single ¹³C incorporation | |
| M+2 | 30 | Double ¹³C incorporation | |
| M+3 | 40 | Triple ¹³C incorporation | |
| M+4 | 5 | Quadruple ¹³C incorporation | |
| Malate | M+0 | 25 | Unlabeled pool |
| M+1 | 20 | Single ¹³C incorporation | |
| M+2 | 35 | Double ¹³C incorporation | |
| M+3 | 15 | Triple ¹³C incorporation | |
| M+4 | 5 | Quadruple ¹³C incorporation |
Note: This table is for illustrative purposes and does not represent data from a specific study.
Experimental Protocols for ¹³C-Metabolic Flux Analysis
A typical ¹³C-MFA experiment using a ¹³C-labeled aspartic acid tracer follows a standardized workflow.[6][7][10]
1. Experimental Design:
- Tracer Selection: Choose the appropriate tracer ([U-¹³C]Aspartic acid, where all carbons are labeled, is common for comprehensive pathway analysis).
- Cell Culture: Grow cells in a defined medium to ensure all carbon sources are known.
- Labeling Strategy: Introduce the ¹³C-labeled tracer and allow the system to reach an isotopic steady state. The time to reach steady state can vary from minutes for glycolytic intermediates to hours for TCA cycle intermediates.[9][11]
2. Sample Preparation:
- Metabolism Quenching: Rapidly halt all enzymatic activity, typically by using cold methanol or other quenching solutions.
- Metabolite Extraction: Extract intracellular metabolites from the cells.
- Hydrolysis (for protein-bound amino acids): To analyze the labeling of amino acids incorporated into proteins, perform an acid hydrolysis of the protein fraction.
3. Analytical Measurement:
- Derivatization: Chemically modify the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
- GC-MS Analysis: Separate the derivatized amino acids by GC and detect the mass isotopomer distributions by MS.[7]
4. Data Analysis:
- Correction for Natural Abundance: Correct the raw mass spectrometry data for the natural abundance of ¹³C.
- Flux Estimation: Use specialized software to fit the measured isotopologue distributions to a metabolic network model, thereby estimating the intracellular metabolic fluxes.[6]
Visualizing Metabolic Pathways and Experimental Workflows
To aid in the understanding of the experimental processes and the underlying biology, the following diagrams are provided.
References
- 1. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspartic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 3. Aspartic acid - Wikipedia [en.wikipedia.org]
- 4. news-medical.net [news-medical.net]
- 5. D-Aspartic Acid: Does It Boost Testosterone? [healthline.com]
- 6. researchgate.net [researchgate.net]
- 7. (13)C-based metabolic flux analysis [pubmed.ncbi.nlm.nih.gov]
- 8. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. d-nb.info [d-nb.info]
Safety Operating Guide
Safe Disposal of DL-Aspartic Acid-¹³C: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of DL-Aspartic acid-¹³C, a stable isotope-labeled amino acid. While not classified as a hazardous substance, adherence to standard laboratory chemical waste procedures is crucial.
Key Physical and Chemical Properties
Understanding the properties of a substance is the first step toward safe handling and disposal. The following table summarizes the key quantitative data for DL-Aspartic acid.
| Property | Value |
| Molecular Formula | C₄H₇NO₄ |
| Molecular Weight | 133.1 g/mol |
| Melting Point | 270°C (decomposes)[1], 300°C[2] |
| Specific Gravity | 1.66 (Water = 1)[1][2] |
| Solubility | Very slightly soluble in cold water.[1] |
| Appearance | White, odorless powder/solid.[2] |
| pH (1% solution) | 4 (Acidic)[1] |
Disposal Protocol
Follow these step-by-step instructions for the safe disposal of DL-Aspartic acid-¹³C.
1. Personal Protective Equipment (PPE):
-
Before handling the chemical, ensure you are wearing appropriate PPE.
-
Eye Protection: Splash goggles or safety glasses.[1]
-
Hand Protection: Chemical-resistant gloves.[1]
-
Body Protection: A standard lab coat is recommended.[1]
-
Respiratory Protection: For operations that may generate dust, a dust respirator should be used.[1]
2. Spill Management:
-
In the event of a spill, avoid generating dust.
-
Small Spills: Use appropriate tools to carefully sweep or scoop the spilled solid into a designated and labeled waste disposal container.[1] If necessary, the residue can be neutralized with a dilute solution of sodium carbonate.[1] Clean the contaminated surface with water.[1]
-
Large Spills: Use a shovel to transfer the material into a suitable, labeled waste container.[1] Neutralize the remaining residue with a dilute solution of sodium carbonate.[1]
3. Waste Collection and Storage:
-
Collect all waste DL-Aspartic acid-¹³C, including any contaminated materials from spill cleanup, in a clearly labeled, sealed container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
4. Final Disposal:
-
Do not dispose of DL-Aspartic acid-¹³C down the drain or in regular trash.[3]
-
The primary method of disposal is to offer the surplus and non-recyclable material to a licensed disposal company.[4]
-
Always consult and adhere to your institution's specific waste disposal guidelines, as well as local, state, and federal environmental regulations.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of DL-Aspartic acid-¹³C.
Caption: Workflow for the proper disposal of DL-Aspartic acid-¹³C.
References
Personal protective equipment for handling DL-Aspartic acid-13C
For researchers, scientists, and drug development professionals, the safe and efficient handling of isotopically labeled compounds is paramount. This guide provides essential safety and logistical information for DL-Aspartic acid-¹³C, a non-radioactive, stable isotope-labeled amino acid. While the ¹³C label does not confer additional chemical hazards, the inherent properties of the parent molecule, DL-Aspartic acid, dictate the necessary safety protocols.[1]
Hazard Identification and Personal Protective Equipment (PPE)
DL-Aspartic acid is generally not classified as a hazardous substance.[2][3] However, some safety data sheets (SDS) indicate potential for eye irritation, and hazards associated with ingestion and inhalation.[4] Therefore, adherence to standard laboratory safety protocols is essential. The recommended personal protective equipment (PPE) is summarized in the table below.
| PPE Category | Minimum Requirement | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[5][6] | Protects against potential eye irritation from dust particles or splashes.[4] |
| Hand Protection | Disposable nitrile gloves.[6][7] | Prevents skin contact with the chemical.[2][5] |
| Body Protection | Laboratory coat.[4][7][8] | Protects clothing and skin from spills.[7] |
| Respiratory Protection | Generally not required with adequate ventilation.[2] A dust mask may be used for nuisance dust. | To be used if handling generates significant dust in poorly ventilated areas.[4][7] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling DL-Aspartic acid-¹³C ensures safety and minimizes the risk of contamination.
-
Preparation : Before handling, ensure the work area is clean and uncluttered. Verify that a chemical fume hood is available if there is a potential for dust generation.[4]
-
Donning PPE : Put on a lab coat, safety glasses or goggles, and nitrile gloves.[4][6][7]
-
Weighing and Transfer :
-
Dissolving : When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling : After use, ensure the container is tightly sealed.[2]
-
Doffing PPE : Remove gloves using the proper technique to avoid skin contact with any potential residue.[2] Remove your lab coat and wash your hands thoroughly with soap and water.[2]
Caption: A flowchart illustrating the key steps for the safe handling of DL-Aspartic acid-¹³C.
Disposal Plan
Since ¹³C is a stable, non-radioactive isotope, the disposal of DL-Aspartic acid-¹³C and its containers should follow the same procedures as for the unlabeled compound.[9][]
-
Chemical Waste : Dispose of the compound and any contaminated materials (e.g., gloves, weighing paper) in a designated chemical waste container.
-
Empty Containers : Empty containers should be managed according to institutional and local regulations for chemical waste.
-
Compliance : Always adhere to your institution's and local authorities' guidelines for chemical waste disposal.[4]
By following these guidelines, researchers can safely and effectively utilize DL-Aspartic acid-¹³C in their work, ensuring both personal safety and the integrity of their experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. westliberty.edu [westliberty.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. ba.auburn.edu [ba.auburn.edu]
- 9. moravek.com [moravek.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
